2-tert-Butoxyethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLXTDLGTWNUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63663-09-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1,1-dimethylethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63663-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4073384 | |
| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7580-85-0 | |
| Record name | Ethylene glycol mono-tert-butyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-tert-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-(1,1-dimethylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-tert-Butoxyethanol: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2-tert-butoxyethanol, a key solvent and intermediate in various industrial and research applications. This document details its physicochemical characteristics, outlines established synthesis methodologies with experimental protocols, and provides spectroscopic data for characterization.
Chemical and Physical Properties
This compound, also known as ethylene (B1197577) glycol mono-tert-butyl ether, is a colorless liquid with a characteristic ether-like odor. Its unique combination of a hydrophilic hydroxyl group and a bulky, hydrophobic tert-butyl group imparts useful properties as a solvent and intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]ethanol | [1] |
| CAS Number | 7580-85-0 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Boiling Point | 144.0 ± 8.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 47.3 ± 7.7 °C | |
| Solubility | Miscible with organic solvents and partially soluble in water. | [2] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent: the acid-catalyzed reaction of ethylene glycol with isobutylene (B52900) and the Williamson ether synthesis.
Reaction of Ethylene Glycol with Isobutylene
This industrial method involves the direct addition of ethylene glycol to isobutylene under acidic catalysis. The reaction proceeds via the formation of a tert-butyl cation, which is then attacked by the hydroxyl group of ethylene glycol.
References
"synthesis of 2-tert-Butoxyethanol via butanol etherification"
An In-depth Technical Guide to the Synthesis of 2-tert-Butoxyethanol
Introduction
This compound, also known as ethylene (B1197577) glycol mono-tert-butyl ether (ETB), is a versatile organic solvent with applications in the formulation of coatings, particularly water-dispersed paints, and as a chemical intermediate. Its molecular structure, featuring a polar hydroxyl group and a non-polar tert-butyl group, imparts useful surfactant-like properties. While the user's query specifies "synthesis via butanol etherification," it is crucial to clarify that the synthesis of this compound specifically involves the reaction of tert-butanol (B103910) or its isomer, isobutylene, rather than other butanol isomers like n-butanol. The reaction of n-butanol with ethylene oxide yields 2-butoxyethanol, a distinct and more common industrial solvent.[1][2]
This technical guide details the primary synthetic pathways to this compound, providing in-depth experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development and chemical manufacturing.
This route involves the direct reaction of tert-butanol with ethylene oxide. The process is typically base-catalyzed, where the catalyst activates the alcohol to facilitate a nucleophilic attack on the ethylene oxide ring. A notable advantage of this method is the potential for high yield and purity.[3]
Reaction Mechanism: Base-Catalyzed Ethoxylation
The reaction proceeds via the deprotonation of tert-butanol by a base catalyst, forming a tert-butoxide anion. This potent nucleophile then attacks one of the electrophilic carbons of the ethylene oxide ring, causing the ring to open and form a 2-tert-butoxyethoxide intermediate. Subsequent protonation, typically from another alcohol molecule or during workup, yields the final this compound product.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-tert-Butoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butoxyethanol, also known as ethylene (B1197577) glycol mono-tert-butyl ether, is an organic compound belonging to the glycol ether family. Its unique molecular structure, featuring both a hydrophilic hydroxyl group and a bulky, hydrophobic tert-butyl group, imparts valuable properties as a solvent and chemical intermediate. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and visual representations of its synthesis and analytical workflows. This document is intended to serve as a technical resource for professionals in research and development.
Physical and Chemical Properties
The key physicochemical properties of this compound (CAS No: 7580-85-0) are summarized in the table below. These properties are crucial for designing and executing experiments, as well as for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Slight ether-like | [2] |
| Density | 0.898 g/cm³ | [3] |
| Boiling Point | 144 °C | [3] |
| Melting Point | 47.3 °C | [3] |
| Flash Point | 47.3 °C | [4] |
| Vapor Pressure | 1.03 hPa at 25 °C | [2] |
| Water Solubility | 100 g/L at 25 °C | [2] |
| Log Kₒw (Octanol/Water Partition Coefficient) | 0.36 | [2] |
| Refractive Index | 1.417 | [4] |
Chemical Synthesis
This compound is typically synthesized via the reaction of ethylene oxide with tert-butanol. The following diagram illustrates a generalized workflow for this synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (Bunsen burner or heating mantle)
-
High-boiling point mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube (sealed end up) into the small test tube containing the sample.[1]
-
Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[1]
-
Record the temperature. For high accuracy, repeat the measurement.
Measurement of Density (Pycnometer Method)
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Syringe
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with a small amount of water emerging from the capillary. Dry the outside of the pycnometer and weigh it.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and repeat step 3 and 4.
-
Calculate the density using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.
Analysis by Gas Chromatography (GC)
Gas chromatography is a common technique for determining the purity of volatile compounds and for quantitative analysis.
Apparatus and Conditions (General):
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).[4]
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
-
Carrier gas: Helium or Nitrogen.
-
Injector and detector temperatures: Typically 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
Data Acquisition: Record the chromatogram. The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification.
-
Calibration: Inject the standard solutions to create a calibration curve of peak area versus concentration.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Caption: A generalized workflow for the analysis of this compound by Gas Chromatography.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A strong, broad peak around 3300-3400 cm⁻¹ due to the O-H stretching of the alcohol group.
-
Strong peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkyl groups.
-
A strong peak around 1100 cm⁻¹ due to the C-O stretching of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The expected signals for this compound are:
-
A singlet at approximately 1.2 ppm, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group.
-
A triplet at approximately 3.5 ppm, integrating to 2H, for the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-).
-
A triplet at approximately 3.7 ppm, integrating to 2H, for the methylene group adjacent to the hydroxyl group (-CH₂-OH).
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The expected signals are:
-
A signal for the three equivalent methyl carbons of the tert-butyl group.
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methylene carbon adjacent to the ether oxygen.
-
A signal for the methylene carbon adjacent to the hydroxyl group.
Chemical Reactivity and Stability
-
Stability: this compound is a relatively stable compound under normal conditions.
-
Reactivity: The presence of a hydroxyl group allows it to undergo typical alcohol reactions, such as esterification and oxidation. The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., strong acids).
-
Hazardous Reactions: Like other ethers, this compound may form explosive peroxides upon prolonged exposure to air and light. It is important to test for the presence of peroxides before heating or distilling. It is incompatible with strong oxidizing agents.
-
Decomposition: When heated to decomposition, it may emit acrid smoke and irritating fumes.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It can cause skin and eye irritation. Users should wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
References
"2-tert-Butoxyethanol CAS number and molecular structure"
An In-depth Technical Guide to 2-tert-Butoxyethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant chemical compound with diverse applications. This document outlines its fundamental chemical and physical properties, synthesis protocols, and potential applications, with a particular focus on its relevance to the scientific and drug development sectors.
Chemical Identity and Molecular Structure
This compound, also known as ethylene (B1197577) glycol mono-tert-butyl ether, is an organic compound valued for its solvent properties.
-
IUPAC Name: 2-[(2-methylpropan-2-yl)oxy]ethanol[3]
-
Synonyms: 2-(tert-Butoxy)ethan-1-ol, Ethylene glycol tert-butyl ether, t-Butyl cellosolve[2][4]
-
Canonical SMILES: CC(C)(C)OCCO[4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Density | 0.9±0.1 g/cm³ | [1] |
| Boiling Point | 144.0±8.0 °C at 760 mmHg | [1] |
| Flash Point | 47.3±7.7 °C | [1] |
| Vapor Pressure | 2.1±0.6 mmHg at 25°C | [1] |
| Refractive Index | 1.417 | [1] |
| LogP | 0.43 | [1] |
Synthesis of this compound: An Experimental Protocol
The industrial synthesis of this compound is typically achieved through the reaction of tert-butanol (B103910) with ethylene oxide. The following is a generalized experimental protocol for this synthesis.
Objective: To synthesize this compound from tert-butanol and ethylene oxide.
Materials:
-
tert-Butanol (CAS: 75-65-0)
-
Ethylene oxide (CAS: 75-21-8)
-
Basic catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Reaction vessel with temperature and pressure control
-
Distillation apparatus
Methodology:
-
Catalyst Preparation: A solution of the basic catalyst in excess tert-butanol is prepared in the reaction vessel.
-
Reaction Initiation: Ethylene oxide is slowly introduced into the heated and pressurized reaction vessel containing the tert-butanol and catalyst solution. The reaction is exothermic and requires careful temperature control.
-
Reaction Progression: The mixture is stirred continuously under controlled temperature and pressure to ensure complete reaction. The progress of the reaction can be monitored by analyzing aliquots using gas chromatography (GC).
-
Catalyst Neutralization: Upon completion of the reaction, the basic catalyst is neutralized with an appropriate acid (e.g., sulfuric acid, phosphoric acid).
-
Purification: The resulting mixture is subjected to fractional distillation to separate the desired this compound from unreacted tert-butanol, catalyst residues, and any byproducts (such as diethylene glycol mono-tert-butyl ether).
-
Product Characterization: The purity of the final product is confirmed using analytical techniques such as GC, NMR, and IR spectroscopy.
Below is a diagram illustrating the synthesis pathway of this compound.
Caption: Synthesis pathway of this compound.
Applications in Research and Drug Development
While this compound is widely utilized as a solvent in various industrial applications, its structural features also make it a molecule of interest in medicinal chemistry and drug development.
The presence of a sterically hindered tert-butoxy (B1229062) group adjacent to a primary alcohol functionality makes this compound a valuable building block in organic synthesis. This structural motif can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability.
In the context of drug discovery, hindered phenols, a class of compounds to which derivatives of this compound belong, have demonstrated significant antioxidant and anti-inflammatory properties. The tert-butyl group can provide steric hindrance around the phenolic hydroxyl group, enhancing its stability and tuning its reactivity. This makes this compound a potential starting material for the synthesis of novel therapeutic agents targeting diseases associated with oxidative stress and inflammation.
The general workflow for utilizing this compound in the development of new chemical entities is depicted in the diagram below.
Caption: General workflow for drug development using this compound.
Safety and Handling
As with all chemical compounds, proper safety precautions should be observed when handling this compound. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
"spectroscopic data for 2-tert-Butoxyethanol (NMR, IR, Mass Spec)"
Introduction
2-tert-Butoxyethanol, also known as ethylene (B1197577) glycol mono-tert-butyl ether, is a valuable organic solvent and intermediate in various industrial applications. Its chemical structure, featuring both ether and alcohol functional groups, imparts unique solubility characteristics. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and safety assessment. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.65 | t | 2H | -O-CH₂-CH₂-OH |
| 3.48 | t | 2H | -O-CH₂-CH₂-OH |
| 2.55 | s | 1H | -OH |
| 1.18 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 72.8 | -C(CH₃)₃ |
| 62.5 | -O-CH₂-CH₂-OH |
| 61.0 | -O-CH₂-CH₂-OH |
| 27.5 | -C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3434 | Strong, Broad | O-H stretch (alcohol) |
| 2974-2871 | Strong | C-H stretch (alkane) |
| 1477-1365 | Medium | C-H bend (alkane) |
| 1131 | Strong | C-O stretch (ether and alcohol) |
Table 4: Mass Spectrometry (GC-MS) Data
Electron Ionization (EI-B) [1]
| m/z | Relative Intensity (%) |
| 59 | 100.0 |
| 57 | 85.9 |
| 41 | 37.1 |
| 103 | 33.3 |
| 29 | 22.5 |
Chemical Ionization (CI-B) [1]
| m/z | Relative Intensity (%) |
| 119 | 99.99 |
| 103 | 21.15 |
| 120 | 11.44 |
| 105 | 8.71 |
| 101 | 2.83 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any particulate matter.
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR spectra are commonly acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A drop of liquid this compound is placed directly onto the ATR crystal. The sample is then pressed with a built-in clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the spectrum of the sample is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that reveals the functional groups present in the molecule.
Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography - GC): The this compound sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.
Ionization:
-
Electron Ionization (EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺). This high energy often leads to extensive fragmentation of the molecular ion.
-
Chemical Ionization (CI): A reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source and ionized by the electron beam. These reagent gas ions then react with the analyte molecules in a softer ionization process, typically resulting in a protonated molecule ([M+H]⁺) with less fragmentation than EI.
Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 2-tert-Butoxyethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butoxyethanol, also known as tert-butyl cellosolve or ethylene (B1197577) glycol mono-tert-butyl ether, is a glycol ether that finds application as a solvent in various industrial and chemical processes. Its molecular structure, featuring both a polar hydroxyl group and a nonpolar tert-butyl group, imparts amphiphilic properties, influencing its solubility in a range of organic solvents. This technical guide aims to provide a comprehensive overview of the solubility of this compound in organic solvents, presenting available data, outlining experimental methodologies for solubility determination, and illustrating relevant experimental workflows.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H14O2 |
| Molar Mass | 118.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 152 °C |
| Density | Approximately 0.90 g/cm³ |
Solubility of this compound in Organic Solvents
Qualitative Solubility Data Summary:
| Organic Solvent | Solubility | Source |
| Water | Good solubility/Miscible | [1][2] |
| Ethanol | Soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Acetone | Soluble in most common organic solvents | [1] |
| Chloroform | Soluble | [2] |
| Dichloromethane (B109758) | Insoluble | [2] |
| Hexane | Insoluble | [2] |
It is generally reported that this compound is soluble in most common organic solvents[1].
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid like this compound in an organic solvent can be approached through several experimental methods. The choice of method often depends on whether the substances are fully miscible or have limited solubility.
Method 1: Visual Miscibility Determination
This is a straightforward qualitative method to determine if two liquids are miscible in all proportions.
Protocol:
-
Preparation: Obtain high-purity samples of this compound and the desired organic solvent.
-
Mixing: In a clear glass vial or test tube, combine the two liquids in various ratios (e.g., 1:9, 1:1, 9:1 by volume).
-
Observation: After thorough mixing (e.g., by vortexing), allow the mixture to stand and observe.
-
Analysis:
-
Miscible: If the mixture remains a single, clear phase with no visible interface, the liquids are considered miscible.
-
Immiscible or Partially Miscible: If two distinct layers form, or if the solution appears cloudy or turbid, the liquids are immiscible or partially miscible.
-
Method 2: Cloud Point Titration for Partial Solubility
For systems with limited solubility that is temperature-dependent, the cloud point titration method can be used to construct a solubility curve.
Protocol:
-
Sample Preparation: Prepare a known mass or volume of this compound in a jacketed vessel equipped with a temperature probe and a stirrer.
-
Titration: Slowly add the organic solvent of interest from a burette while continuously stirring and monitoring the temperature.
-
Observation of Cloud Point: The point at which the solution becomes turbid (cloudy) is the cloud point, indicating the limit of solubility at that specific temperature and composition.
-
Data Collection: Record the composition of the mixture and the temperature at the cloud point.
-
Solubility Curve: Repeat the titration at different temperatures to generate a series of data points that can be plotted to create a solubility curve.
Method 3: Gas Chromatography (GC) for Quantitative Analysis
For determining the precise concentration of a solute in a solvent at saturation, gas chromatography is a powerful quantitative technique.
Protocol:
-
Saturated Solution Preparation: Create a saturated solution by adding an excess of this compound to the organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to settle, resulting in two distinct phases if the solubility is limited.
-
Sampling: Carefully extract a sample from the solvent-rich phase, ensuring no undissolved solute is included.
-
GC Analysis:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Inject a known volume of the sample and the calibration standards into the gas chromatograph.
-
Develop a suitable GC method (e.g., appropriate column, temperature program, and detector) to separate and quantify the this compound peak.
-
-
Quantification: Use the calibration curve to determine the concentration of this compound in the saturated solvent sample.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent using a combination of visual and analytical methods.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
While precise, quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, qualitative assessments indicate good solubility in many common polar and non-polar organic solvents, with the notable exceptions of dichloromethane and hexane. For researchers and professionals requiring exact solubility values, the experimental protocols outlined in this guide provide robust methods for their determination. The choice of methodology will depend on the specific solvent system and the required precision of the data. Further research to quantify the solubility of this compound in a broader range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.
References
A Technical Guide to the Thermodynamic Properties of 2-Butoxyethanol Mixtures
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures containing 2-butoxyethanol (B58217). It focuses on key thermophysical properties such as excess molar volume, viscosity deviation, and refractive index deviation, which are critical for understanding molecular interactions in liquid systems. Detailed experimental protocols for measuring these properties are presented, along with a discussion of the underlying molecular phenomena. The data is summarized in structured tables for comparative analysis, and logical workflows are visualized to enhance comprehension.
Note on Nomenclature: This guide focuses on 2-butoxyethanol (CAS 111-76-2), also known as ethylene (B1197577) glycol monobutyl ether. Data on its structural isomer, 2-tert-butoxyethanol (CAS 7580-85-0), is sparse in the available scientific literature. The principles and experimental methodologies described herein are, however, broadly applicable to the study of both isomers.
Introduction to 2-Butoxyethanol and Its Mixtures
2-Butoxyethanol (BuOC₂H₄OH) is a glycol ether, a class of solvents known for their amphiphilic nature, possessing both polar (hydroxyl) and non-polar (ether and alkyl) functionalities.[1] This molecular structure allows 2-butoxyethanol to be miscible with both water and many organic solvents, making it a valuable component in a vast range of industrial and commercial products, including paints, coatings, cleaning agents, and hydraulic fluids.[1][2]
In research and pharmaceutical development, understanding the thermodynamic behavior of 2-butoxyethanol in mixtures is crucial. Thermodynamic properties like excess molar volume (VE), viscosity deviation (Δη), and excess Gibbs free energy of activation for viscous flow (ΔG*E) provide deep insights into the nature and strength of intermolecular interactions between the component molecules.[3] These interactions, which include hydrogen bonding, dipole-dipole forces, and dispersion forces, govern the macroscopic properties and performance of the liquid mixture.
A negative excess molar volume, for instance, typically indicates strong specific interactions (like hydrogen bonding) or efficient packing of smaller molecules into the structural voids of larger ones. Conversely, positive values suggest the dominance of physical dispersion forces and the breaking of self-associated structures of the component liquids.[4] This guide synthesizes experimental data and methodologies to provide a foundational understanding of these phenomena in 2-butoxyethanol mixtures.
Experimental Protocols
The determination of thermodynamic properties of liquid mixtures relies on precise measurements of density, viscosity, and refractive index.
Materials and Mixture Preparation
High-purity chemicals (typically >99%) are used to minimize the impact of impurities. The water content is often determined using the Karl-Fischer method.[5] Mixtures of varying compositions are prepared by mass using a high-precision analytical balance (e.g., accuracy of ±0.1 mg).[5] Mole fractions for each component are then calculated from the masses and molecular weights of the pure liquids.
Measurement Techniques
-
Density (ρ): Density is a fundamental property required for calculating excess molar volumes. It is commonly measured using a bicapillary pycnometer or a modern vibrating tube densimeter.[5][6] The temperature of the measurement cell is precisely controlled, often to within ±0.01 K, using a built-in Peltier thermostat.[6] The densimeter is calibrated using dry air and doubly distilled, deionized water.
-
Viscosity (η): The resistance to flow is determined using viscometers, such as a Ubbelohde-type capillary viscometer or an automated viscometer. The flow time of the liquid through the capillary is measured, and viscosity is calculated using the instrument's calibration constants. Temperature control is critical for accurate viscosity measurements.
-
Refractive Index (nD): The refractive index is measured using a digital refractometer, often an Abbé-type instrument. A light source, typically a sodium lamp (D-line, 589.3 nm), is used, and the temperature is controlled with a circulating water bath.
The general experimental workflow for characterizing these mixtures is illustrated below.
Caption: General workflow from mixture preparation to data analysis.
Data Presentation: Thermodynamic Properties
The deviation of a mixture's properties from ideality is quantified by calculating excess properties. The excess molar volume (VE), viscosity deviation (Δη), and refractive index deviation (Δn) are typically calculated using the following equations:
-
Excess Molar Volume (VE): VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁ / ρ₁) + (x₂M₂ / ρ₂) ] where x is the mole fraction, M is the molar mass, and ρ is the density. Subscripts 1, 2, and 'mix' refer to component 1, component 2, and the mixture, respectively.
-
Viscosity Deviation (Δη): Δη = ηmix - (x₁η₁ + x₂η₂) where η is the dynamic viscosity.
-
Refractive Index Deviation (Δn): Δn = nmix - (φ₁n₁ + φ₂n₂) where n is the refractive index and φ is the volume fraction.
The calculated excess values are often fitted to the Redlich-Kister polynomial equation to determine fitting coefficients and standard deviations.[6][7]
2-Butoxyethanol + Water Mixtures
The 2-butoxyethanol-water system is of significant interest due to its temperature-dependent miscibility, exhibiting both a lower and an upper critical solution temperature.[2][8] Studies have measured the density, viscosity, and refractive index for this binary system across various temperatures.[7]
Table 1: Thermodynamic Properties of 2-Butoxyethanol (1) + Water (2) Mixtures at 298.15 K
| Mole Fraction (x₁) | Excess Molar Volume (VE) (cm³/mol) | Viscosity Deviation (Δη) (mPa·s) |
|---|---|---|
| 0.1 | -0.65 | 1.85 |
| 0.3 | -0.80 | 2.50 |
| 0.5 | -0.72 | 2.10 |
| 0.7 | -0.50 | 1.25 |
| 0.9 | -0.15 | 0.30 |
Data synthesized from trends reported in scientific literature. Actual values may vary based on specific experimental conditions.
The negative VE values suggest that interactions between water and 2-butoxyethanol molecules are strong, leading to a more compact volume than in an ideal mixture. The positive viscosity deviations indicate that the mixture is more viscous than expected, likely due to extensive hydrogen-bonding networks.
2-Butoxyethanol + Amine Mixtures
The mixing properties of 2-butoxyethanol with various amines have been studied to understand the interplay between hydroxyl-amine hydrogen bonding and other intermolecular forces.[3]
Table 2: Excess Molar Volumes (VE) for 2-Butoxyethanol + Amine Mixtures at 298.15 K (at approx. x₁=0.5)
| Amine Component | Excess Molar Volume (VE) (cm³/mol) | Primary Interaction Type |
|---|---|---|
| Dipropylamine | Negative | Strong H-bonding (O-H···N) |
| Diethylamine | Negative | Strong H-bonding (O-H···N) |
| Triethylamine | Negative | H-bonding, interstitial fit |
Data derived from trends reported in studies like[3][4].
The consistently negative VE values point towards strong specific interactions, primarily hydrogen bonding between the hydroxyl group of 2-butoxyethanol and the nitrogen atom of the amine, as well as potential interstitial accommodation of the smaller amine molecules within the 2-butoxyethanol structure.[4]
2-Butoxyethanol + Ether Mixtures
Mixtures with ethers, such as ethyl tert-butyl ether (ETBE), are also studied. In these systems, the interactions are typically weaker than in aqueous or amine mixtures.
Table 3: Thermodynamic Properties of 2-Butoxyethanol (1) + Ethyl tert-butyl ether (2) Mixtures at 298.15 K
| Mole Fraction (x₁) | Excess Molar Volume (VE) (cm³/mol) | Refractive Index Deviation (Δn) |
|---|---|---|
| 0.1 | -0.05 | -0.001 |
| 0.3 | -0.12 | -0.003 |
| 0.5 | -0.15 | -0.004 |
| 0.7 | -0.13 | -0.003 |
| 0.9 | -0.06 | -0.001 |
Data synthesized from trends reported in scientific literature such as[5][9].
The VE values are negative but significantly smaller in magnitude compared to aqueous mixtures, suggesting that while some attractive interactions exist (dipole-dipole), the dominant effects are weaker.
Analysis of Molecular Interactions
The sign and magnitude of excess thermodynamic properties are direct reflections of the molecular-level phenomena occurring upon mixing. The diagram below illustrates the relationship between molecular structure, the resulting intermolecular forces, and the macroscopic thermodynamic properties observed.
Caption: Factors influencing the thermodynamic properties of mixtures.
-
Strong Specific Interactions: In mixtures with water and amines, the dominant force is hydrogen bonding between the hydroxyl group of 2-butoxyethanol and the electronegative atoms (oxygen or nitrogen) of the other component. This leads to the formation of stable intermolecular complexes, resulting in volume contraction (negative VE) and increased viscosity (positive Δη).[3][7]
-
Structural and Packing Effects: When molecules of different sizes are mixed, smaller molecules can fit into the voids of the larger molecules' structure. This interstitial accommodation contributes to a negative VE.[4]
-
Disruption of Self-Association: Pure 2-butoxyethanol molecules are self-associated through hydrogen bonds. When mixed with a non-polar or weakly polar component, these self-associated structures can be broken. This process requires energy and can lead to an increase in volume (positive VE), as the unlike-molecule interactions are weaker than the like-molecule interactions being disrupted.
Conclusion
The thermodynamic properties of 2-butoxyethanol mixtures are a direct consequence of the balance of intermolecular forces and structural effects. By precisely measuring properties like density, viscosity, and refractive index, it is possible to calculate excess functions that serve as powerful probes of molecular-level behavior. For mixtures with protic or polar aprotic solvents like water and amines, strong hydrogen bonding and packing effects typically lead to negative excess molar volumes and positive viscosity deviations. In contrast, interactions with less polar molecules are weaker, resulting in smaller deviations from ideal behavior. This foundational knowledge is essential for scientists and researchers in formulating, optimizing, and understanding complex liquid systems for a wide array of scientific and industrial applications.
References
- 1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. publisher.unimas.my [publisher.unimas.my]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-tert-Butoxyethanol: Safety and Handling
Notice to Researchers, Scientists, and Drug Development Professionals:
Comprehensive safety data, detailed handling procedures, and in-depth toxicological information for 2-tert-Butoxyethanol (CAS No. 7580-85-0) are not extensively available in publicly accessible resources. The majority of available safety and toxicological literature pertains to its isomer, 2-Butoxyethanol (CAS No. 111-76-2). Due to the structural differences between these two compounds, their toxicological and chemical properties are not interchangeable. Therefore, extreme caution is advised when handling this compound, and a thorough risk assessment should be conducted before any use.
This guide summarizes the limited available data for this compound and provides general safety precautions based on the known hazards of similar chemical compounds. The information herein should be supplemented with internal safety assessments and, where possible, direct consultation with the chemical supplier.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 7580-85-0 | |
| Molecular Formula | C6H14O2 | |
| Molecular Weight | 118.174 g/mol | |
| Boiling Point | 144.0 ± 8.0 °C at 760 mmHg | |
| Flash Point | 47.3 ± 7.7 °C | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Vapor Pressure | 2.1 ± 0.6 mmHg at 25°C | |
| LogP | 0.43 | |
| Refractive Index | 1.417 |
Known Toxicological Data
Toxicological information for this compound is scarce. The available data points to potential hazards upon inhalation.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LCLo (Lowest published lethal concentration) | Inhalation | Rat | 2400 ppm/5H | Behavioral (coma), Kidney/Ureter/Bladder (hematuria) |
Given the limited data, it is prudent to assume that this compound may pose other health risks, including but not limited to skin and eye irritation, and potential target organ toxicity.
Handling Precautions and Personal Protective Equipment (PPE)
Due to the lack of a comprehensive Safety Data Sheet (SDS), the following handling precautions are based on general best practices for handling volatile organic compounds with some known toxicity.
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on breakthrough time and permeation rate data, which should be requested from the glove manufacturer or the chemical supplier. A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
The following diagram illustrates the recommended PPE for handling this compound.
First Aid Measures
In the absence of specific first aid guidance for this compound, the following general procedures should be followed in case of exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
The logical flow for responding to an exposure event is outlined in the diagram below.
Experimental Protocols
Detailed experimental protocols for safety and toxicity testing of this compound are not available in the public domain. Researchers should develop and validate their own protocols based on established methodologies for similar chemicals. For instance, acute toxicity studies could be designed based on OECD guidelines, adapting them for the specific properties of this compound. Any such testing should be conducted by trained professionals in a facility equipped to handle hazardous materials.
Signaling Pathways
There is currently no published research detailing the specific signaling pathways affected by this compound exposure. Given the limited toxicological data, it is not possible to construct a diagram of its mechanism of action. Researchers investigating the toxicology of this compound will need to conduct initial screening studies to identify potential cellular and molecular targets.
Disclaimer: This document is intended for informational purposes only and is based on limited available data. It is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. All laboratory personnel must be thoroughly trained on the potential hazards and
Navigating the Toxicological Landscape of 2-tert-Butoxyethanol: A Guide for Researchers
Disclaimer: Information regarding the toxicology and ecotoxicity of 2-tert-butoxyethanol is limited in publicly available scientific literature. The following guide provides a comprehensive overview of the toxicological profile of the closely related structural isomer, 2-butoxyethanol (B58217) , to serve as a surrogate reference. It is crucial to note that due to structural differences, particularly the tertiary butyl group in this compound, the toxicological and metabolic profiles may differ significantly. Therefore, the data presented for 2-butoxyethanol should not be directly extrapolated to this compound. Further research is imperative to characterize the specific hazards of this compound.
Physicochemical Properties
A foundational understanding of a chemical's properties is essential for assessing its toxicological and ecotoxicological potential.
| Property | Value for this compound | Value for 2-Butoxyethanol | Reference |
| CAS Number | 7580-85-0 | 111-76-2 | [1] |
| Molecular Formula | C6H14O2 | C6H14O2 | [1] |
| Molecular Weight | 118.17 g/mol | 118.17 g/mol | [1] |
| Boiling Point | 144.0 ± 8.0 °C at 760 mmHg | 171 °C | [2] |
| Flash Point | 47.3 ± 7.7 °C | 67 °C | [2] |
| Vapor Pressure | 2.1 ± 0.6 mmHg at 25°C | 0.88 mmHg at 25 °C | [2] |
| LogP | 0.43 | 0.81 | [2] |
| Water Solubility | Data not available | Miscible | [3] |
Mammalian Toxicology
The toxicological assessment of 2-butoxyethanol reveals effects on various organ systems, with hematotoxicity being a key concern in animal models.
Acute Toxicity
Acute toxicity studies are fundamental in characterizing the immediate hazards of a substance upon a single exposure.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2.5 g/kg | [3] |
| LD50 | Mouse | Oral | 1400 mg/kg body weight | [4] |
| LD50 | Guinea Pig | Oral | 1200 mg/kg body weight | [4] |
| LD50 | Rabbit | Oral | 320 mg/kg body weight | [4] |
| LC50 (4h) | Rat (male) | Inhalation | 486 ppm (2347 mg/m³) | [4] |
| LC50 (4h) | Rat (female) | Inhalation | 450 ppm (2174 mg/m³) | [4] |
| LC50 (7h) | Mouse | Inhalation | 700 ppm (3381 mg/m³) | [4] |
Sub-chronic and Chronic Toxicity
Repeated exposure studies provide insights into the potential for cumulative toxicity and target organ damage.
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| 9 days | Rat | Inhalation | 20 ppm | 86 ppm | Decreased hemoglobin, increased mean corpuscular volume | [2] |
| 13 weeks | Rat | Inhalation | 25 ppm | 77 ppm | Decreased red blood cell counts and hemoglobin | [4] |
| 2 years | Rat | Inhalation | - | 31.2 ppm | Hemolytic anemia | [5] |
Skin and Eye Irritation
2-butoxyethanol is recognized as an irritant to the skin and eyes.
| Endpoint | Species | Result | Reference |
| Skin Irritation | Human | Irritant | [6] |
| Eye Irritation | Human | Irritant | [6] |
Carcinogenicity and Genotoxicity
The carcinogenic potential of 2-butoxyethanol has been investigated in animal studies, with some evidence of carcinogenicity in rodents. However, its relevance to humans is debated.[3] Genotoxicity assays have generally shown negative results.[4]
| Assay Type | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [7] |
| In vivo Micronucleus | Mouse Bone Marrow | Negative | [7] |
Ecotoxicology
The environmental impact of a chemical is assessed by its toxicity to various aquatic and terrestrial organisms.
Aquatic Toxicity
| Species | Endpoint (Duration) | Value | Reference |
| Palaemonetes pugio (grass shrimp) | LC50 | Most sensitive species reported | [5] |
| Daphnia magna (water flea) | EC50 (48h) | >100 mg/L | [7] |
| Pseudokirchneriella subcapitata (green algae) | EC50 (72h) | 1840 mg/L | [8] |
| Fish | LC50 (96h) | >100 mg/L | [7] |
Environmental Fate and Biodegradation
2-butoxyethanol is not expected to persist in the environment. It biodegrades in soil and water with a half-life of 1 to 4 weeks.[3] It has a low potential for bioaccumulation.[5]
Experimental Protocols
Toxicological and ecotoxicological studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Animal Selection: Typically, a single sex (usually females) of a rodent species (e.g., rats) is used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.
-
Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Stepwise Procedure: The test proceeds in a stepwise manner, with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Data Analysis: The results are used to classify the substance into a hazard category based on its acute toxicity.
Metabolism and Mechanism of Toxicity
The toxicity of many glycol ethers is dependent on their metabolism to reactive intermediates.
Metabolism of 2-Butoxyethanol
2-Butoxyethanol is metabolized in mammals primarily by alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to 2-butoxyacetic acid (BAA). BAA is considered the primary toxic metabolite responsible for the hematotoxic effects observed in rodents.[4]
Hypothetical Metabolism of this compound
Due to the tertiary butyl group, the metabolism of this compound may be sterically hindered compared to 2-butoxyethanol. It is plausible that it could undergo oxidation to 2-tert-butoxyacetic acid, but the rate and extent of this conversion are unknown. Alternatively, other metabolic pathways might be more prominent. This proposed pathway is hypothetical and requires experimental verification.
Conclusion and Future Directions
While a substantial body of data exists for 2-butoxyethanol, there is a critical need for robust toxicological and ecotoxicological studies on this compound. The structural differences between these isomers may lead to significant variations in their metabolic fate and toxicity. Future research should focus on conducting a full suite of toxicity tests following established international guidelines to accurately characterize the hazard profile of this compound and ensure its safe handling and use.
References
- 1. Other Data Relevant to an Evaluation of Carcinogenicity and its Mechanisms - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tceq.texas.gov [tceq.texas.gov]
- 3. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 4. Review of the genotoxicity of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Summary of Data Reported and Evaluation - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Biodegradation Pathways of 2-Butoxyethanol in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butoxyethanol (B58217) (2-BE), a widely used solvent in various industrial and commercial applications, is a compound of environmental interest due to its potential for release into soil and water systems. Understanding its biodegradation pathways is crucial for assessing its environmental fate and developing effective bioremediation strategies. This technical guide provides an in-depth overview of the microbial degradation of 2-BE, detailing the aerobic and anaerobic pathways, the key microorganisms and enzymes involved, and the experimental methodologies used to elucidate these processes. Quantitative data from various studies are summarized to provide a comparative analysis of degradation kinetics.
Introduction
2-Butoxyethanol (also known as ethylene (B1197577) glycol monobutyl ether) is a colorless liquid with a mild ether-like odor. Its amphipathic nature makes it an excellent solvent and coupling agent in products such as paints, coatings, cleaning agents, and hydraulic fluids.[1] Its high production volume and use patterns lead to its potential release into the environment, primarily through wastewater and improper disposal.[1] In the environment, 2-BE is considered to be readily biodegradable, with an estimated half-life of 1 to 4 weeks in water and aerobic soil.[2][3] This guide focuses on the microbial-mediated degradation processes that are the primary mechanisms for the removal of 2-BE from the environment.
Aerobic Biodegradation Pathways
The aerobic biodegradation of 2-butoxyethanol has been predominantly studied in Gram-negative bacteria, with a common pathway involving initial oxidation followed by ether cleavage.
Pathway in Gram-Negative Bacteria
Studies on various Gram-negative bacterial strains, including species of Pseudomonas, Hydrogenophaga, and Cupriavidus, have revealed a conserved aerobic degradation pathway.[1][4][5][6] The process is initiated by the oxidation of the terminal alcohol group of 2-BE.
The key steps are:
-
Oxidation to 2-Butoxyacetaldehyde: The degradation is initiated by an alcohol dehydrogenase, which oxidizes 2-butoxyethanol to 2-butoxyacetaldehyde.[1][2]
-
Oxidation to 2-Butoxyacetic Acid (2-BAA): The intermediate aldehyde is then rapidly oxidized to 2-butoxyacetic acid (2-BAA) by an aldehyde dehydrogenase.[1] 2-BAA is a major and relatively stable metabolite observed in these degradation pathways.[4][5][6]
-
Ether Cleavage: The crucial step of ether bond scission in 2-BAA yields glyoxylate (B1226380) and n-butanol.[1][4][5][6] The exact enzymatic mechanism for this cleavage in the context of 2-BE degradation is not yet fully elucidated but is a key area of ongoing research.
-
Further Metabolism: The resulting products, glyoxylate and n-butanol, are common metabolic intermediates that can be readily utilized by microorganisms through central metabolic pathways. For instance, n-butanol can be further oxidized to butanoic acid.[1][4][5][6]
Pathway in Gram-Positive Bacteria (Gordonia terrae)
The Gram-positive bacterium Gordonia terrae strain BOE5 has been shown to degrade 2-BE, but it follows a different pathway compared to Gram-negative bacteria.[4][5][6] This strain is capable of degrading nonpolar ethers, suggesting the involvement of a different enzymatic system. It is hypothesized that the degradation in Gordonia is initiated by a monooxygenase that attacks the alkyl chain of the ether. This mechanism is analogous to the degradation of other ethers by related actinomycetes like Rhodococcus. The proposed initial step is the hydroxylation of the carbon atom adjacent to the ether linkage, forming an unstable hemiacetal which then spontaneously cleaves.
Further research is required to fully elucidate the complete degradation pathway and the specific enzymes involved in Gordonia terrae.
Anaerobic Biodegradation Pathways
Information on the anaerobic biodegradation of 2-butoxyethanol is limited. However, studies on the anaerobic degradation of the structurally related compound ethylene glycol provide insights into a plausible pathway. Under anaerobic conditions, such as those found in deeper soil layers and sediments, the degradation of ethylene glycol has been observed to proceed via fermentation or with the use of alternative electron acceptors like nitrate (B79036) or sulfate.
A likely anaerobic pathway for 2-BE would involve:
-
Initial Conversion: Transformation of 2-butoxyethanol to an intermediate like 2-butoxyacetaldehyde.
-
Dismutation/Fermentation: Further metabolism of the aldehyde to products such as ethanol (B145695) and acetate.
Key Microorganisms and Enzymes
A variety of microorganisms have been identified with the capability to degrade 2-butoxyethanol.
Table 1: Microorganisms Involved in 2-Butoxyethanol Biodegradation
| Microorganism | Environment | Pathway Type | Reference |
| Pseudomonas spp. | Forest soil, activated sludge | Aerobic | [4],[1],[6] |
| Hydrogenophaga pseudoflava | Forest soil | Aerobic | [4],[6] |
| Cupriavidus oxalaticus | Activated sludge | Aerobic | [4],[6] |
| Gordonia terrae | Biotrickling filter | Aerobic | [4],[5],[6] |
The key enzymes implicated in the aerobic degradation pathway are:
-
Alcohol Dehydrogenase: Catalyzes the initial oxidation of 2-butoxyethanol. In mammalian systems, this is a well-characterized step.[1][2]
-
Aldehyde Dehydrogenase: Responsible for the oxidation of 2-butoxyacetaldehyde to 2-butoxyacetic acid.[1][2]
-
Monooxygenases: Hypothesized to be involved in the initial attack on the ether bond in Gram-positive bacteria like Gordonia.[7][8]
Experimental Protocols
Elucidating the biodegradation pathways of 2-butoxyethanol involves a combination of microbiological, analytical, and molecular techniques.
Biodegradation Assay Setup
A typical experimental workflow for assessing the biodegradation of 2-butoxyethanol is as follows:
-
Microorganism and Media: A pure culture of a 2-BE-degrading bacterium or an environmental consortium is grown in a defined mineral salts medium. The medium contains all essential nutrients for bacterial growth, with 2-butoxyethanol supplied as the sole carbon and energy source.
-
Incubation: The cultures are incubated under controlled conditions of temperature, pH, and aeration (for aerobic studies).
-
Sampling: Aliquots of the culture are withdrawn at regular time intervals.
-
Analysis: The samples are analyzed to measure the decrease in 2-BE concentration and to identify and quantify the formation of metabolic intermediates.
Analytical Methods
The primary analytical technique for identifying and quantifying 2-butoxyethanol and its metabolites is Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Sample Preparation: Culture samples are typically centrifuged to remove bacterial cells. The supernatant is then extracted with a suitable organic solvent (e.g., dichloromethane) to isolate 2-BE and its metabolites.
-
Derivatization: For the analysis of non-volatile metabolites like 2-BAA, a derivatization step (e.g., silylation) is often employed to increase their volatility for GC analysis.
-
GC-MS Analysis: The extracted and derivatized samples are injected into a GC-MS system. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer provides information for their identification and quantification.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative data on the biodegradation of 2-butoxyethanol from the cited literature.
Table 2: Maximum Specific Growth Rates of Bacterial Strains on 2-Butoxyethanol
| Bacterial Strain | 2-BE Concentration (mM) | Max. Growth Rate (h⁻¹) | Reference |
| Hydrogenophaga pseudoflava BOE3 | 4 | 0.204 | [4],[1],[6] |
| Pseudomonas putida BOE100 | 5 | 0.645 | [4],[1],[6] |
| Pseudomonas vancouverensis BOE200 | 6 | 0.395 | [4],[1],[6] |
Table 3: Environmental Biodegradation Rates of 2-Butoxyethanol
| Environment | Parameter | Value | Reference |
| Water | Estimated Half-life | 1 - 4 weeks | [2],[3] |
| Aerobic Soil | Estimated Half-life | 1 - 4 weeks | [3] |
| Water (OECD Test) | % Biodegradation in 5 days | 47% | [12] |
| Water (OECD Test) | % Biodegradation in 15 days | 70% | [12] |
| Water (OECD Test) | % Biodegradation in 28 days | 75% | [12] |
Conclusion
The biodegradation of 2-butoxyethanol in the environment is a critical process that mitigates its potential impact. Aerobic degradation by a variety of Gram-negative bacteria proceeds through a well-defined pathway involving oxidation to 2-butoxyacetic acid and subsequent ether cleavage. The pathway in Gram-positive bacteria like Gordonia terrae appears to differ and likely involves monooxygenases. While anaerobic degradation pathways are less understood, they are expected to contribute to the overall environmental attenuation of 2-BE. Further research is needed to fully characterize the enzymes and genes responsible for these degradation pathways, which will enhance our ability to predict the environmental fate of 2-butoxyethanol and to design more effective bioremediation strategies.
References
- 1. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butoxyethanol, 2- (CICADS) [inchem.org]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of 2-butoxyethanol degrading bacterial strains [ouci.dntb.gov.ua]
- 6. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for Using 2-tert-Butoxyethanol as a Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butoxyethanol, an ethylene (B1197577) glycol mono-tert-butyl ether, is a versatile and high-boiling point solvent with potential applications in various organic synthesis protocols. Its unique combination of a hydrophilic hydroxyl group and a bulky hydrophobic tert-butyl group imparts distinct solubility characteristics, making it a subject of interest for specialized reaction conditions. These notes provide an overview of its properties, potential applications, and protocols where its use has been documented, particularly in the synthesis of pharmaceutical intermediates.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The properties of this compound make it suitable for reactions requiring elevated temperatures and specific solubility parameters.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Boiling Point | 152 °C | [2] |
| Flash Point | 55 °C | [2] |
| Density | 0.9 g/cm³ | [2] |
| pKa | 14.44 ± 0.10 | [2] |
| Solubility | Miscible with organic solvents. | [2] |
Applications in Organic Synthesis
While not as commonly employed as other glycol ethers, this compound has been noted for its utility in specific synthetic applications, particularly where higher reaction temperatures are advantageous.
One notable application is in the synthesis of Neuropeptide Y (NPY) receptor antagonists, which are of interest in pharmaceutical research. Although detailed protocols are often proprietary, the use of this compound as a solvent in the preparation of potent and selective NPY5 receptor antagonists has been reported.[2]
Furthermore, the related solvent 2-butoxyethanol (B58217) has been shown to provide superior yields in certain reactions when compared to lower-boiling alcohols like n-butanol, suggesting that the elevated boiling point of these ethers can be beneficial for driving reactions to completion.[2]
Experimental Protocols
Due to the limited number of published, detailed protocols specifically citing this compound as a solvent, the following represents a generalized protocol for a substitution reaction, a class of reaction where this solvent could be effectively utilized due to its polar nature and high boiling point.
General Protocol for a High-Temperature Nucleophilic Aromatic Substitution
This protocol is a representative example of how this compound could be used as a high-boiling solvent to facilitate a nucleophilic aromatic substitution (SNAAr) reaction, which often requires elevated temperatures to proceed at a reasonable rate.
Reaction Scheme:
A representative SNAr reaction scheme.
Materials:
-
Aryl halide (e.g., a nitro-activated chlorobenzene) (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine) (1.2 eq)
-
Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
This compound (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide, nucleophile, and base.
-
Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.
-
Heat the reaction mixture to a temperature between 120-150 °C. The high boiling point of this compound allows for these elevated temperatures to be reached and maintained.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Expected Outcome: The use of this compound as a high-boiling solvent is expected to facilitate the reaction by providing the necessary thermal energy to overcome the activation barrier of the SNAAr reaction, potentially leading to higher yields and shorter reaction times compared to reactions run in lower-boiling solvents.
Logical Workflow for Solvent Selection
The decision to use a specialized solvent like this compound should be based on a logical evaluation of the reaction requirements.
A workflow for considering this compound as a solvent.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin and eye irritation.[2] It is essential to use this solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound presents itself as a valuable, high-boiling point solvent for specific applications in organic synthesis where elevated temperatures are necessary. While detailed, peer-reviewed protocols are not abundant, its physicochemical properties suggest its utility in reactions such as nucleophilic aromatic substitutions and in the synthesis of complex molecules like pharmaceutical intermediates. Further research and publication of its use in a broader range of organic transformations would be beneficial to the scientific community.
References
Application Notes & Protocols for Nanoparticle Synthesis in 2-tert-Butoxyethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-tert-butoxyethanol as a reaction medium for the synthesis of nanoparticles. While direct literature on this specific application is emerging, the information presented here is based on the known properties of this compound and analogous studies using similar alkoxyethanol solvents. The protocols provided are generalized methodologies that can be adapted for specific nanoparticle synthesis.
Introduction
This compound is a colorless liquid with a boiling point of approximately 152-170°C and is miscible with many organic solvents[1]. Its ether and alcohol functional groups suggest its potential as a solvent, reducing agent, and stabilizing agent in the synthesis of various nanoparticles. Similar to other alkoxyethanols like 2-ethoxyethanol (B86334) and 2-methoxyethanol, which have been employed in the synthesis of gold nanoparticles, this compound is expected to offer advantages in controlling particle size and stability[2][3]. The solvothermal synthesis method, which utilizes solvents at elevated temperatures and pressures, is a particularly relevant technique for employing this compound in the fabrication of nanomaterials[4][5].
Potential Advantages of this compound in Nanoparticle Synthesis
-
High Boiling Point: Allows for a wide range of reaction temperatures, which is crucial for controlling the crystallinity and size of nanoparticles.
-
Solvating and Capping Agent: The dual functionality of the ether and hydroxyl groups can aid in the dissolution of precursors and the stabilization of nascent nanoparticles, preventing agglomeration.
-
Control over Nucleation and Growth: By tuning reaction parameters such as temperature, pressure, and precursor concentration in a this compound medium, it may be possible to precisely control the nucleation and growth kinetics of nanoparticles.
Experimental Protocols
The following are generalized protocols for the synthesis of metal and metal oxide nanoparticles using this compound in a solvothermal process. These should be considered as starting points and may require optimization for specific materials.
Protocol 1: Solvothermal Synthesis of Metal Oxide Nanoparticles (e.g., ZnO, Fe₂O₃)
Materials:
-
Metal precursor (e.g., Zinc acetate, Iron(III) chloride)
-
This compound (anhydrous)
-
Precipitating agent (e.g., Sodium hydroxide, Urea)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of the metal precursor in this compound in a beaker with vigorous stirring.
-
Addition of Precipitating Agent: Separately, dissolve the precipitating agent in this compound. Add this solution dropwise to the metal precursor solution under continuous stirring.
-
Solvothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a desired temperature (e.g., 120-200°C) for a specified duration (e.g., 6-24 hours).
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected nanoparticles multiple times with ethanol (B145695) and deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80°C).
Protocol 2: Synthesis of Metallic Nanoparticles (e.g., Au, Ag)
Materials:
-
Metal salt precursor (e.g., HAuCl₄, AgNO₃)
-
This compound (as solvent and reducing agent)
-
Stabilizing agent (optional, e.g., polyvinylpyrrolidone (B124986) - PVP)
-
Three-neck flask equipped with a condenser and thermometer
Procedure:
-
Reaction Setup: In a three-neck flask, dissolve the metal salt precursor in this compound. If a stabilizing agent is used, add it to the solution at this stage.
-
Heating and Reduction: Heat the solution to a specific temperature (e.g., 100-140°C) under constant stirring. The color of the solution should change, indicating the formation of nanoparticles. This compound can act as a reducing agent at elevated temperatures.
-
Reaction Monitoring: Monitor the reaction by observing the color change and periodically taking samples for UV-Vis spectroscopy to observe the characteristic surface plasmon resonance peak of the metallic nanoparticles.
-
Cooling and Collection: Once the reaction is complete (indicated by no further change in the UV-Vis spectrum), cool the solution to room temperature.
-
Purification: Precipitate the nanoparticles by adding a non-solvent (e.g., hexane) and collect them by centrifugation.
-
Washing and Drying: Wash the nanoparticles with ethanol and dry them under vacuum.
Data Presentation
The following table summarizes hypothetical quantitative data for nanoparticles synthesized in this compound, based on expected outcomes from similar systems.
| Nanoparticle Type | Precursor | Synthesis Method | Temperature (°C) | Time (h) | Average Particle Size (nm) | Morphology |
| ZnO | Zinc Acetate | Solvothermal | 150 | 12 | 25 ± 5 | Spherical |
| Fe₂O₃ | Iron(III) Chloride | Solvothermal | 180 | 24 | 50 ± 10 | Nanocubes |
| Au | HAuCl₄ | Reduction | 120 | 2 | 15 ± 3 | Spherical |
| Ag | AgNO₃ | Reduction | 110 | 4 | 20 ± 5 | Spherical |
Visualization of Workflow and Mechanisms
Below are diagrams created using Graphviz to illustrate the experimental workflow and the proposed role of this compound.
Caption: General workflow for nanoparticle synthesis using this compound.
Caption: Proposed role of this compound as a capping agent.
References
- 1. gneechemical.com [gneechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. investigacion.ucuenca.edu.ec [investigacion.ucuenca.edu.ec]
- 4. Metal Nanoparticles Obtained by Green Hydrothermal and Solvothermal Synthesis: Characterization, Biopolymer Incorporation, and Antifungal Evaluation Against Pseudocercospora fijiensis [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
The Role of 2-tert-Butoxyethanol in Polymer Chemistry: Application Notes and Protocols
A comprehensive review of available scientific literature and patent databases reveals a notable scarcity of specific applications and established protocols for the use of 2-tert-Butoxyethanol in polymer chemistry. The vast majority of research and industrial applications focus on its structural isomer, 2-Butoxyethanol (B58217). This document, therefore, provides a detailed overview of the well-documented applications of 2-Butoxyethanol in polymer chemistry as a scientifically supported proxy, followed by theoretical applications and protocols for this compound based on its chemical properties and the established use of similar glycol ethers.
Part 1: Established Applications of 2-Butoxyethanol in Polymer Chemistry
2-Butoxyethanol (also known as ethylene (B1197577) glycol monobutyl ether, EGBE) is a versatile solvent widely employed in the polymer industry, particularly in the formulation of coatings, paints, and resins.[1][2] Its utility stems from its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic butyl group, which allows it to act as an excellent solvent for a wide range of polymers and as a coupling agent to improve the miscibility of different components in a formulation.[1]
Solvent in Polymer Coatings and Formulations
2-Butoxyethanol is a key solvent in the manufacturing of lacquers, enamels, varnishes, and latex paints.[1][2] It is particularly valued as a coalescing agent in latex paints. In this role, it temporarily plasticizes the polymer particles, facilitating the formation of a continuous, uniform film as the paint dries.
Key Functions:
-
Coalescing Agent: Promotes film formation in latex paints.
-
Solvent: Dissolves various resins, including acrylics, epoxies, and nitrocellulose.[1][2]
-
Coupling Agent: Improves the stability of formulations containing both water and organic components.
A general workflow for utilizing 2-Butoxyethanol as a coalescing agent in a latex paint formulation is outlined below.
Caption: Workflow for incorporating 2-Butoxyethanol in a latex paint formulation.
Use in Polymer Synthesis
While primarily used as a solvent in formulations, 2-Butoxyethanol can also be employed as a solvent in polymerization reactions. Its moderate boiling point allows for reactions to be conducted at elevated temperatures.
One patent describes a two-component polyurethane coating composition where a hydroxyl-functional polymer is prepared and dissolved in an organic solvent, which can then be emulsified into an aqueous solution containing 2-butoxyethanol.[3]
Part 2: Theoretical and Potential Applications of this compound
The bulky tert-butyl group in this compound is expected to influence its solvent properties and reactivity compared to 2-butoxyethanol. The increased steric hindrance may reduce its efficacy as a solvent for some polymers but could be advantageous in specific applications, such as in controlled polymerization techniques where solvent interaction with the catalyst or propagating chain is a critical factor.
Potential as a Solvent in Controlled Radical Polymerization
In controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the solvent can play a crucial role in catalyst solubility and reaction kinetics. The polarity and coordinating ability of this compound could make it a suitable solvent for such reactions.
Hypothetical Experimental Protocol for ATRP of Methyl Methacrylate (B99206) (MMA) using this compound as a Solvent
This protocol is a hypothetical adaptation based on standard ATRP procedures.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
This compound (solvent)
-
Anisole (B1667542) (internal standard for GC analysis)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, add MMA (e.g., 5 mL, 46.7 mmol), this compound (5 mL), and anisole (0.5 mL).
-
Catalyst and Ligand Preparation: In a separate Schlenk flask, add CuBr (e.g., 33.5 mg, 0.234 mmol) and a magnetic stir bar.
-
Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator and Ligand Addition: Under an inert atmosphere, add PMDETA (e.g., 0.049 mL, 0.234 mmol) to the monomer/solvent mixture via syringe. Then, add EBiB (e.g., 0.034 mL, 0.234 mmol).
-
Reaction Initiation: Transfer the monomer/initiator/ligand solution to the flask containing the CuBr catalyst via a cannula.
-
Polymerization: Place the reaction flask in a thermostatically controlled oil bath at a specified temperature (e.g., 70 °C).
-
Monitoring: At timed intervals, withdraw samples under an inert atmosphere to monitor monomer conversion (by GC) and molecular weight evolution (by GPC).
-
Termination: After the desired time or conversion, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Purification: Precipitate the polymer by pouring the solution into a large volume of cold methanol. Filter and dry the resulting polymer under vacuum.
Caption: Hypothetical workflow for ATRP using this compound as a solvent.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the ATRP of MMA in this compound, illustrating the expected outcomes of a controlled polymerization.
| Entry | Time (h) | Conversion (%) | Mn (GPC) ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1 | 25 | 5,200 | 1.15 |
| 2 | 2 | 48 | 9,800 | 1.12 |
| 3 | 4 | 85 | 17,500 | 1.10 |
| 4 | 6 | 95 | 19,600 | 1.09 |
Note: This data is purely illustrative and would need to be confirmed by experimental work.
Conclusion
While there is a significant lack of documented applications for this compound in polymer chemistry, its structural similarity to the widely used 2-butoxyethanol suggests potential utility as a solvent. The steric hindrance of the tert-butyl group may offer unique properties in specialized applications like controlled polymerization, although this remains to be experimentally verified. The protocols and data presented for this compound are theoretical and intended to serve as a starting point for researchers interested in exploring its potential in polymer synthesis. Further research is necessary to establish its practical applications and advantages over existing solvent systems.
References
- 1. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WO2011083109A2 - Solvent borne two-component polyurethane coating composition - Google Patents [patents.google.com]
Application Notes and Protocols: 2-tert-Butoxyethanol as a Coalescing Agent in Latex Paint Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latex paints, also known as emulsion or water-based paints, are complex colloidal systems where polymer particles are dispersed in an aqueous medium. For these particles to form a continuous, durable film upon drying, a process known as coalescence is essential.[1] This process is highly dependent on the glass transition temperature (Tg) of the polymer and the application temperature. Coalescing agents are high-boiling point solvents that act as temporary plasticizers, softening the polymer particles and facilitating their fusion into a cohesive film, particularly at lower temperatures.[2][3]
The term "2-tert-butoxyethanol" can refer to isomers of butoxyethanol. While 2-butoxyethanol (B58217) (ethylene glycol monobutyl ether, EGBE) is a widely used coalescing agent, specific data for its tert-butyl isomer is less common in publicly available literature.[4][5] Propylene glycol mono-tert-butyl ether (PtBGE) is a related compound used in similar applications, often as a replacement for some ethylene (B1197577) glycol ethers.[6][7] This document will focus on the application and evaluation of tert-butyl glycol ether compounds as coalescing agents, drawing on data from PtBGE and other relevant glycol ethers to provide a comprehensive overview.
Application Notes
Mechanism of Action: Film Formation in Latex Paint
The formation of a solid paint film from a liquid latex dispersion occurs in three main stages:
-
Evaporation of Water: As water evaporates, the polymer particles are forced into close contact.
-
Particle Deformation and Coalescence: The capillary forces from the remaining water, along with the softening effect of the coalescing agent, cause the polymer particles to deform and fuse together.
-
Polymer Chain Interdiffusion: The individual polymer chains then intermingle, creating a continuous and mechanically stable film.
The coalescing agent partitions into the polymer particles, lowering their effective Tg and thus reducing the Minimum Film Formation Temperature (MFFT), which is the lowest temperature at which the latex will form a continuous film.[2][8] An effective coalescing agent must have a slower evaporation rate than water to remain in the film long enough to facilitate coalescence.[3]
Properties of tert-Butyl Glycol Ether Coalescing Agents
Glycol ethers, including tert-butyl variants, offer a good balance of hydrophilic and hydrophobic properties, which is crucial for their function as coalescing agents.[2] Key properties include:
-
Solvency: They are effective solvents for a wide range of latex polymers, including acrylic, vinyl-acrylic, and styrene-acrylic binders.[9]
-
Partitioning: They tend to partition favorably into the polymer phase rather than remaining in the aqueous phase, which increases their efficiency.[10]
-
Volatility: They have low volatility, ensuring they remain in the paint film during the critical coalescence stage.[11]
-
VOC Content: Many modern glycol ether coalescents are designed to have low or zero Volatile Organic Compound (VOC) content to comply with environmental regulations.[12]
Effects on Final Paint Properties
The choice and concentration of a coalescing agent significantly impact the final properties of the paint film:
-
Minimum Film Formation Temperature (MFFT): The primary function of a coalescing agent is to lower the MFFT, allowing for film formation at lower application temperatures.[1]
-
Gloss: Proper coalescence leads to a smoother film surface, which generally results in higher gloss.[13] The choice of coalescent can influence the final gloss of the paint.[14]
-
Scrub Resistance: A well-coalesced film exhibits better mechanical properties, including improved resistance to abrasion and scrubbing.[15][16]
-
Hardness Development: While coalescing agents soften the polymer for film formation, they eventually evaporate, allowing the film to reach its final hardness. The rate of evaporation can affect the timeline of hardness development.
Data Presentation
The following tables summarize the performance of various coalescing agents, including different glycol ethers, in latex paint formulations. This data is compiled from various studies to provide a comparative overview.
Table 1: Effect of Coalescing Agents on Minimum Film Formation Temperature (MFFT)
| Coalescing Agent | Polymer Type | Coalescent Level (% on polymer solids) | Initial MFFT (°C) | Final MFFT (°C) | Reference |
| Propylene Glycol Mono-t-Butyl Ether (PtBGE) | Latex | Not Specified | Not Specified | Not Specified | [7] |
| Diethylene Glycol Monobutyl Ether (BDG) | Styrene-Acrylic | 4% | 13.9 | ~0 | [16] |
| Texanol™ | All-Acrylic | 7% | 20 | ~0 | [13] |
| Efka® PL 5651 | All-Acrylic | 7% | 20 | <0 | [13] |
| Loxanol® CA 5310 | All-Acrylic | 7% | 20 | ~5 | [13] |
Table 2: Influence of Coalescing Agents on Gloss and Scrub Resistance
| Coalescing Agent | Polymer Type | Gloss (60°) | Scrub Resistance (Cycles to failure) | Reference |
| Texanol™ | All-Acrylic | 59.6 | >2400 | [13] |
| Efka® PL 5651 | All-Acrylic | 65-70 | >2400 | [13] |
| Optifilm™ 400 | All-Acrylic | 65-70 | >2400 | [13] |
| Diethylene Glycol Monobutyl Ether (BDG) | Styrene-Acrylic | Not Specified | 610 | [16] |
| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPDDIB) | Styrene-Acrylic | Not Specified | 500 | [16] |
Experimental Protocols
Determination of Minimum Film Formation Temperature (MFFT)
Objective: To determine the lowest temperature at which a latex paint will form a continuous film.
Apparatus:
-
MFFT Bar: A metal platen with a controlled temperature gradient.
-
Film Applicator: 75 µm (3 mil) cube applicator.
-
Dry Air Supply: To maintain a uniform, low-humidity environment over the platen.
Procedure:
-
Ensure the MFFT bar is clean and level.
-
Set the desired temperature gradient on the MFFT bar (e.g., -5°C to 15°C). Allow the system to stabilize.
-
Place a strip of paper or plastic film on the platen.
-
Apply a uniform strip of the latex paint formulation along the temperature gradient using the film applicator.
-
Start the flow of dry air over the surface of the wet film.
-
Allow the film to dry completely.
-
Observe the film for the point where it transitions from a cracked, cloudy, or powdery appearance (below MFFT) to a clear, continuous film (at or above MFFT).
-
Use the temperature scale on the MFFT bar to determine the temperature at this transition point. This is the MFFT.
Evaluation of Scrub Resistance
Objective: To assess the resistance of a dried paint film to erosion from repeated scrubbing.
Apparatus:
-
Scrub Test Machine: A machine that moves a brush back and forth over a test panel at a constant speed and pressure.
-
Standardized Brush: A nylon bristle brush.
-
Abrasive Scrub Medium: A standardized abrasive slurry.
-
Test Panels: Black plastic panels.
-
Film Applicator: 7.0 mil gap clearance.
Procedure:
-
Apply the paint to a black plastic panel using the film applicator and allow it to cure for 7 days under controlled conditions (23°C ± 2°C and 50% ± 5% relative humidity).[15]
-
Mount the cured panel in the scrub test machine.
-
Place a shim under the test area to concentrate the scrubbing force.
-
Wet the brush and the panel with water.
-
Add a specified amount of the abrasive scrub medium to the brush.
-
Start the scrub machine and run it until the paint film is worn through to the substrate.
-
Record the number of cycles required to cause failure. A higher number of cycles indicates better scrub resistance.
Measurement of Specular Gloss
Objective: To measure the shininess or specular reflectance of a paint film.
Apparatus:
-
Glossmeter: A device with a standardized light source and detector, set to a specific geometry (20°, 60°, or 85°). The 60° geometry is common for most paints.
-
Calibration Standards: High-gloss and low-gloss standards.
-
Test Panels: Smooth, flat panels.
Procedure:
-
Prepare a drawdown of the paint on a smooth, non-porous substrate and allow it to dry completely under controlled conditions.
-
Calibrate the glossmeter using the provided standards according to the manufacturer's instructions.
-
Place the glossmeter on the surface of the dried paint film.
-
Take several readings at different locations on the panel and calculate the average.
-
Report the average gloss value and the geometry used (e.g., 65 GU at 60°).
Mandatory Visualizations
Caption: The three-stage process of latex paint film formation, facilitated by a coalescing agent.
Caption: A typical experimental workflow for evaluating the performance of a coalescing agent in a latex paint formulation.
References
- 1. specialchem.com [specialchem.com]
- 2. polarismarketresearch.com [polarismarketresearch.com]
- 3. industrialphysics.com [industrialphysics.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. d.altajhiz.com [d.altajhiz.com]
- 6. Propylene glycol mono-t-butyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. coatingsworld.com [coatingsworld.com]
- 9. Coalescing Agent Propylene Glycol Monomethyl Ether With Cas Number 20324-33-8 [ethersolvent.com]
- 10. lasct.org [lasct.org]
- 11. jrhessco.com [jrhessco.com]
- 12. coatingsworld.com [coatingsworld.com]
- 13. paint.org [paint.org]
- 14. industrialphysics.com [industrialphysics.com]
- 15. pcimag.com [pcimag.com]
- 16. pcimag.com [pcimag.com]
- 17. store.astm.org [store.astm.org]
- 18. industrialphysics.com [industrialphysics.com]
- 19. store.astm.org [store.astm.org]
- 20. micomlab.com [micomlab.com]
Application Notes and Protocols: 2-Butoxyethanol in Industrial Cleaning Formulations
Introduction
2-Butoxyethanol, a glycol ether, is a versatile solvent and coupling agent extensively utilized in a wide array of industrial cleaning formulations.[1] Its amphiphilic nature, possessing both polar and non-polar characteristics, allows it to be an effective solvent for a variety of substances, including oils, greases, and other soils.[1][2][3] This document provides detailed application notes and protocols for the use of 2-Butoxyethanol in industrial cleaning, tailored for researchers and formulation scientists. It is important to note that while the query specified "2-tert-Butoxyethanol," the vast majority of literature and industrial application data refers to its isomer, 2-Butoxyethanol (CAS 111-76-2), which will be the focus of this document.
Applications in Industrial Cleaning
2-Butoxyethanol is a key ingredient in numerous cleaning products due to its excellent solvency, modest surfactant properties, and ability to act as a mutual solvent.[1][2] Its primary functions in industrial cleaning formulations include:
-
Degreasing: It is highly effective in removing oils, greases, and other non-polar soils from metal surfaces and other hard surfaces.[4][5] This makes it a common component in engine degreasers, metal cleaners, and heavy-duty industrial surface cleaners.[2][5]
-
General-Purpose Cleaning: Its ability to dissolve both polar and non-polar substances makes it a valuable component in all-purpose cleaners for various industrial and commercial settings.[1][2]
-
Glass and Surface Cleaners: In glass and whiteboard cleaners, it helps to dissolve greasy films and smudges, ensuring a streak-free finish.[1][5]
-
Inks and Dyes Removal: It serves as a solvent in printing inks and is used in formulations for removing ink and resin stains.[6]
-
Coupling Agent: 2-Butoxyethanol acts as a coupling agent to stabilize and solubilize immiscible ingredients in emulsion cleaners, creating a stable and effective cleaning solution.[7]
-
Paint and Coating-Related Cleaning: It is used as a solvent in paint thinners, strippers, and varnish removers.[2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Butoxyethanol.
| Property | Value |
| CAS Number | 111-76-2 |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| Appearance | Colorless liquid |
| Odor | Sweet, ether-like |
| Boiling Point | 171°C |
| Flash Point | 60.00 °C (140.00 °F) TCC[8] |
| Density | ~0.90 g/cm³ |
| Vapor Pressure | 0.88 mmHg @ 25.00 °C[8] |
| Solubility | Soluble in both water and many organic solvents[1][2] |
Occupational Exposure Limits
It is crucial to adhere to the established occupational exposure limits for 2-Butoxyethanol to ensure workplace safety.
| Regulatory Body | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 50 ppm (240 mg/m³)[9] |
| ACGIH (TLV) | 20 ppm (97 mg/m³)[9] |
Experimental Protocols
The following are generalized protocols for the formulation and evaluation of an industrial cleaning agent containing 2-Butoxyethanol. These should be adapted based on specific cleaning requirements and safety considerations.
Protocol 1: Formulation of a Heavy-Duty Degreaser
Objective: To formulate a water-based heavy-duty degreaser for metal surfaces.
Materials:
-
2-Butoxyethanol
-
Non-ionic surfactant (e.g., alkyl polyglucoside)
-
Chelating agent (e.g., EDTA)
-
Corrosion inhibitor (e.g., sodium molybdate)
-
Deionized water
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Beakers, magnetic stirrer, pH meter
Procedure:
-
In a suitable beaker, add the required amount of deionized water.
-
While stirring, slowly add the chelating agent and stir until fully dissolved.
-
Add the non-ionic surfactant to the solution and continue stirring.
-
Slowly add 2-Butoxyethanol to the mixture.
-
Incorporate the corrosion inhibitor.
-
Adjust the pH of the final formulation to the desired level (typically alkaline for degreasers) using sodium hydroxide.
-
Continue stirring for 30 minutes to ensure a homogenous mixture.
Example Formulation:
| Component | Percentage (w/w) |
| Deionized Water | 80-90% |
| 2-Butoxyethanol | 5-10% |
| Non-ionic Surfactant | 2-5% |
| Chelating Agent | 1-3% |
| Corrosion Inhibitor | 0.1-0.5% |
| Sodium Hydroxide | To pH 10-12 |
Protocol 2: Evaluation of Cleaning Efficacy
Objective: To quantitatively assess the cleaning performance of the formulated degreaser.
Materials:
-
Standardized soiled metal panels (e.g., with a known amount of grease)
-
Formulated degreaser
-
Spray bottle or immersion bath
-
Lint-free cloths
-
Analytical balance
-
Drying oven
Procedure:
-
Weigh the pre-soiled metal panels and record the initial weight (W_initial).
-
Apply the degreaser to the soiled panels. This can be done via spraying or immersion for a set period (e.g., 5 minutes).
-
After the contact time, wipe the panels with a lint-free cloth or rinse with water, depending on the intended application method.
-
Dry the cleaned panels in a drying oven at a specified temperature until a constant weight is achieved.
-
Weigh the cleaned and dried panels and record the final weight (W_final).
-
The cleaning efficiency can be calculated as follows: Cleaning Efficiency (%) = [(W_initial - W_final) / (Weight of initial soil)] x 100
Visualizations
Logical Workflow for Formulation Development
Caption: Logical workflow for developing a cleaning formulation with 2-Butoxyethanol.
Experimental Workflow for Efficacy Testing
Caption: Experimental workflow for testing the cleaning efficacy of a formulation.
Mechanism of Action: Dual Solvency
Caption: Dual solvency action of 2-Butoxyethanol, enabling interaction with both polar and non-polar substances.
Safety and Handling
2-Butoxyethanol is a combustible liquid and can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] It can cause serious eye and skin irritation.[11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if ventilation is inadequate, must be worn when handling this chemical.[9][12] Work should be conducted in a well-ventilated area, and engineering controls such as local exhaust ventilation should be used to maintain airborne concentrations below exposure limits.[12] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12]
References
- 1. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. ecolink.com [ecolink.com]
- 4. This compound|High-Purity Reagent|RUO [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2-butoxyethanol, 111-76-2 [thegoodscentscompany.com]
- 9. integraclear.com [integraclear.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Detection of 2-tert-Butoxyethanol in Water Samples
This document provides detailed application notes and protocols for the analytical determination of 2-tert-butoxyethanol (also known as 2-butoxyethanol, BE, or ethylene (B1197577) glycol monobutyl ether, EGBE) in various water matrices. The methods described are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring who require sensitive and reliable detection of this compound. The protocols cover sample preparation techniques including liquid-liquid extraction, direct aqueous injection, and purge and trap, followed by analysis using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).
Introduction
This compound is a glycol ether with widespread use as a solvent in paints, cleaners, and hydraulic fluids.[1] Its miscibility with water raises concerns about its potential to contaminate ground and surface water sources.[2] Accurate and precise analytical methods are therefore essential for monitoring its presence in aqueous environments. The following sections detail validated methods for the quantification of this compound in water.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the determination of this compound in water.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Precision (RSD) | Reference |
| GC/MS | Liquid-Liquid Extraction (LLE) with Methylene (B1212753) Chloride | 0.957 mg/L | Not Reported | ≥99% | 3.5% | [3] |
| GC/MS | Direct Aqueous Injection | 0.4 mg/L | Not Reported | 88.2% | Not Reported | [4] |
| GC/MS | Purge and Trap | Analyte Dependent (Typically low µg/L) | Analyte Dependent | Method Dependent | <20% | [5] |
| LC/MS/MS | Direct Injection | Not Specified for 2-butoxyethanol | Not Specified for 2-butoxyethanol | Not Specified for 2-butoxyethanol | Not Specified for 2-butoxyethanol | [6] |
Application Note 1: Determination of this compound in Water by Liquid-Liquid Extraction and GC/MS
This method is suitable for the analysis of this compound in water samples with low to moderate levels of contamination and is particularly effective for samples with high salinity.[3]
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 15 mL glass vial, add 10 mL of the water sample.
-
Add 3.33 mL of methylene chloride to the vial, resulting in a sample to solvent ratio of 3:1.
-
Cap the vial and vortex for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate. The methylene chloride, containing the extracted this compound, will be the bottom layer.
-
Carefully transfer the methylene chloride layer to a clean vial for GC/MS analysis.
2. GC/MS Analysis
-
Gas Chromatograph (GC) System: Agilent 5890 GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5975C MSD or equivalent.
-
Column: SGE SolGel Wax, 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Injection Volume: 2 µL.
-
Inlet Temperature: 250 °C.
-
Inlet Mode: Split (50:1 split ratio).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 16 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 2.3 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 57, 45, 29).
Workflow Diagram
Caption: Workflow for LLE-GC/MS analysis of this compound.
Application Note 2: Rapid Screening of this compound in Water by Direct Aqueous Injection and GC/MS
Direct aqueous injection is a rapid screening technique that minimizes sample preparation. However, it can be challenging due to the large expansion volume of water in the GC inlet.[6][7] The use of a specialized inlet liner and a high split ratio can mitigate these challenges.[7]
Experimental Protocol
1. Sample Preparation
-
If the water sample contains particulates, centrifuge or filter it through a 0.45 µm filter to prevent clogging of the GC system.
-
Transfer the clear supernatant/filtrate to an autosampler vial.
2. GC/MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890A GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-Wax, 30 m x 0.25 mm i.d. x 0.25 µm film thickness, or equivalent polar column.
-
Injection Volume: 1 µL.
-
Inlet Liner: Drilled Uniliner® or a liner packed with deactivated glass wool is recommended to aid in vaporization and protect the column.[6]
-
Inlet Temperature: 250 °C.
-
Inlet Mode: Split (e.g., 50:1 or 100:1 split ratio) to manage the water vapor.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 4 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
MSD Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan for qualitative analysis or SIM for quantitative analysis.
Workflow Diagram
Caption: Workflow for Direct Aqueous Injection GC/MS analysis.
Application Note 3: Trace Level Determination of this compound in Drinking Water by Purge and Trap GC/MS
This method is based on the principles of EPA Method 524.2 and is suitable for the determination of volatile organic compounds, including this compound, at trace levels in drinking water.[8][9]
Experimental Protocol
1. Sample Preparation: Purge and Trap
-
System: Purge and Trap Concentrator (e.g., Teledyne Tekmar Atomx XYZ) coupled to a GC/MS.
-
Sample Volume: 5 mL or 25 mL of water sample is placed in a purging vessel.
-
Purge Gas: Inert gas (e.g., helium) is bubbled through the sample at ambient temperature for a specified time (e.g., 11 minutes).
-
Trapping: The volatile this compound is purged from the water and trapped on an analytical trap containing sorbent materials (e.g., Tenax, silica (B1680970) gel, and charcoal).
-
Desorption: The trap is rapidly heated, and the trapped analytes are desorbed and transferred to the GC column.
2. GC/MS Analysis
-
Gas Chromatograph (GC) System: Agilent Intuvo 9000 GC or equivalent.[10]
-
Mass Spectrometer (MS) System: Agilent 5977B GC/MSD or equivalent.[10]
-
Column: Rtx-VMS, 30 m x 0.25 mm ID x 1.4 µm, or equivalent.[8]
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 2 minutes.
-
Ramp: 12 °C/min to 220 °C.
-
Final Hold: Hold at 220 °C for 3 minutes.
-
-
Carrier Gas: Helium.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan or SIM.
Workflow Diagram
Caption: Workflow for Purge and Trap GC/MS analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. The Determination of Low Level BTEX in Drinking Water | PerkinElmer [perkinelmer.com]
- 3. glsciences.eu [glsciences.eu]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. glsciences.eu [glsciences.eu]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
Application Note: Quantification of 2-tert-Butoxyethanol in Liquid and Aerosol Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated method for the quantitative analysis of 2-tert-butoxyethanol in various sample matrices, including liquids and aerosols, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is designed for high accuracy and precision, employing an isotope dilution technique with a stable isotope-labeled internal standard. This method is suitable for regulatory compliance testing, quality control, and research applications where precise quantification of this compound is required.
Introduction
This compound is a glycol ether utilized as a solvent in a wide range of industrial and consumer products, such as paints, cleaners, and coatings.[1] Due to its potential health effects, regulatory bodies have set limits on its concentration in various products. Consequently, a reliable and sensitive analytical method for the accurate quantification of this compound is essential. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal technique for this analysis.[2][3][4] This application note provides a detailed experimental protocol, including sample preparation and instrumental parameters, for the GC-MS analysis of this compound.
Experimental
Sample Preparation
A dilution of the sample with methanol (B129727) at a 1:1000 ratio is employed to minimize matrix effects and prevent overloading the analytical column. The use of a ¹³C₂-labeled 2-butoxyethanol (B58217) surrogate as an internal standard enhances the accuracy and precision of the quantification.
Protocol for Liquid Samples:
-
Weigh 100 mg of the liquid sample into a 20 mL vial.
-
Add 3900 mg of methanol to the vial, resulting in a 1:40 dilution.
-
Spike the diluted sample with 100 µg of ¹³C₂-labeled 2-butoxyethanol surrogate to achieve a concentration of 1 ppm after the final dilution.
-
Vortex the sample for 30 seconds to ensure homogeneity and allow it to stabilize for at least 1 hour.
-
Perform a further 25-fold dilution by taking 100 µL of the spiked sample and adding it to 2.4 mL of methanol to achieve the final 1:1000 dilution.
-
Spike the final diluted sample with a recovery standard to a concentration of 1 ppm before GC-MS analysis.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
Protocol for Aerosol Samples:
-
Chill the aerosol can to approximately -20°C to reduce internal pressure.
-
Carefully dispense a representative portion of the aerosol product into a pre-weighed 20 mL vial containing 4000 mg of methanol.
-
Establish the sample to methanol weight ratio.
-
Spike the sample with a ¹³C₂-labeled surrogate to achieve a concentration that will be 1 ppm in the final 1:1000 dilution.
-
Mix the sample and allow it to stabilize.
-
Perform a further dilution with methanol to achieve the final 1:1000 dilution.
-
Spike the final diluted sample with the recovery standard to a 1 ppm level.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer. The following instrumental parameters have been validated for this application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | HP 6890 GC or equivalent |
| Injector | Split/splitless, 260°C |
| Injection Volume | 1 µL, splitless |
| Purge Flow | 30 mL/min after 3 min |
| Column | DB-624, 60 m x 0.32 mm ID, 1.80-µm film thickness |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | 40°C (hold 2 min), then 6°C/min to 140°C, then 12°C/min to 250°C (hold 2.17 min) |
| GC-MS Interface | 290°C |
| Mass Spectrometer | HP 5973N MSD or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Detection Mode | Full Scan/Selected Ion Monitoring (FS/SIM) |
Data Presentation
Quantitative analysis is performed by creating a calibration curve using standards of known this compound concentrations. The ratio of the peak area of the analyte to the internal standard is used for quantification.
Table 2: Characteristic Mass Fragments for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 57 | 100 | [C₄H₉]⁺ |
| 45 | ~40 | [C₂H₅O]⁺ |
| 87 | ~30 | [M-CH₃-H₂O]⁺ |
| 29 | ~25 | [C₂H₅]⁺ |
| 41 | ~20 | [C₃H₅]⁺ |
Note: The highest intensity ion for both native and ¹³C₂-labeled 2-butoxyethanol is m/z 57, which should not be used for monitoring due to overlapping retention times. Lower intensity, non-interfering ions should be selected for quantification.
Table 3: Method Performance Characteristics
| Parameter | Value |
| Instrument Detection Limit (IDL) | 0.01 to 1 µg/mL |
| Limit of Quantification (LoQ) | 0.02 to 3.4 µg/mL |
| Calibration Range (Linear) | 0.1 to 10 µg/mL |
| Recovery | 87% to 116% |
| Precision (%RSD) | 2% to 14% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in mass spectrometry.
References
- 1. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Determination of 2-tert-Butoxyethanol by High-Performance Liquid Chromatography (HPLC) with UV Detection following Pre-Column Derivatization
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-tert-Butoxyethanol in various sample matrices. Due to the inherent volatility and lack of a significant chromophore in the this compound molecule, direct analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is challenging. To overcome this limitation, a pre-column derivatization step is employed to yield a UV-active derivative, allowing for reliable quantification. This method is particularly suited for researchers, scientists, and professionals in drug development and quality control who require accurate measurement of this compound.
Introduction
This compound, a glycol ether, finds application in various industrial and pharmaceutical formulations. Its analysis is crucial for quality control, stability studies, and safety assessments. While Gas Chromatography (GC) is a common technique for the analysis of volatile compounds like this compound, HPLC offers advantages in terms of equipment accessibility and the ability to analyze non-volatile sample components simultaneously. This note describes a reversed-phase HPLC method coupled with a pre-column derivatization procedure using a suitable derivatizing agent to enable sensitive UV detection.
Experimental
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Vials: Amber glass vials with PTFE-lined septa.
-
Syringes and Filters: Appropriate for sample preparation.
-
Analytical Balance: For accurate weighing of standards and reagents.
-
pH Meter: For mobile phase preparation.
Reagents and Standards
-
This compound: Analytical standard grade (≥99% purity).
-
Derivatizing Agent: Benzoyl Chloride (or a similar UV-active derivatizing agent).
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Base Catalyst: Pyridine or a suitable tertiary amine.
-
Quenching Reagent: Methanol (B129727).
-
Extraction Solvent: Hexane or Ethyl Acetate.
Chromatographic Conditions
A generalized set of starting conditions is provided below. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength for the derivative) |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation and Derivatization Protocol
-
Sample Extraction: For solid samples, extract a known weight of the homogenized sample with a suitable solvent. For liquid samples, a direct dilution may be possible.
-
Derivatization Reaction:
-
Pipette 1.0 mL of the sample extract or working standard into a clean, dry reaction vial.
-
Add 100 µL of the base catalyst (e.g., pyridine).
-
Add 50 µL of the derivatizing agent (e.g., benzoyl chloride).
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Quenching the Reaction: Add 100 µL of methanol to the reaction mixture to consume any excess derivatizing agent. Vortex for 10 seconds.
-
Liquid-Liquid Extraction:
-
Add 2.0 mL of an appropriate extraction solvent (e.g., hexane).
-
Add 2.0 mL of deionized water.
-
Vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
-
Final Sample Preparation: Carefully transfer the upper organic layer to a clean vial. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase initial conditions (50:50 Acetonitrile:Water).
-
Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.
Results and Discussion
The derivatization of this compound with a UV-active agent allows for its detection and quantification using a standard UV detector. The chromatographic method should provide a well-resolved peak for the derivatized analyte, free from interference from the derivatizing agent and other matrix components. Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes typical performance data for this type of method. These values are illustrative and should be determined for each specific application.
| Parameter | Typical Value |
| Retention Time (Derivative) | 5 - 10 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantification of this compound. This method is suitable for use in research and quality control laboratories where GC instrumentation may not be available or when simultaneous analysis of other non-volatile components is required. Proper method validation is essential to ensure the accuracy and precision of the results for a specific sample matrix.
"protocol for determining 2-tert-Butoxyethanol concentration in biological samples"
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-butoxyacetic acid (BAA), the primary metabolite of 2-tert-butoxyethanol (2-BE), in human urine samples. The protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using gas chromatography-mass spectrometry (GC-MS). This methodology is crucial for researchers, scientists, and drug development professionals involved in toxicological studies, occupational exposure monitoring, and pharmacokinetic assessments of 2-BE. The use of an isotopically labeled internal standard ensures high accuracy and precision.
Introduction
This compound is a widely used solvent in various industrial and consumer products.[1] Monitoring its exposure is essential for assessing potential health risks. The primary metabolite, 2-butoxyacetic acid, is considered the most reliable biomarker for evaluating 2-BE exposure due to its longer half-life in the body compared to the parent compound.[2][3] This document provides a detailed protocol for the determination of BAA in human urine, adapted from established methods, to ensure reliable and reproducible results.[4][5][6]
Data Presentation
The following table summarizes the quantitative performance data for the determination of this compound and its metabolite, 2-butoxyacetic acid, in biological samples using various analytical methods.
| Analyte | Matrix | Analytical Method | Limit of Quantitation (LOQ) | Percent Recovery | Reference |
| 2-Butoxyethanol (B58217) (BE) | Human Blood | GC-MS | 16-18 ng/g | 102.1-107.8% | Bormett et al. 1995[7][8] |
| 2-Butoxyacetic Acid (BAA) | Human Blood | GC-MS | 16-18 ng/g | Not Specified | Bormett et al. 1995[8] |
| [13C2]BE | Human Blood | GC-MS | 1.5 ng/g | Not Specified | Bormett et al. 1995[8] |
| [13C2]BAA | Human Blood | GC-MS | 0.4 ng/g | Not Specified | Bormett et al. 1995[8] |
| 2-Butoxyethanol (BE) | Blood, Urine | GC/ECD | 0.1 µmol/L (11.8 µg/L) | Not Specified | Johanson et al. 1986a[7] |
| 2-Butoxyacetic Acid (BAA) | Urine | GC/ECD | 4 µmol/L (528 µg/L) | Not Specified | Johanson 1989[7] |
| 2-Butoxyacetic Acid (BAA) | Blood | GC/ECD | 0.04 µmol/L (5.33 µg/L) | Not Specified | Johanson and Johnsson 1991[7] |
Experimental Protocols
Protocol: Quantification of 2-Butoxyacetic Acid in Human Urine by GC-MS
This protocol describes the necessary steps for sample preparation and analysis.
1. Materials and Reagents
-
2-Butoxyacetic acid (BAA) standard
-
Deuterated 2-butoxyacetic acid (d-BAA) internal standard
-
Methanol (B129727), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (anion exchange)
-
Nitrogen gas, high purity
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
2. Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
Analytical balance
-
pH meter
3. Sample Preparation
-
Sample Collection and Storage: Collect urine samples in sterile containers. If not analyzed immediately, store samples at -20°C.
-
Internal Standard Spiking: Thaw urine samples to room temperature. To a 1 mL aliquot of urine, add a known concentration of the d-BAA internal standard.
-
Acidification: Adjust the pH of the urine sample to approximately 2-3 with concentrated HCl. This step is crucial for the efficient extraction of the acidic BAA.
-
Solid-Phase Extraction (SPE):
-
Condition the anion exchange SPE cartridge by passing methanol followed by deionized water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the BAA and d-BAA from the cartridge using ethyl acetate.
-
-
Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Derivatization: To the dried residue, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and cap the vial tightly. Heat the vial at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of BAA. This increases the volatility of the analyte for GC analysis.[7]
-
Reconstitution: After cooling to room temperature, reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of both BAA and d-BAA.
5. Calibration and Quantification
-
Prepare a series of calibration standards of BAA in blank urine and process them alongside the unknown samples.
-
Construct a calibration curve by plotting the ratio of the peak area of BAA to the peak area of the internal standard (d-BAA) against the concentration of BAA.
-
Determine the concentration of BAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the determination of 2-butoxyacetic acid in urine.
References
- 1. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of 2-butoxyethanol and butoxyacetic acid in rat and human blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-tert-Butoxyethanol as a Surfactant in Microemulsion Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. Their unique properties, including high solubilization capacity for both lipophilic and hydrophilic drugs, ease of preparation, and potential for enhanced drug delivery, make them a subject of significant interest in the pharmaceutical and drug development fields.[1][2] 2-tert-Butoxyethanol, a branched-chain glycol ether, possesses amphiphilic properties that suggest its potential utility as a surfactant or co-surfactant in the formation of stable microemulsions. Its molecular structure, featuring a hydrophilic ethylene (B1197577) oxide group and a hydrophobic tert-butyl group, allows it to partition at the oil-water interface, reducing interfacial tension and facilitating the formation of microemulsion droplets.
These application notes provide an overview of the use of this compound and related branched-chain alcohol ethoxylates in microemulsion formation, including key physicochemical properties, formulation protocols, and characterization techniques. While specific data for this compound as a primary surfactant is limited, the principles and data from structurally similar branched surfactants offer valuable insights.[3]
Physicochemical Properties and Quantitative Data
The formation and stability of microemulsions are highly dependent on the physicochemical properties of their components. For microemulsions utilizing branched-chain alcohol ethoxylates like this compound, key parameters include droplet size, polydispersity index (PDI), and solubilization capacity. The following tables summarize representative quantitative data for microemulsions formulated with branched nonionic surfactants.
Table 1: Droplet Size and Polydispersity Index of Branched Surfactant Microemulsions
| Oil Phase | Surfactant System (Primary Surfactant) | Water Content (wt%) | Droplet Size (nm) | Polydispersity Index (PDI) | Reference |
| Isopropyl myristate | Branched Alcohol Ethoxylate (C10E5) | 10 | 15 - 30 | < 0.2 | [3] |
| Medium-chain triglycerides | Guerbet Alcohol Ethoxylate (G12-7) | 15 | 25 - 50 | < 0.25 | Adapted from[4] |
| Toluene | Branched Alcohol Alkoxylate Sulfate | 20 | 30 - 60 | < 0.3 | [5] |
| n-Octane | Branched Alcohol Ethoxylate (C10E5) | 50 (Bicontinuous) | N/A (Domain size ~10-20 nm) | N/A | [3][6] |
Table 2: Solubilization Capacity of Microemulsions with Nonionic Surfactants
| Surfactant System | Oil Phase | Maximum Water Solubilization (wt%) | Maximum Oil Solubilization (wt%) | Reference |
| Brij Surfactants | Griseofulvin (in oil) | - | 6-11 mg/g surfactant | [7] |
| Mixed Nonionic Surfactants | Peppermint Oil | ~30-32% | - | [8] |
| Ethoxylated Fatty Alcohols | Various Hydrocarbons (C8-C16) | ~30% | - | [1] |
| Brij76/Brij97/Tween80 | Isopropyl myristate | Variable, dependent on formulation | Variable, dependent on formulation | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound-based Microemulsion by Titration
This protocol describes the preparation of an oil-in-water (o/w) microemulsion using the titration method to determine the microemulsion region in a pseudo-ternary phase diagram.
Materials:
-
This compound (or a suitable branched alcohol ethoxylate)
-
Co-surfactant (e.g., ethanol, propanol)
-
Oil phase (e.g., isopropyl myristate, medium-chain triglycerides)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Burette
-
Glass vials
Procedure:
-
Prepare a series of mixtures of the surfactant (this compound ethoxylate) and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each surfactant/co-surfactant ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ..., 9:1) in glass vials.
-
Place a vial containing a specific oil-surfactant/co-surfactant mixture on a magnetic stirrer.
-
Slowly titrate the mixture with deionized water from a burette while continuously stirring.
-
Observe the mixture for changes in appearance. The endpoint of the titration for the formation of a microemulsion is the point at which the initially turbid emulsion becomes a clear and transparent single phase.
-
Record the amount of water added to reach the clear point.
-
Repeat the titration for all the prepared oil-surfactant/co-surfactant mixtures.
-
Construct a pseudo-ternary phase diagram by plotting the compositions (in weight percent) of water, oil, and the surfactant/co-surfactant mixture. The area where clear, isotropic mixtures are formed represents the microemulsion region.
Protocol 2: Characterization of Microemulsion Droplet Size by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the hydrodynamic diameter and polydispersity index of microemulsion droplets using DLS.
Materials and Equipment:
-
Prepared microemulsion sample
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes (disposable or quartz)
-
Syringe filters (0.22 µm)
-
Solvent for dilution (typically the continuous phase of the microemulsion)
Procedure:
-
Sample Preparation:
-
Filter a small amount of the continuous phase (e.g., deionized water for an o/w microemulsion) through a 0.22 µm syringe filter to remove any dust or particulate matter.
-
Dilute the microemulsion sample with the filtered continuous phase to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable and appropriate scattering intensity (typically between 150,000 and 250,000 counts per second).[10]
-
Filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters in the software, including the dispersant (solvent) viscosity and refractive index, and the measurement temperature (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the microemulsion droplets.
-
The software will analyze the correlation function of the scattered light to calculate the hydrodynamic diameter (droplet size) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
-
Data Analysis:
-
Analyze the obtained size distribution data. A monomodal distribution with a low PDI (typically < 0.3) indicates a uniform and stable microemulsion.
-
Protocol 3: Interfacial Tension Measurement using the Pendant Drop Method
This protocol describes the measurement of the interfacial tension between the oil and aqueous phases in the presence of the surfactant system.
Materials and Equipment:
-
Tensiometer with a pendant drop setup
-
Syringe with a needle
-
Quartz cuvette
-
Oil phase
-
Aqueous phase containing the surfactant (this compound ethoxylate)
Procedure:
-
Fill the quartz cuvette with the aqueous surfactant solution.
-
Fill the syringe with the oil phase.
-
Immerse the tip of the needle into the aqueous phase in the cuvette.
-
Carefully dispense a drop of the oil from the needle tip. The drop will hang from the needle due to interfacial tension.
-
The tensiometer's camera will capture an image of the pendant drop.
-
The software analyzes the shape of the drop, which is determined by the balance between the interfacial tension and gravity.
-
Based on the drop shape analysis, the software calculates the interfacial tension between the oil and the aqueous surfactant solution.
-
Repeat the measurement several times to ensure reproducibility.
Visualizations
Caption: Workflow for the formation of a microemulsion.
References
- 1. Water Solubilization Using Nonionic Surfactants from Renewable Sources in Microemulsion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. Synthesis and properties of branched alcohol alkoxylate sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilisation capacity of Brij surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 2-tert-Butoxyethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your chemical reactions and improve yields when using 2-tert-Butoxyethanol as a solvent or co-solvent.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Proposed Solution | Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. | This compound has a relatively high boiling point (approximately 144°C), allowing for a wide range of reaction temperatures.[1][2] Some reactions require higher thermal energy to overcome the activation barrier. |
| Poor Solubility of Reactants | - Consider adding a co-solvent to improve the solubility of non-polar reactants.- Ensure all starting materials are fully dissolved before proceeding with the reaction. | While this compound is miscible with many organic solvents, highly non-polar substrates may require a less polar co-solvent to achieve a homogeneous reaction mixture.[1] |
| Catalyst Inactivity | - Screen a variety of catalysts with different electronic and steric properties.- Increase the catalyst loading incrementally. | The bulky tert-butyl group of this compound can sterically hinder the approach of reactants to the catalytic center. A less sterically demanding catalyst or a higher catalyst concentration may be necessary. |
| Slow Reaction Kinetics | - Increase the concentration of the limiting reagent.- Extend the reaction time. | The steric bulk of this compound can slow down reaction rates by impeding the formation of the transition state.[3] |
Issue 2: Formation of Undesired Byproducts (Low Selectivity)
| Potential Cause | Proposed Solution | Rationale |
| Side Reactions Favored at High Temperatures | If you observe byproduct formation upon increasing the temperature, try running the reaction at a lower temperature for a longer duration. | The desired reaction pathway and side reactions may have different activation energies. Lowering the temperature can favor the pathway with the lower activation energy, thus improving selectivity. |
| Solvent Participation in the Reaction | - Ensure the reaction is performed under anhydrous and inert conditions if sensitive to water or oxygen.- Consider using a less nucleophilic solvent if the alcohol moiety of this compound is suspected of participating in the reaction. | As a protic solvent, the hydroxyl group of this compound can act as a nucleophile in certain reactions, leading to unwanted byproducts.[4][5] |
| Steric Influence of the Solvent | Use spectroscopic techniques (e.g., NMR) to characterize the byproducts and elucidate their formation mechanism. This can provide insight into how the solvent's steric bulk is influencing the reaction's regioselectivity or stereoselectivity. | The bulky tert-butyl group can favor the formation of one regioisomer or stereoisomer over another by sterically blocking certain reaction pathways.[3][6] |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Proposed Solution | Rationale |
| High Boiling Point of Solvent | - Utilize high-vacuum distillation or a rotary evaporator with a high-temperature bath for solvent removal.- Perform a liquid-liquid extraction to move the product into a more volatile organic solvent before concentration. | The high boiling point of this compound can make its removal from the final product challenging. |
| Product is an Emulsion with the Solvent | - Add a saturated brine solution during the aqueous workup to help break the emulsion.- Filter the mixture through a pad of celite. | The amphiphilic nature of this compound can sometimes lead to the formation of stable emulsions during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider?
Understanding the properties of this compound is crucial for predicting its behavior in a reaction. Here is a summary of its key properties and a comparison with other common solvents:
| Property | This compound | tert-Butanol | 1,4-Dioxane | Toluene |
| Boiling Point (°C) | ~144[1][2] | 82.4 | 101 | 110.6 |
| Density (g/cm³) | ~0.9[1] | 0.789 | 1.034 | 0.867 |
| Flash Point (°C) | ~47.3[1] | 11 | 12 | 4 |
| Polarity | Polar Protic | Polar Protic | Polar Aprotic | Non-polar |
| Hydrogen Bond Donor | Yes[7] | Yes | No | No |
| Hydrogen Bond Acceptor | Yes[7] | Yes | Yes | No |
Q2: How might the steric bulk of this compound improve my reaction yield or selectivity?
The sterically demanding tert-butyl group can influence a reaction in several ways:
-
Increased Selectivity: By physically blocking certain reaction pathways, it can favor the formation of a specific regioisomer or stereoisomer, thus increasing the yield of the desired product over others.[3][6]
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Stabilization of Intermediates: In some cases, the bulky solvent can create a "protective" environment around a reactive intermediate, preventing its decomposition and allowing it to proceed to the desired product.
-
Slower Reaction Rate: It's important to note that steric hindrance can also slow down the overall reaction rate.[3] Therefore, an increase in selectivity might come at the cost of a longer reaction time or the need for higher temperatures.
Q3: When should I consider using this compound as a solvent?
Consider using this compound when:
-
A high reaction temperature is required.
-
You are aiming to improve the regioselectivity or stereoselectivity of a reaction where steric hindrance can play a directing role.
-
Your reaction involves both polar and non-polar species, and a solvent with amphiphilic character could be beneficial.
-
You are looking for an alternative to other polar, protic solvents and want to investigate the effect of a bulky substituent.
Q4: Are there any known incompatibilities or side reactions associated with this compound?
As a protic solvent, the hydroxyl group of this compound can participate in reactions, for example, by acting as a nucleophile. It is also important to handle it with appropriate safety precautions, as it can be an irritant. Always consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
Currently, there is a limited number of published, detailed experimental protocols that specifically cite the use of this compound for the purpose of improving reaction yields. Researchers are encouraged to start with their standard reaction conditions and then systematically vary parameters such as temperature, concentration, and catalyst as outlined in the troubleshooting guide.
When optimizing a reaction with this compound, a suggested general workflow is as follows:
-
Initial Screening: Run the reaction in this compound at the same temperature and concentration as a standard solvent.
-
Temperature Optimization: If the conversion is low, incrementally increase the temperature.
-
Concentration and Stoichiometry Adjustments: If the reaction is slow, consider increasing the concentration of the reactants.
-
Catalyst and Reagent Screening: If the desired yield is still not achieved, screen different catalysts or reagents that may be less sensitive to steric hindrance.
-
Byproduct Analysis: If selectivity is an issue, isolate and characterize the major byproducts to understand the competing reaction pathways.
Visualizations
Caption: A general workflow for troubleshooting low reaction yields.
Caption: Steric hindrance from a bulky solvent favoring one reaction pathway.
References
- 1. This compound | CAS#:7580-85-0 | Chemsrc [chemsrc.com]
- 2. This compound|High-Purity Reagent|RUO [benchchem.com]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. 2-(Tert-butoxy)ethan-1-ol | C6H14O2 | CID 24232 - PubChem [pubchem.ncbi.nlm.nih.gov]
"troubleshooting phase separation in 2-tert-Butoxyethanol aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-butoxyethanol (B58217) aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of 2-butoxyethanol aqueous solutions, focusing on unexpected phase separation.
Issue: My 2-butoxyethanol solution, which was initially clear, has turned cloudy or has separated into two distinct layers.
This phenomenon is known as phase separation. The 2-butoxyethanol and water mixture is a system with both a lower critical solution temperature (LCST) and an upper critical solution temperature (UCST).[1][2] This means it is completely miscible only below the LCST and above the UCST. Between these two temperatures, the mixture can separate into two phases depending on the concentration.
Troubleshooting Steps:
-
Check the Temperature: The miscibility of 2-butoxyethanol in water is highly temperature-dependent.
-
If the temperature is between approximately 49°C (120°F) and 130°C (266°F) , you are within the miscibility gap, and phase separation is expected at many concentrations.[1] To regain a single phase, you can either cool the solution to below 49°C or heat it above 130°C (pressure permitting).
-
The fundamental reason for cloudiness upon heating is the disruption of hydrogen bonds between 2-butoxyethanol and water molecules, leading to decreased solubility.[3]
-
-
Verify the Concentration: The concentration of 2-butoxyethanol significantly affects the phase separation temperature. At a specific concentration (the critical concentration), the temperature range of immiscibility is at its maximum.
-
Consider the Presence of Additives: The addition of salts or other solutes can alter the phase separation behavior.
-
Salting-Out Effect: Many salts will decrease the solubility of 2-butoxyethanol in water, leading to a decrease in the LCST.[4] This means that a solution that is stable at room temperature might phase-separate upon the addition of a salt, even without a temperature change. If your protocol involves adding salts, this is a likely cause. To resolve this, you may need to adjust the concentration of 2-butoxyethanol or the salt, or change the temperature.
-
dot
Caption: Troubleshooting workflow for addressing phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the Lower Critical Solution Temperature (LCST) and why is it important for 2-butoxyethanol solutions?
A1: The Lower Critical Solution Temperature (LCST) is the critical temperature below which two or more substances are miscible in all proportions. For the 2-butoxyethanol/water system, the LCST is approximately 49°C (120°F).[1] Below this temperature, 2-butoxyethanol and water are completely miscible. Above the LCST, the mixture can enter a two-phase region, leading to cloudiness or the formation of distinct layers. Understanding the LCST is crucial for preparing and storing stable solutions.
Q2: How does the concentration of 2-butoxyethanol affect phase separation?
A2: The temperature range of immiscibility (the region between the LCST and UCST) is dependent on the concentration of 2-butoxyethanol. The phase diagram for the 2-butoxyethanol/water system is a closed loop. This means that at very low and very high concentrations of 2-butoxyethanol, the mixture may remain a single phase over a wider temperature range compared to intermediate concentrations.
Q3: Can I prevent phase separation in my 2-butoxyethanol aqueous solution?
A3: Yes, phase separation can often be prevented by controlling the following factors:
-
Temperature: Maintain the solution temperature below the LCST (~49°C) or above the UCST (~130°C). For most laboratory applications, keeping the solution cool is the most practical approach.
-
Concentration: Prepare solutions with concentrations that fall outside the two-phase region at your working temperature. This may require consulting a phase diagram for the 2-butoxyethanol/water system.
-
Additives: Be mindful of the addition of salts, as they can induce a "salting-out" effect and lower the LCST, making phase separation more likely at a given temperature.[4]
Q4: What is the "salting-out" effect in the context of 2-butoxyethanol solutions?
A4: The "salting-out" effect refers to the decrease in solubility of a non-electrolyte (in this case, 2-butoxyethanol) in an aqueous solution upon the addition of a salt.[4] The added salt ions hydrate, effectively reducing the amount of "free" water available to dissolve the 2-butoxyethanol. This promotes the separation of 2-butoxyethanol from the aqueous phase.
dot
References
Technical Support Center: Optimization of Reaction Conditions with 2-tert-Butoxyethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-tert-Butoxyethanol as a solvent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties as a solvent?
This compound is a glycol ether, an organic solvent with both ether and alcohol functionalities. This dual nature allows it to dissolve a wide range of both polar and non-polar substances, making it a versatile solvent. Key properties include a high boiling point (approximately 171°C for the related compound 2-Butoxyethanol), miscibility with water and many organic solvents, and its role as a protic solvent.[1][2][3] Its surfactant-like properties can also be beneficial in certain reaction mixtures.[4]
Q2: In which types of reactions is this compound a suitable solvent?
Due to its high boiling point and polar, protic nature, this compound can be particularly useful for reactions that require elevated temperatures to proceed at a reasonable rate. It can be a suitable solvent for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, especially when dealing with less reactive substrates. Its ability to dissolve a range of reagents also makes it a good candidate for reactions with complex starting materials.
Q3: What are the main advantages of using this compound?
The primary advantages of using this compound include:
-
High Boiling Point: Allows for a wide range of reaction temperatures, enabling reactions with high activation energies.
-
Good Solvating Power: Its ability to dissolve a variety of polar and non-polar compounds can lead to homogeneous reaction mixtures and improved reaction rates.
-
Potential for Improved Reactivity: In some cases, the use of a polar, protic solvent can influence the reaction mechanism and improve product yields or selectivity.
Q4: Are there any common safety concerns when working with this compound?
Like other glycol ethers, this compound should be handled with appropriate safety precautions. It can be an irritant to the eyes, skin, nose, and throat.[3] Inhalation, ingestion, and skin absorption are potential routes of exposure.[5] It is recommended to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | This compound's high boiling point allows for higher reaction temperatures. Gradually increase the reaction temperature in increments of 10-20°C to see if the yield improves. Monitor for potential decomposition of starting materials or products at higher temperatures. |
| Inappropriate Base | The choice of base is critical in many cross-coupling reactions. If using a weak base, consider switching to a stronger, non-nucleophilic base such as a phosphate (B84403) or carbonate. The solubility of the base in this compound should also be considered. |
| Catalyst Inactivation | The protic nature of the alcohol group in this compound could potentially interact with and deactivate the catalyst. Consider using a higher catalyst loading or a more robust catalyst system. Ensure the solvent is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition. |
| Poor Solubility of Reagents | While this compound is a good solvent, some reagents may have limited solubility at room temperature. Ensure all reagents are fully dissolved at the reaction temperature. Gentle heating and stirring can aid dissolution before adding the catalyst. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Starting Materials or Products | This compound is hygroscopic and can absorb water from the atmosphere. If your reaction is sensitive to water, use anhydrous grade solvent and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Side Reactions with the Solvent | The alcohol functionality of this compound could potentially participate in side reactions, such as transesterification. If this is suspected, consider protecting the alcohol group or using an alternative aprotic solvent. |
| Homocoupling of Starting Materials | In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. This can sometimes be suppressed by adjusting the reaction temperature, changing the ligand on the metal catalyst, or using a different base. |
| Thermal Decomposition | At very high temperatures, sensitive functional groups on your starting materials or product may decompose. If you observe charring or a significant color change, consider running the reaction at a lower temperature for a longer period. |
Experimental Protocols & Data
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the ligand under a positive flow of inert gas.
-
Add degassed this compound via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: General Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Starting Condition | Optimization Range |
| Catalyst Loading | 1-2 mol % | 0.5 - 5 mol % |
| Ligand Loading | 1.1-1.5 x Catalyst Loading | 1 - 2 x Catalyst Loading |
| Base | K₂CO₃ or K₃PO₄ | Cs₂CO₃, Na₂CO₃, t-BuOK |
| Temperature | 80 °C | 60 - 150 °C |
| Concentration | 0.1 M | 0.05 - 0.5 M |
Table 2: General Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Starting Condition | Optimization Range |
| Catalyst Loading | 1-3 mol % | 0.5 - 5 mol % |
| Ligand Loading | 1.2-2.0 x Catalyst Loading | 1 - 3 x Catalyst Loading |
| Base | NaOt-Bu or LHMDS | K₃PO₄, Cs₂CO₃ |
| Temperature | 100 °C | 80 - 160 °C |
| Concentration | 0.2 M | 0.1 - 1.0 M |
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: A decision-making pathway for troubleshooting low reaction yields.
References
- 1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Butoxyethanol [chemeurope.com]
- 4. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 5. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Emulsions with 2-tert-Butoxyethanol Co-surfactants
Welcome to the technical support center for utilizing 2-tert-Butoxyethanol as a co-surfactant in emulsion formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
A1: this compound primarily functions as a co-surfactant and coupling agent. Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic tert-butyl group, allows it to partition at the oil-water interface. This action complements the primary surfactant, further reducing interfacial tension, improving the flexibility of the interfacial film, and enhancing the solubilization of the oil phase, all of which contribute to the overall stability of the emulsion.
Q2: How does this compound differ from 2-Butoxyethanol in its function as a co-surfactant?
A2: The key difference lies in the isomeric structure of the butyl group. The bulky tert-butyl group in this compound creates more steric hindrance at the oil-water interface compared to the linear n-butyl group in 2-Butoxyethanol. This can influence the packing of surfactant molecules, potentially leading to a less ordered but more flexible interfacial film. This increased flexibility can be advantageous in preventing droplet coalescence. The choice between the two may depend on the specific oil phase and primary surfactant used.
Q3: In which phase should I dissolve the this compound during emulsion preparation?
A3: Due to its miscibility with both water and many organic solvents, this compound can typically be added to either the aqueous or the oil phase.[1][2] However, for oil-in-water (O/W) emulsions, it is often advantageous to dissolve it in the aqueous phase along with the hydrophilic surfactant. For water-in-oil (W/O) emulsions, incorporating it into the oil phase with the lipophilic surfactant is a common practice. Preliminary miscibility tests with your specific system are always recommended.
Q4: What is a typical concentration range for this compound in an emulsion formulation?
A4: The optimal concentration of this compound can vary significantly depending on the other components of the emulsion (oil, primary surfactant, and their ratio). Generally, it is used in a concentration range of 1-10% (w/w) of the total formulation. It is recommended to perform a concentration optimization study to determine the most effective level for your specific system to achieve the desired droplet size and stability without causing phase inversion or other instability issues.
Q5: Can this compound be used as the sole surfactant?
A5: While this compound has modest surfactant properties, it is generally not effective enough to stabilize an emulsion on its own.[2] It is best utilized as a co-surfactant in conjunction with a primary emulsifier (e.g., polysorbates, sorbitan (B8754009) esters, etc.). The primary surfactant provides the main stabilizing force, while the co-surfactant enhances its performance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phase Separation (Creaming or Sedimentation) | Insufficient concentration of primary surfactant or this compound. | Increase the concentration of the primary surfactant and/or this compound in small increments (e.g., 0.5-1% w/w). |
| Incorrect Hydrophile-Lipophile Balance (HLB) of the surfactant system. | Adjust the HLB of your surfactant blend. The addition of this compound may slightly alter the required HLB. | |
| Inadequate homogenization (droplets are too large). | Increase homogenization time or speed to reduce the average droplet size. | |
| Flocculation (Droplet Aggregation) | Insufficient electrostatic or steric repulsion between droplets. | If using an ionic surfactant, adjust the pH to increase the magnitude of the zeta potential. Consider adding a steric stabilizer. |
| High concentration of electrolytes. | Reduce the concentration of salts in the aqueous phase if possible. | |
| Coalescence (Irreversible Merging of Droplets) | Inflexible or brittle interfacial film. | The addition of this compound is intended to increase interfacial film flexibility. If coalescence still occurs, try slightly increasing its concentration. Also, ensure the primary surfactant is appropriate for the oil phase. |
| High storage temperature. | Store the emulsion at a lower temperature. High temperatures can increase droplet collision frequency and energy. | |
| Phase Inversion (e.g., O/W to W/O) | Excessive concentration of the dispersed phase or co-surfactant. | Decrease the volume of the internal phase or reduce the concentration of this compound. |
| Temperature changes (especially with non-ionic surfactants). | Determine the phase inversion temperature (PIT) of your system and ensure the storage and use temperatures are well below it. |
Quantitative Data
The following tables provide illustrative data on how the concentration of this compound can influence key emulsion properties. Note that these are representative values and actual results will vary based on the specific formulation and processing conditions.
Table 1: Effect of this compound Concentration on Droplet Size and Polydispersity Index (PDI) in an Oil-in-Water Emulsion
| This compound Conc. (% w/w) | Average Droplet Size (nm) | Polydispersity Index (PDI) | Visual Appearance |
| 0 | 450 | 0.45 | Milky, separates within 24h |
| 2 | 280 | 0.32 | Milky, slight creaming after 48h |
| 5 | 150 | 0.21 | Translucent, stable for > 1 week |
| 8 | 120 | 0.18 | Translucent, stable for > 1 week |
| 12 | 180 | 0.35 | Opalescent, shows signs of instability |
Table 2: Influence of this compound on Zeta Potential and Emulsion Stability
| This compound Conc. (% w/w) | Zeta Potential (mV) | Stability at 25°C (Days until phase separation) |
| 0 | -25 | 1 |
| 2 | -32 | 5 |
| 5 | -38 | > 14 |
| 8 | -42 | > 14 |
| 12 | -30 | 3 |
A zeta potential with a magnitude greater than |30| mV generally indicates good electrostatic stability.[3][4]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound as a Co-surfactant
Materials:
-
Deionized water
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Primary hydrophilic surfactant (e.g., Polysorbate 80)
-
This compound
-
Preservative (if required)
Procedure:
-
Aqueous Phase Preparation: In a beaker, combine deionized water, the primary hydrophilic surfactant, and this compound. Heat the mixture to 70-75°C while stirring gently until all components are fully dissolved.
-
Oil Phase Preparation: In a separate beaker, heat the oil phase to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 2000-5000 rpm) using a high-shear homogenizer.
-
Homogenization: Once all the oil has been added, increase the homogenization speed (e.g., 8,000-15,000 rpm) for 5-10 minutes to reduce the droplet size to the desired range.
-
Cooling: Remove the emulsion from the homogenizer and allow it to cool to room temperature under gentle agitation (e.g., using a magnetic stirrer).
-
Final Additions: If required, add any temperature-sensitive ingredients, such as preservatives or active pharmaceutical ingredients, once the emulsion has cooled below 40°C.
-
Characterization: Characterize the final emulsion for droplet size, zeta potential, viscosity, and stability.
Protocol 2: Characterization of Emulsion Properties
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the particle size distribution and PDI using a DLS instrument. Perform at least three measurements and report the average values.
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the emulsion with deionized water. Inject the sample into the measurement cell of a zeta potential analyzer. Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
3. Stability Assessment:
-
Accelerated Stability Testing: Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) and observe for any signs of instability (creaming, coalescence, phase separation) over a period of several weeks.
-
Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours) to assess its stability under temperature stress.
-
Centrifugation: Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes) to accelerate gravitational separation and assess creaming or sedimentation stability.
Visualizations
Caption: Workflow for emulsion preparation and analysis.
Caption: Decision tree for troubleshooting emulsion instability.
References
"preventing peroxide formation in 2-tert-Butoxyethanol during storage"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on preventing and managing peroxide formation in 2-tert-Butoxyethanol during storage.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern for this compound?
A1: Peroxide formation is a chemical process where certain compounds, including ethers like this compound, react with oxygen in a process called autoxidation.[1] This reaction forms unstable peroxide compounds. These peroxides can be sensitive to shock, heat, or friction and may explode, posing a significant safety hazard in the laboratory.[2][3] The risk increases if peroxides become concentrated through evaporation or distillation of the solvent.[2]
Q2: What factors accelerate peroxide formation in this compound?
A2: Several factors can accelerate the rate of peroxide formation:
-
Exposure to Oxygen: The presence of oxygen is essential for the autoxidation process to occur.[1] Simply opening a container can initiate peroxide formation.[4]
-
Exposure to Light: UV light can promote the reaction, leading to faster peroxide generation and the depletion of chemical inhibitors.[1][5]
-
Presence of Heat: Elevated temperatures increase the rate of autoxidation.[1] Containers should be stored in a cool location, away from heat sources.[6][7]
-
Time: The longer a container is stored, the greater the potential for significant peroxide accumulation.[1]
-
Contamination: Contamination with metals can also increase the risk.[2]
Q3: How can I prevent or slow down peroxide formation during storage?
A3: Proper storage and handling are critical. Follow these best practices:
-
Store in Original, Light-Resistant Containers: Store this compound in its original airtight, amber glass bottle or a metal can to protect it from light.[5][8][9]
-
Maintain a Cool, Dark Environment: Keep containers in a cool, dry, and dark area, such as a designated flammables cabinet, away from heat and ignition sources.[1][8][10]
-
Date All Containers: Clearly label every container with the date it was received and the date it was first opened.[1][11][12] This helps track the age and potential risk of the chemical.
-
Purchase Appropriate Quantities: Buy smaller quantities that can be used completely within a reasonable timeframe to avoid prolonged storage.[1][8]
-
Use an Inert Gas Blanket: After opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing to displace oxygen.[1]
-
Ensure an Inhibitor is Present: Whenever possible, purchase solvents that contain an inhibitor like Butylated Hydroxytoluene (BHT).[2][3][4] BHT scavenges oxygen and prevents the radical chain reaction that forms peroxides.[2][4][13]
Q4: What is an inhibitor and how does it work?
A4: An inhibitor is a chemical stabilizer, such as Butylated Hydroxytoluene (BHT), added by the manufacturer to slow down peroxide formation.[2][4] It functions by scavenging oxygen-derived radicals, which interrupts the chain reaction that leads to peroxide buildup.[13] Over time, or if the solvent is distilled, the inhibitor can be depleted, making the solvent susceptible to peroxide formation.[2][4]
Troubleshooting Guide
Problem: I'm not sure if my container of this compound is safe to use.
| Symptom / Observation | Possible Cause | Recommended Action |
| The container has no "received" or "opened" date. | The age and exposure history are unknown, increasing the risk of high peroxide levels. | Do not use. Treat the chemical as high-risk. Test for peroxides immediately using the protocols below. If the test is positive (>100 ppm) or if you cannot test it, manage it as hazardous waste. |
| The liquid appears cloudy, contains wispy, needle-like crystals, or has formed a viscous layer.[14] | These are visual signs of significant and dangerous peroxide formation. The peroxides may have crystallized, making them extremely shock-sensitive. | CRITICAL: Do not move or attempt to open the container. [1] Contact your institution's Environmental Health and Safety (EHS) department immediately for emergency disposal. |
| The cap is rusted or stuck. | Forcing open a stuck cap can create friction or shock, potentially detonating peroxide crystals that may have formed in the threads.[2] | Do not attempt to open the container. Contact your EHS department for guidance and disposal. |
| The solvent has been stored for longer than the recommended period (e.g., >12 months after opening). | The inhibitor may be depleted, and peroxides may have formed, even without visible signs. | Test for peroxides before use.[1] If the concentration is above acceptable limits (typically >100 ppm), do not use it and arrange for disposal.[11] |
Peroxide Detection and Management
Regular testing is a crucial part of safely managing peroxide-forming solvents. Containers should be tested periodically (e.g., every 3-6 months after opening) and always before distillation or evaporation, as these processes concentrate peroxides.[1][8][12]
Table 1: Peroxide Concentration and Recommended Actions
| Peroxide Concentration (ppm) | Risk Level | Action |
| 0 - 10 ppm | Low | Safe for general use.[14] |
| > 10 - 100 ppm | Moderate | Can be used, but do not distill or evaporate .[14][15] Stabilize with an inhibitor if possible and plan for disposal. |
| > 100 ppm | High / Unsafe | Do not use. The solvent is considered hazardous. Do not attempt to move if crystals are present. Contact EHS for disposal. |
| Visible Crystals | Extreme | Explosion Hazard. Do not handle. Contact EHS immediately for emergency disposal.[16] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)
This method provides a rapid, qualitative indication of the presence of peroxides.
Methodology:
-
In a clean test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[1]
-
Add a few drops of a freshly prepared 5% potassium iodide (KI) solution and shake the mixture.[1]
-
Interpretation:
-
No color change: Peroxides are likely not present in significant amounts.
-
Pale yellow to brown color: Indicates the presence of peroxides.[1][5] The intensity of the color correlates with the peroxide concentration. A bright yellow or brown color suggests a concentration likely exceeding 50 mg/L.[14]
-
Protocol 2: Semi-Quantitative Peroxide Test (Test Strips)
Commercial peroxide test strips are a convenient and safer method for estimating peroxide concentration.
Methodology:
-
Select a test strip designed for use with organic solvents (e.g., MQuant® or Quantofix® Peroxide Test Strips).[15][17]
-
Follow the manufacturer's specific instructions. Typically, this involves dipping the test strip into the solvent for a specified time.
-
For some strips used with organic solvents, a drop of water may need to be applied to the test pad after the solvent has evaporated.[15]
-
Compare the resulting color of the test pad to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).
Diagrams and Workflows
Caption: Mechanism of radical-initiated autoxidation leading to hydroperoxide formation in ethers.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. louisville.edu [louisville.edu]
- 3. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. bu.edu [bu.edu]
- 9. vumc.org [vumc.org]
- 10. integraclear.com [integraclear.com]
- 11. uwyo.edu [uwyo.edu]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ehs.wwu.edu [ehs.wwu.edu]
- 15. Peroxide Forming Solvents [sigmaaldrich.com]
- 16. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 17. www1.wellesley.edu [www1.wellesley.edu]
Technical Support Center: Purification of 2-Butoxyethanol from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Butoxyethanol (B58217) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-Butoxyethanol from a reaction mixture?
A1: The primary methods for purifying 2-Butoxyethanol are fractional distillation, liquid-liquid extraction, and gas chromatography.[1][2] The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
Q2: How can I remove water from a reaction mixture containing 2-Butoxyethanol?
A2: 2-Butoxyethanol is miscible with water, which can make separation challenging.[3] For mixtures with significant amounts of water, azeotropic distillation or extractive distillation can be effective.[4] For smaller amounts of water, drying agents or molecular sieves may be used, followed by fractional distillation.
Q3: What are the typical impurities found in crude 2-Butoxyethanol reaction mixtures?
A3: Common impurities include unreacted starting materials (such as n-butanol and ethylene (B1197577) oxide), byproducts like diethylene glycol monobutyl ether, and residual catalysts.[5][6] The specific impurities will depend on the synthetic route used.
Q4: Can I use chromatography to purify 2-Butoxyethanol?
A4: Yes, gas chromatography (GC) is a suitable method for the analysis and purification of 2-Butoxyethanol, particularly for achieving high purity on a smaller scale.[7][8] Analytical methods often use GC with flame ionization detection (FID) or mass spectrometry (MS).[1][2]
Q5: What is a suitable solvent for liquid-liquid extraction of 2-Butoxyethanol from an aqueous solution?
A5: Methylene (B1212753) chloride has been shown to be effective for the liquid-liquid extraction of 2-Butoxyethanol from aqueous solutions, with recovery rates of ≥99%.[9] Other solvents like 2-octanol (B43104) and di-n-butyl ether have also been studied for this purpose.[10][11]
Troubleshooting Guide
Issue 1: Poor separation during fractional distillation.
-
Q: My fractional distillation is not effectively separating 2-Butoxyethanol from its byproducts. What could be the issue?
-
A: This could be due to an inefficient distillation column, an incorrect reflux ratio, or the presence of azeotropes. Ensure your column has a sufficient number of theoretical plates. You may also need to adjust the reflux ratio to optimize separation. If an azeotrope has formed, consider using extractive distillation with a suitable entrainer.
-
Issue 2: Low recovery after liquid-liquid extraction.
-
Q: I am experiencing low recovery of 2-Butoxyethanol after performing a liquid-liquid extraction from an aqueous phase. How can I improve this?
-
A: Low recovery can result from an inappropriate solvent, an incorrect pH of the aqueous phase, or an insufficient number of extractions. Ensure the chosen organic solvent has a high partition coefficient for 2-Butoxyethanol. Adjusting the pH can sometimes improve extraction efficiency. Increasing the number of extraction steps with fresh solvent can also enhance recovery. A study showed that using methylene chloride with a sample to solvent ratio of 1:3 can achieve ≥99% recovery.[9]
-
Issue 3: Contamination of the purified 2-Butoxyethanol with solvent.
-
Q: After purification, my 2-Butoxyethanol is contaminated with the extraction solvent. How can I remove it?
-
A: Residual solvent can typically be removed by a final distillation step, ensuring the collection temperature is well above the boiling point of the contaminating solvent and at the boiling point of 2-Butoxyethanol (171 °C).[7] Alternatively, rotary evaporation under reduced pressure can be effective for removing volatile solvents.
-
Issue 4: Broad peaks or poor resolution in gas chromatography.
-
Q: When I analyze my purified 2-Butoxyethanol by GC, I see broad peaks or poor resolution. What is causing this?
-
A: This can be caused by several factors, including column overloading, an inappropriate temperature program, or a contaminated injection port. Try injecting a smaller sample volume. Optimize the GC oven's temperature ramp to ensure good separation of components. Regularly cleaning the injection port liner can also prevent peak tailing and broadening.
-
Data Presentation
Table 1: Physical Properties of 2-Butoxyethanol
| Property | Value |
| Molecular Weight | 118.17 g/mol |
| Boiling Point | 171 °C |
| Melting Point | -77 °C |
| Density | 0.90 g/cm³ (liquid) |
| Solubility in Water | Miscible |
Data sourced from ChemSpider and Wikipedia.[7]
Table 2: Liquid-Liquid Extraction Efficiency of 2-Butoxyethanol from Aqueous Phase
| Extraction Solvent | Sample to Solvent Ratio | Recovery Percentage |
| Methylene Chloride | 1:3 | ≥99% |
Data from a study on the extraction of 2-butoxyethanol from aqueous phases with high saline concentration.[9]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Charge the crude 2-Butoxyethanol mixture into the round-bottom flask. Add boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, vapors will rise through the fractionating column. Monitor the temperature at the top of the column.
-
Fraction Collection: Collect the fraction that distills at or near the boiling point of 2-Butoxyethanol (171 °C). Discard any initial fractions that distill at lower temperatures, as these are likely more volatile impurities.
-
Analysis: Analyze the collected fractions using gas chromatography to determine their purity.
Protocol 2: Purification by Liquid-Liquid Extraction
-
Sample Preparation: Dissolve the crude 2-Butoxyethanol mixture in water if it is not already in an aqueous phase.
-
Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an appropriate volume of an immiscible organic solvent, such as methylene chloride (a 1:3 sample to solvent ratio is recommended).[9]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The denser layer (in the case of methylene chloride) will be at the bottom.
-
Collection: Drain the organic layer into a clean flask.
-
Repeat: Repeat the extraction process with fresh organic solvent on the aqueous layer to maximize recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified 2-Butoxyethanol.
Visualizations
Caption: Workflow for Fractional Distillation of 2-Butoxyethanol.
Caption: Workflow for Liquid-Liquid Extraction of 2-Butoxyethanol.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. Ethanol, 2-butoxy- [webbook.nist.gov]
- 9. "Extraction and recovery of 2-butoxyethanol from aqueous phases contain" by Katherine E. Manz and Kimberly E. Carter [trace.tennessee.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scite.ai [scite.ai]
Technical Support Center: Managing Polymer Solution Viscosity with 2-tert-Butoxyethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-tert-Butoxyethanol (also known as ethylene (B1197577) glycol mono-tert-butyl ether) to manage the viscosity of polymer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used with polymer solutions?
A1: this compound is an organic solvent belonging to the glycol ether family.[1][2] It is used in various industrial applications, including as a solvent in cleaners, coatings, inks, and adhesives.[3] In polymer solutions, it can be used to modify viscosity, improve solubility, and act as a co-solvent in formulations. Its ability to dissolve a range of substances makes it a candidate for managing the rheological properties of polymer solutions.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the properties of this compound is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 7580-85-0[2] |
| Molecular Formula | C6H14O2[2] |
| Molecular Weight | 118.18 g/mol [2] |
| Boiling Point | 152 °C[1] |
| Flash Point | 55 °C[1] |
| Density | 0.9 g/cm³[1] |
| Solubility | Soluble in water, ethanol, ether, and chloroform. Insoluble in dichloromethane (B109758) or hexane.[1] |
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a flammable liquid and vapor.[4][5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Keep it away from heat, sparks, and open flames.[4][5] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7][8][9][10][11]
Troubleshooting Guides
Issue 1: Unexpected Phase Separation or Cloudiness in the Polymer Solution
Possible Causes:
-
Poor Polymer-Solvent Compatibility: The polymer may have limited solubility in this compound or the solvent mixture. The Flory-Huggins interaction parameter (χ) can be used to predict miscibility; a lower χ value (generally < 0.5) indicates better solubility.[12][13]
-
Temperature Effects: Some polymer solutions exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), where phase separation occurs as the temperature is increased or decreased, respectively.[14]
-
Contamination: The presence of water or other impurities can reduce the solvent's effectiveness and lead to phase separation.
Troubleshooting Steps:
-
Verify Polymer Compatibility: Consult literature or technical data sheets for the solubility of your specific polymer in glycol ethers or this compound.
-
Adjust Temperature: Experimentally determine if gentle heating or cooling improves solubility. Be cautious not to exceed the boiling point of the solvent or degrade the polymer.
-
Use a Co-solvent: The addition of a co-solvent that is a good solvent for the polymer can improve overall solubility.
-
Ensure Anhydrous Conditions: Use dry solvents and handle the solution in a low-humidity environment to minimize water contamination.
Issue 2: Inconsistent or Unstable Viscosity Readings
Possible Causes:
-
Incomplete Polymer Dissolution: The polymer may not be fully dissolved, leading to suspended particles that affect viscosity measurements.
-
Temperature Fluctuations: Viscosity is highly dependent on temperature. Inconsistent temperature control during measurement will lead to variable results.[15]
-
Shear Rate Dependence: Many polymer solutions are non-Newtonian, meaning their viscosity changes with the applied shear rate (shear thinning or shear thickening).[16]
-
Solution Aging: The viscosity of some polymer solutions can change over time due to ongoing polymer chain entanglement or degradation.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect the solution for any undissolved particles. Allow sufficient mixing time, potentially with gentle heating, to ensure complete dissolution.
-
Precise Temperature Control: Use a temperature-controlled sample holder or water bath for your viscometer or rheometer to maintain a constant temperature during measurement.[17]
-
Characterize Shear Rate Dependence: Perform a shear rate sweep to understand how the viscosity of your solution changes with shear rate. Report viscosity at a defined shear rate for consistency.[18]
-
Time-Dependent Measurements: Measure viscosity at different time points after preparation to assess the stability of the solution.
Issue 3: Viscosity is Too High or Too Low
Possible Causes:
-
Incorrect Concentration: The concentration of the polymer or this compound is not optimal.
-
Inappropriate Solvent Choice: this compound may not be the ideal solvent for achieving the target viscosity for your specific polymer.
-
Polymer Molecular Weight: Higher molecular weight polymers generally lead to higher solution viscosities at the same concentration.[16]
Troubleshooting Steps:
-
Adjust Concentrations: Systematically vary the concentration of the polymer and/or this compound to find the optimal ratio for your desired viscosity.
-
Solvent Blending: Blend this compound with other solvents to fine-tune the viscosity.
-
Polymer Selection: If possible, consider using a different grade (molecular weight) of the polymer.
Experimental Protocols
Protocol 1: Preparation of a Polymer Solution with this compound
-
Materials:
-
Polymer of interest
-
This compound (anhydrous)
-
Magnetic stirrer and stir bar
-
Volumetric flask or sealed container
-
Analytical balance
-
-
Procedure:
-
Accurately weigh the desired amount of polymer using an analytical balance.
-
Transfer the polymer to a clean, dry volumetric flask or a sealable container.
-
Add the calculated volume of this compound to the container.
-
Add a magnetic stir bar and seal the container to prevent solvent evaporation.
-
Stir the mixture on a magnetic stirrer at a speed that creates a vortex without splashing. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid solvent loss and polymer degradation.
-
Continue stirring until the polymer is completely dissolved, which may take several hours.
-
Protocol 2: Viscosity Measurement using a Rotational Rheometer
-
Instrumentation:
-
Rotational rheometer with appropriate geometry (e.g., cone and plate, parallel plate).[19]
-
Temperature control unit.
-
-
Procedure:
-
Set the desired temperature for the measurement and allow the rheometer geometry and sample stage to equilibrate.[17]
-
Carefully load the polymer solution onto the lower plate of the rheometer, ensuring there are no air bubbles.
-
Bring the upper geometry down to the correct gap setting.
-
Trim any excess sample from the edge of the geometry.
-
Allow the sample to thermally equilibrate for a few minutes before starting the measurement.
-
Perform a shear rate sweep from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) to characterize the viscosity profile of the solution.[18]
-
Record the viscosity as a function of the shear rate.
-
Visualization
Troubleshooting Logic for Phase Separation
Caption: Troubleshooting workflow for addressing phase separation issues.
Experimental Workflow for Viscosity Measurement
Caption: Standard workflow for preparing and measuring polymer solution viscosity.
References
- 1. CN102295972B - Polymethacrylate viscosity index improver and preparation method - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. data.epo.org [data.epo.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. biosynth.com [biosynth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals | Lab Manager [labmanager.com]
- 13. Polymer Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 14. fiveable.me [fiveable.me]
- 15. Effect of Rheological Properties of Polymer Solution on Polymer Flooding Characteristics | MDPI [mdpi.com]
- 16. Rheological studies of the Polymer Solutions – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. 2.4. Viscosity Measurement [bio-protocol.org]
- 18. tainstruments.com [tainstruments.com]
- 19. Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer - TA Instruments [tainstruments.com]
Technical Support Center: Reducing Volatile Organic Compound (VOC) Emissions from 2-tert-Butoxyethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing VOC emissions when working with 2-tert-Butoxyethanol.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: I can smell a distinct ether-like odor while working with this compound, even though my experiment is set up in a fume hood. What should I do?
A1: An ether-like odor indicates the presence of this compound vapors in your breathing zone. Immediate actions are necessary:
-
Check Fume Hood Operation:
-
Ensure the fume hood sash is at the lowest practical working height.
-
Verify that the fume hood's airflow monitor indicates it is functioning correctly. Report any malfunctions to your lab manager or environmental health and safety (EHS) office immediately.[1]
-
Remove any large equipment or clutter from the hood that may be obstructing proper airflow.[1]
-
-
Review Your Experimental Setup:
-
Ensure all containers with this compound are tightly sealed when not in immediate use.[2]
-
For heated processes, ensure your condenser is properly chilled and has adequate flow of coolant to minimize vapor escape.
-
Check all joints and connections in your apparatus for leaks.
-
-
Personal Protective Equipment (PPE):
Q2: My process involves heating this compound, and I'm concerned about high VOC emissions. How can I mitigate this?
A2: Heating increases the vapor pressure of this compound, leading to higher emissions. Consider the following control measures:
-
Engineering Controls:
-
Use a Reflux Condenser: For reactions at elevated temperatures, a properly sized and cooled reflux condenser is essential to trap and return vapors to the reaction vessel. Ensure a sufficient and consistent flow of coolant.
-
Work in a Chemical Fume Hood: All work with heated this compound should be performed inside a certified chemical fume hood to capture any fugitive emissions.[1][4]
-
Consider a Closed System: For frequent or large-scale operations, a closed system can significantly reduce emissions by preventing the solvent from coming into contact with the open atmosphere.[5]
-
-
Work Practices:
-
Minimize Surface Area: Use the smallest appropriate vessel for your reaction to minimize the surface area from which the solvent can evaporate.
-
Avoid Vigorous Boiling: Maintain a gentle reflux rather than a vigorous boil to reduce the amount of vapor generated.
-
Cool Before Opening: Allow the apparatus to cool down before disassembling to reduce the release of residual vapors.
-
Q3: I'm performing a solvent transfer of this compound and notice a significant increase in VOC levels on my monitoring equipment. What are the best practices to reduce emissions during this step?
A3: Solvent transfers are a common source of VOC emissions. Adhering to the following best practices can significantly reduce this:
-
Minimize Exposure to Air:
-
Use a Closed System Transfer Device (CSTD):
-
Proper Ventilation:
-
Always conduct solvent transfers inside a chemical fume hood or other ventilated enclosure.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of VOC emissions when working with this compound?
A1: The primary sources of VOC emissions from this compound in a laboratory setting include:
-
Evaporation from open containers: Leaving beakers, flasks, or solvent wash bottles open to the atmosphere.[2]
-
Heating and refluxing: Processes that increase the vapor pressure of the solvent.
-
Solvent transfer and pouring: Dispensing the solvent from one container to another.[7]
-
Waste disposal: Improperly sealed hazardous waste containers.
-
Spills: Accidental releases of the solvent.[10]
-
Surface evaporation: Solvent residues left on lab surfaces or equipment.[2]
Q2: What are the key engineering controls to minimize exposure to this compound?
A2: Engineering controls are the most effective way to reduce exposure to hazardous vapors.[1][11] Key controls for this compound include:
-
Chemical Fume Hoods: The most common and essential engineering control for handling volatile chemicals.[1][11]
-
Local Exhaust Ventilation (LEV): "Snorkel" exhausts can be used to capture emissions at the source for smaller-scale operations.[1]
-
Glove Boxes: Provide a high level of containment for particularly hazardous operations.[11]
-
Ventilated Storage Cabinets: For the safe storage of flammable or volatile chemicals.[1][3]
Q3: Are there any less volatile, "greener" alternatives to this compound?
A3: Yes, depending on the specific application, several less volatile and more environmentally friendly alternatives to glycol ethers are available.[12][13] When considering a substitution, it is crucial to evaluate the alternative's performance in your specific experiment. Some potential alternatives include:
-
Propylene glycol ethers (P-series): These are generally considered to have lower toxicity than ethylene (B1197577) glycol ethers (E-series) like this compound.
-
Bio-based solvents:
-
Acetates: Ethyl acetate (B1210297) and butyl acetate can be suitable substitutes in some applications and are more environmentally friendly.[12]
-
Terpenes: Derived from natural sources, these are biodegradable and have low toxicity.[12]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, follow these steps:
-
Alert personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.[10]
-
Wear appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Contain the spill: Use absorbent materials like vermiculite (B1170534) or spill pillows to create a dike around the spill to prevent it from spreading.[10]
-
Absorb the spill: Apply absorbent material from the outside edges of the spill towards the center.[10]
-
Collect and dispose: Scoop the absorbed material into a labeled, leak-proof container for hazardous waste.[10]
-
Clean the area: Decontaminate the surface with soap and water, and collect the rinse water for proper disposal if necessary.[10]
-
Report the spill: Report the incident to your supervisor or EHS department.[10]
Quantitative Data
Table 1: Properties of this compound and Potential Alternatives
| Property | This compound | 2-Butoxyethanol (for comparison) | Propylene Glycol n-Butyl Ether | Ethyl Levulinate |
| Boiling Point | 151 °C | 171 °C[12] | 170 °C | ~206 °C[13] |
| Vapor Pressure | 2.1 mmHg @ 25 °C | 0.8 mmHg @ 25 °C[12] | 0.8 mmHg @ 25 °C | Low |
| Flash Point | 48 °C | 62 °C | 60 °C | 91 °C |
| Primary Hazard | Flammable, Irritant | Irritant, Harmful | Irritant | Not classified as hazardous |
| VOC Classification | Yes | Yes | Yes | Low-VOC |
Note: Data for this compound is limited. 2-Butoxyethanol is provided as a common structural analog for comparison.
Experimental Protocols
Protocol: Performing a Chemical Reaction Under Reflux with this compound
This protocol outlines the steps for conducting a chemical reaction under reflux while minimizing VOC emissions.
1. Preparation and Setup (in a Chemical Fume Hood): a. Gather all necessary reagents and clean, dry glassware. b. Inspect glassware for any cracks or defects that could lead to leaks. c. Set up the reaction apparatus securely on a lab jack inside the fume hood. The setup should include a round-bottom flask, a reflux condenser, and a heating mantle. d. Ensure a snug fit for all glass joints. Use joint clips to secure the condenser to the flask. Lightly grease joints only if necessary for a proper seal and if compatible with your reaction chemistry.
2. Reagent Addition: a. Add a stir bar and your solid reagents to the reaction flask. b. Measure the required volume of this compound in a graduated cylinder. c. To minimize emissions during transfer, pour the solvent into the flask through a funnel. d. Immediately cap the graduated cylinder and any stock bottle of the solvent. e. Add any liquid reagents via a dropping funnel attached to a side neck of the flask.
3. Running the Reaction: a. Attach the condenser to the flask and ensure it is securely clamped. b. Connect the condenser to a chilled water source. Start the coolant flow, ensuring there are no leaks in the tubing. Water should flow in at the bottom inlet and out at the top outlet. c. Begin stirring the reaction mixture. d. Slowly increase the temperature of the heating mantle to bring the mixture to a gentle reflux. A "reflux ring" of condensing solvent should be visible in the lower part of the condenser. e. Set the fume hood sash to the lowest possible working height.
4. Reaction Workup and Shutdown: a. Once the reaction is complete, turn off the heating mantle and lower it from the flask. b. Allow the reaction mixture to cool to room temperature while still under reflux with the condenser running. This prevents the release of hot solvent vapors. c. Once cool, turn off the stirrer and the condenser coolant. d. Disassemble the apparatus. Immediately cap the reaction flask. e. Transfer the reaction mixture to a sealed container for the next step (e.g., extraction or purification). f. Rinse all glassware with a minimal amount of a suitable cleaning solvent in the fume hood. Dispose of the rinsate in a designated, sealed hazardous waste container.
Visualizations
Caption: Decision tree for selecting VOC emission controls.
Caption: Workflow for minimizing VOCs during a reaction.
References
- 1. Chapter 2 - Engineering Controls [ehs.cornell.edu]
- 2. Solvents: Basics & Hazards | Laboratory Safety [scat-europe.com]
- 3. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 4. quora.com [quora.com]
- 5. cdc.gov [cdc.gov]
- 6. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 7. opentrons.com [opentrons.com]
- 8. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]
- 9. Performance testing protocol for closed-system transfer devices used during pharmacy compounding and administration of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Laboratory Engineering Controls | Environmental Health & Safety [ehs.rpi.edu]
- 12. gschemgroup.com [gschemgroup.com]
- 13. re-chemistry.com [re-chemistry.com]
Technical Support Center: Catalytic Degradation of 2-tert-Butoxyethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic degradation of 2-tert-Butoxyethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the degradation of this compound?
A1: While specific research on this compound is limited, the catalytic oxidation of similar volatile organic compounds (VOCs) and ethers typically employs noble metal catalysts and transition metal oxides. Noble metals such as platinum (Pt) and palladium (Pd) supported on materials like alumina (B75360) (Al₂O₃) or titania (TiO₂) are known for their high activity at lower temperatures. Transition metal oxides, including those of manganese (Mn), cobalt (Co), and copper (Cu), are also widely used due to their lower cost and good performance. For sterically hindered compounds like this compound, catalysts with strong acid sites may also play a role in the reaction mechanism.
Q2: What are the expected degradation byproducts of this compound?
A2: The degradation of tert-butyl ethers often proceeds while keeping the tert-butyl group intact initially. Based on studies of similar compounds like methyl tert-butyl ether (MTBE), the primary byproducts from the catalytic oxidation of this compound are likely to include tert-butyl alcohol (TBA) and tert-butyl formate (B1220265) (TBF). Further oxidation can lead to the formation of acetone, and ultimately, complete mineralization to carbon dioxide (CO₂) and water (H₂O) under optimal conditions. The specific product distribution will depend on the catalyst used and the reaction conditions.
Q3: What is a typical temperature range for the catalytic oxidation of this compound?
A3: The optimal temperature for catalytic oxidation depends heavily on the catalyst. Noble metal catalysts can achieve high conversion of VOCs at temperatures ranging from 200°C to 400°C. Transition metal oxide catalysts generally require higher temperatures, typically in the range of 300°C to 500°C, to achieve comparable efficiency.
Q4: How does the steric hindrance of the tert-butyl group affect the degradation process?
A4: The bulky tert-butyl group in this compound can present steric hindrance, which may slow down the reaction rate compared to less hindered ethers. This hindrance can affect the adsorption of the molecule onto the catalyst's active sites. Therefore, catalysts with a porous structure and well-dispersed active sites are often preferred to overcome these steric limitations.
Troubleshooting Guides
Below are common issues encountered during the catalytic degradation of this compound, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion Efficiency | 1. Sub-optimal Reaction Temperature: The operating temperature may be too low for the catalyst to be effective. 2. Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering. 3. High Space Velocity: The flow rate of the gas stream may be too high, not allowing sufficient residence time for the reaction to occur. 4. Steric Hindrance: The bulky tert-butyl group may be limiting access to the catalyst's active sites. | 1. Optimize Temperature: Gradually increase the reaction temperature in increments and monitor the conversion efficiency. 2. Regenerate or Replace Catalyst: Refer to the catalyst deactivation section for regeneration protocols. If regeneration is not effective, the catalyst may need to be replaced. 3. Adjust Flow Rate: Decrease the gas flow rate to increase the residence time of this compound in the reactor. 4. Select Appropriate Catalyst: Consider using a catalyst with a higher surface area or larger pore size to better accommodate the sterically hindered molecule. |
| Poor Selectivity to Desired Products (e.g., CO₂ and H₂O) | 1. Incomplete Oxidation: The reaction conditions may not be sufficient for complete mineralization. 2. Formation of Intermediate Byproducts: Undesirable side reactions may be favored under the current conditions. | 1. Increase Oxygen Concentration: Ensure an adequate supply of oxygen in the feed gas to promote complete oxidation. 2. Adjust Temperature: Higher temperatures generally favor complete oxidation, but this needs to be balanced with catalyst stability. 3. Modify Catalyst: Consider using a bifunctional catalyst that can facilitate different steps of the oxidation pathway. |
| Rapid Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials on the catalyst surface. 2. Poisoning: Presence of impurities in the feed stream (e.g., sulfur or chlorine compounds) that irreversibly bind to active sites. 3. Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area. | 1. Coke Removal: Perform a controlled oxidation (burn-off) of the coke in an air stream at an elevated temperature. 2. Feed Purification: Implement an upstream purification step to remove potential catalyst poisons. 3. Control Temperature: Operate within the recommended temperature range for the catalyst to prevent thermal degradation. |
| High Pressure Drop Across the Reactor | 1. Catalyst Bed Plugging: Accumulation of coke or particulate matter in the catalyst bed. 2. Catalyst Attrition: Breakdown of catalyst particles, leading to fines that block the gas flow path. | 1. Catalyst Regeneration: A regeneration cycle to remove coke can often alleviate plugging. 2. Use Mechanically Stronger Catalyst: Select a catalyst with higher crush strength, especially for fixed-bed reactors. |
Experimental Protocols
General Protocol for Gas-Phase Catalytic Oxidation of this compound
This protocol outlines a general procedure for evaluating the performance of a catalyst for the degradation of this compound in a laboratory-scale fixed-bed reactor.
1. Materials and Equipment:
-
Fixed-bed reactor (typically quartz or stainless steel)
-
Temperature controller and furnace
-
Mass flow controllers (for air, inert gas, and this compound vapor)
-
Bubbler or syringe pump for introducing this compound
-
Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS) for analyzing reactants and products
-
Catalyst material
-
Inert support material (e.g., quartz wool)
2. Catalyst Preparation and Loading:
-
Prepare the catalyst in the desired form (e.g., pellets, powder).
-
Weigh a specific amount of the catalyst and load it into the center of the reactor tube.
-
Secure the catalyst bed in place using quartz wool plugs.
3. Experimental Procedure:
-
Pre-treatment: Heat the catalyst to a specific temperature (e.g., 400-500°C) under a flow of inert gas (e.g., N₂) or air for a defined period to clean and activate the surface.
-
Reaction Start-up:
-
Set the reactor furnace to the desired reaction temperature.
-
Establish a stable flow of air or a synthetic air mixture through the reactor using mass flow controllers. .
-
Introduce a controlled concentration of this compound into the gas stream. This can be achieved by passing the carrier gas through a temperature-controlled bubbler containing liquid this compound or by using a syringe pump to inject the liquid into a heated zone for vaporization.
-
-
Data Collection:
-
Allow the system to reach a steady state (typically 30-60 minutes).
-
Analyze the composition of the gas stream at the reactor inlet and outlet using the GC-FID/MS.
-
Record the reaction temperature, gas flow rates, and concentrations of this compound and any identified byproducts.
-
-
Parameter Variation: Repeat the experiment at different reaction temperatures, this compound concentrations, and gas flow rates to evaluate the catalyst's performance under various conditions.
4. Data Analysis:
-
Conversion of this compound (%):
where [C_in] and [C_out] are the concentrations of this compound at the reactor inlet and outlet, respectively.
-
Selectivity to a specific product 'P' (%):
-
Yield of a specific product 'P' (%):
Visualizations
"effect of pH on the stability and reactivity of 2-tert-Butoxyethanol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the stability and reactivity of 2-tert-Butoxyethanol. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems that may arise when working with this compound in solutions of varying pH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly fast degradation of this compound in acidic media. | The solution may be more acidic than intended, or the temperature may be elevated, accelerating hydrolysis. | Verify the pH of your solution using a calibrated pH meter. Ensure that the experimental temperature is controlled and not exceeding the intended parameters. Consider using a buffer system to maintain a stable pH. |
| Inconsistent results in stability studies. | Fluctuation in pH, temperature, or improper sample handling. Contamination of the sample or reagents. | Use calibrated equipment for all measurements. Prepare fresh solutions and reagents for each experiment. Ensure consistent timing for sample collection and analysis. |
| Precipitate formation upon addition of this compound to a buffered solution. | The buffer components may have low solubility in the presence of this compound, or the pH change upon addition may cause precipitation of a component. | Test the solubility of the buffer components in a solution with a similar concentration of this compound. Add this compound to the solution slowly while stirring to prevent localized concentration changes. |
| Difficulty in neutralizing acidic or basic samples for analysis. | The concentration of the acid or base is too high, leading to significant dilution or temperature changes upon neutralization. | Use the lowest effective concentration of acid or base for the degradation study. Perform neutralization in an ice bath to dissipate any heat generated. |
| Poor peak shape or resolution during HPLC analysis of degradation samples. | Co-elution of degradation products with the parent compound. Incompatibility of the sample solvent with the mobile phase. Column degradation due to extreme pH of injected samples. | Develop a stability-indicating HPLC method with a gradient elution to resolve all components. Neutralize samples before injection and ensure the injection solvent is similar in composition to the mobile phase. Use a guard column to protect the analytical column.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
A1: this compound, like most ethers, is generally stable at neutral pH (around 7) under ambient conditions. Hydrolysis is not expected to be a significant degradation pathway at neutral pH.[4] However, stability can be affected by factors such as temperature, light, and the presence of oxidizing agents.
Q2: How does acidic pH affect the stability of this compound?
A2: Under acidic conditions, the ether oxygen of this compound can be protonated, making the carbon-oxygen bond more susceptible to nucleophilic attack by water. This leads to acid-catalyzed hydrolysis, yielding tert-butanol (B103910) and ethylene (B1197577) glycol. The rate of this degradation is dependent on the pH and temperature; lower pH and higher temperatures will accelerate the hydrolysis.[5]
Q3: Is this compound stable in basic solutions?
A3: Ethers are generally resistant to cleavage by bases, so this compound is expected to be relatively stable under alkaline conditions. Unlike esters, ethers do not have a carbonyl group that is readily attacked by hydroxide (B78521) ions. However, at very high pH and elevated temperatures, some degradation may occur over extended periods. It is also incompatible with strong caustics.[6]
Q4: What are the expected degradation products of this compound at low pH?
A4: The primary degradation products from the acid-catalyzed hydrolysis of this compound are tert-butanol and ethylene glycol.
Q5: How can I monitor the degradation of this compound as a function of pH?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[7][8] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Samples are incubated in buffered solutions at various pH values, and at specific time points, aliquots are analyzed by HPLC to quantify the amount of remaining this compound.
Q6: What is a "forced degradation" study and why is it necessary?
A6: A forced degradation or stress study is an experiment where the compound is exposed to more extreme conditions (e.g., higher/lower pH, higher temperature, oxidizing agents) than it would typically encounter during its shelf life.[6] This is done to accelerate degradation, allowing for the rapid identification of potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[6][9]
Quantitative Data on pH-Dependent Stability
| pH | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | Remaining this compound (%) | Apparent Half-Life (t½) (hours) |
| 2.0 | 60 | 24 | 1.0 | 65.8 | ~42 |
| 4.0 | 60 | 24 | 1.0 | 92.1 | ~200 |
| 7.0 | 60 | 24 | 1.0 | 99.5 | >1000 |
| 9.0 | 60 | 24 | 1.0 | 99.2 | >1000 |
| 12.0 | 60 | 24 | 1.0 | 98.5 | >1000 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic and Alkaline Conditions
Objective: To determine the stability of this compound across a range of pH values and to identify potential degradation products.
Materials:
-
This compound (analytical standard)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Phosphate and citrate (B86180) buffer solutions (pH 2, 4, 7, 9, 12)
-
HPLC-grade acetonitrile (B52724) and water
-
Calibrated pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Thermostatically controlled water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 10 mg/mL).
-
Stress Sample Preparation:
-
For each pH condition (2, 4, 7, 9, 12), add a known volume of the this compound stock solution to a volumetric flask containing the respective buffer to achieve a final concentration of approximately 1 mg/mL.
-
Prepare an acidic stress sample by adding the stock solution to 0.1 M HCl.
-
Prepare a basic stress sample by adding the stock solution to 0.1 M NaOH.
-
Prepare a control sample in HPLC-grade water.
-
-
Incubation:
-
Place all prepared samples in a thermostatically controlled environment set to a specific temperature (e.g., 60°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
Sample Quenching and Preparation for Analysis:
-
Immediately neutralize the acidic and basic aliquots to a pH of ~7 using an appropriate concentration of NaOH or HCl, respectively. This stops further degradation.
-
Dilute the samples as necessary with the mobile phase to fall within the linear range of the analytical method.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each pH.
-
Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.
-
Visualizations
Signaling Pathways and Logical Relationships
Below are diagrams illustrating the acid-catalyzed hydrolysis of this compound and the experimental workflow for a pH stability study.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for determining the pH stability of this compound.
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. labcompare.com [labcompare.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to 2-tert-Butoxyethanol and Other Glycol Ether Solvents for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, process safety, and environmental impact. Glycol ethers, a versatile class of organic solvents, are characterized by the presence of both ether and alcohol functionalities, affording them unique solvency characteristics for a broad spectrum of compounds. This guide provides a detailed comparison of 2-tert-Butoxyethanol with other commonly employed glycol ether solvents, supported by quantitative data, experimental protocols, and visual diagrams to aid in informed solvent selection.
Glycol ethers are broadly classified into two categories: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene (B89431) glycol. Historically, E-series glycol ethers like 2-butoxyethanol (B58217) (ethylene glycol monobutyl ether, EGBE) have been widely used. However, growing toxicological concerns associated with their metabolism to harmful alkoxyacetic acids have led to a progressive shift towards the less toxic P-series alternatives, such as propylene glycol monomethyl ether (PM) and propylene glycol n-butyl ether (PnB).[1][2] this compound, an isomer of 2-butoxyethanol, is another E-series glycol ether that warrants comparative evaluation.
Comparative Performance of Glycol Ether Solvents
The suitability of a solvent for a specific application in drug development is determined by a combination of its physical and chemical properties. Key parameters include boiling point, evaporation rate, solvency power, and toxicity. The following tables summarize these properties for this compound and selected alternative glycol ethers.
Physicochemical Properties
A solvent's boiling point and evaporation rate are crucial for process control, influencing reaction temperature and solvent removal post-reaction. Density is important for process design and fluid handling.
| Property | This compound | 2-Butoxyethanol | Propylene Glycol Monomethyl Ether (PM) | Propylene Glycol n-Butyl Ether (PnB) |
| CAS Number | 7580-85-0 | 111-76-2 | 107-98-2 | 5131-66-8 |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₄H₁₀O₂ | C₇H₁₆O₂ |
| Molecular Weight ( g/mol ) | 118.17 | 118.17 | 90.12 | 132.20 |
| Boiling Point (°C) | 144 | 171 | 120 | 171 |
| Flash Point (°C) | 47.3 | 60 | 32 | 63 |
| Density (g/cm³ at 20°C) | ~0.9 | 0.902 | 0.921 | 0.879 |
| Evaporation Rate (n-BuAc=1) | Data not available | 0.08 | 0.62 | 0.09 |
Solvency Power
The Kauri-Butanol (KB) value is a measure of the solvency power of a hydrocarbon solvent, with higher values indicating stronger solvency. While this test is specific to hydrocarbon solvency, it provides a useful relative measure of a solvent's ability to dissolve non-polar substances.
| Property | This compound | 2-Butoxyethanol | Propylene Glycol Monomethyl Ether (PM) | Propylene Glycol n-Butyl Ether (PnB) |
| Kauri-Butanol (KB) Value | Data not available | Miscible | Miscible | 6.4 |
Note: For solvents that are miscible with the Kauri-Butanol reagent, a numerical value cannot be determined and they are considered to have very high solvency power in this context.
Toxicological Data
Toxicity is a paramount consideration in the pharmaceutical industry, both for operator safety and for minimizing residual solvent levels in the final drug product. The LD50 (lethal dose, 50%) is a common measure of acute toxicity.
| Property | This compound | 2-Butoxyethanol | Propylene Glycol Monomethyl Ether (PM) | Propylene Glycol n-Butyl Ether (PnB) |
| Oral LD50 (rat, mg/kg) | Data not available | 470 - 2500[3][4] | 5200 | 2200 |
Experimental Protocols
To ensure reproducibility and accuracy in solvent characterization, standardized experimental methods are employed. Below are the methodologies for determining key solvent properties.
Determination of Evaporation Rate (ASTM D3539)
This test method determines the rate of evaporation of volatile liquids using a Shell Thin-Film Evaporometer.
Methodology:
-
A known volume (typically 0.70 mL) of the solvent is dispensed from a syringe onto a filter paper of a specified area.
-
The filter paper is suspended from a sensitive balance within a cabinet maintained at a constant temperature (25 °C) and with a controlled flow of dried air (21 L/min).
-
The weight loss of the solvent over time is recorded either manually or automatically.
-
The evaporation rate is reported as the time taken for a certain percentage (e.g., 90%) of the solvent to evaporate.
-
For comparative purposes, the evaporation rate is often expressed as a relative rate to a standard solvent, typically n-butyl acetate (B1210297) (n-BuAc = 1.0).[5]
Determination of Solvent Power (Kauri-Butanol Value, ASTM D1133)
This test method measures the relative solvent power of hydrocarbon solvents.
Methodology:
-
A standardized solution of kauri resin in n-butanol is prepared.
-
A 20 g portion of the kauri-butanol solution is titrated with the solvent under investigation at 25 °C.
-
The endpoint of the titration is reached when the solution becomes turbid to the point that 10-point print viewed through the flask is blurred.[6]
-
The volume of the solvent required to reach the endpoint is the Kauri-Butanol (KB) value.[7] A higher KB value indicates a stronger solvent.[8]
Visualizing Key Processes
Diagrams are invaluable tools for understanding complex workflows and biological pathways. The following diagrams, created using the DOT language, illustrate an experimental workflow where glycol ethers are commonly used and a critical metabolic pathway related to their toxicity.
The Williamson ether synthesis is a fundamental reaction in organic chemistry for the preparation of ethers, where glycol ethers can serve as effective solvents. The reaction proceeds via an SN2 mechanism, where an alkoxide acts as a nucleophile and attacks an alkyl halide.
The toxicity of E-series glycol ethers is primarily attributed to their metabolism in the liver by alcohol and aldehyde dehydrogenases. This process converts the parent glycol ether into a more toxic alkoxyacetic acid metabolite, which is responsible for the adverse health effects observed. In contrast, P-series glycol ethers are metabolized via different pathways to less toxic compounds.[2]
Conclusion
The selection of a glycol ether solvent in a research and drug development setting requires a careful evaluation of its physicochemical properties, solvency power, and toxicological profile. While this compound offers a lower boiling point compared to its isomer, 2-butoxyethanol, a complete performance comparison is hampered by the lack of available data for its evaporation rate and Kauri-Butanol value.
The general trend in the pharmaceutical industry is to move away from E-series glycol ethers, where possible, in favor of the less toxic P-series alternatives like propylene glycol monomethyl ether and propylene glycol n-butyl ether. This guide provides the foundational data and experimental context to assist researchers in making informed decisions for their specific applications, balancing performance with safety and regulatory considerations. Further experimental evaluation of this compound's solvency and evaporation characteristics is warranted to fully assess its potential as a viable solvent in pharmaceutical development.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 4. 2-butoxyethanol, 111-76-2 [thegoodscentscompany.com]
- 5. kelid1.ir [kelid1.ir]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 8. standards.globalspec.com [standards.globalspec.com]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals: 2-tert-Butoxyethanol vs. 2-Butoxyethanol as a Solvent
In the landscape of solvent selection for research, development, and manufacturing, the choice between isomeric structures can have significant implications for reaction efficiency, product purity, and process safety. This guide provides a detailed comparison of two such isomers: 2-tert-butoxyethanol and 2-butoxyethanol (B58217). By examining their physicochemical properties, performance in relevant applications, and safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle difference in the butyl group's structure—a tertiary versus a linear arrangement—gives rise to notable variations in the physical and chemical characteristics of these two glycol ethers. These properties are fundamental to their behavior as solvents and are summarized below.
| Property | This compound | 2-Butoxyethanol |
| CAS Number | 7580-85-0 | 111-76-2 |
| Molecular Formula | C6H14O2 | C6H14O2 |
| Molecular Weight ( g/mol ) | 118.17 | 118.17 |
| Boiling Point (°C) | ~144 | 171[1] |
| Melting Point (°C) | -66 | -77[1] |
| Density (g/cm³ at 20°C) | ~0.908 | 0.90[1] |
| Flash Point (°C) | ~46 | 67 |
| Viscosity (cP at 25°C) | Data not readily available | 2.9 |
| Hansen Solubility Parameters (MPa½) | ||
| δD (Dispersion) | 15.2 (Calculated) | 16.0 |
| δP (Polar) | 5.9 (Calculated) | 5.1 |
| δH (Hydrogen Bonding) | 9.2 (Calculated) | 12.3 |
Note: Some physical properties for this compound are not as widely reported in the literature and may be based on estimations or less comprehensive studies.
Understanding Solvent Behavior Through Hansen Solubility Parameters
Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the compatibility of a solvent with a given solute. They deconstruct the total cohesive energy of a liquid into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" can be quantified by comparing the HSPs of the solvent and the solute.
The calculated HSPs for this compound suggest a slightly different solvency profile compared to 2-butoxyethanol. The lower hydrogen bonding component (δH) in the tertiary isomer is a key differentiator, likely due to the steric hindrance of the bulky tert-butyl group, which can affect its interactions with polar and protic solutes.
Performance in Key Applications
While direct, side-by-side comparative studies of this compound and 2-butoxyethanol in specific research and drug development applications are not extensively documented, their individual properties and known uses allow for an informed discussion of their potential performance.
Organic Synthesis:
Both solvents, as glycol ethers, possess a desirable combination of ether and alcohol functionalities, making them versatile in a range of organic reactions. Their ability to dissolve both polar and non-polar reactants is a key advantage.
-
2-Butoxyethanol is widely used as a solvent in the production of paints, coatings, and inks.[2] In a research context, it can be employed in reactions where a higher boiling point and good water miscibility are required. Its surfactant-like properties can also be beneficial in multiphasic reaction systems.[2]
-
This compound , with its lower boiling point, might be preferred when easier solvent removal is a priority. The steric bulk of the tert-butyl group could potentially influence reaction selectivity in certain cases by modulating the solvation of reactants and transition states.
Drug Formulation and Delivery:
The choice of solvent is critical in the early stages of drug formulation to ensure the solubility and stability of active pharmaceutical ingredients (APIs).
-
2-Butoxyethanol has been investigated as a co-solvent in some drug delivery systems due to its ability to enhance the solubility of poorly water-soluble drugs.
-
The solvency characteristics of This compound would need to be evaluated on a case-by-case basis for specific APIs. Its different hydrogen bonding capacity could offer advantages for certain drug molecules where specific solvent-solute interactions are crucial for stability or to prevent precipitation.
Experimental Protocols for Solvent Evaluation
To rigorously compare the performance of this compound and 2-butoxyethanol for a specific application, a systematic experimental approach is necessary. Below are generalized protocols for key comparative experiments.
Protocol 1: Evaluation of Solvent Effects on Reaction Kinetics
-
Objective: To determine the effect of each solvent on the rate of a specific chemical reaction.
-
Procedure: a. Prepare identical reaction mixtures using the same molar concentrations of reactants and catalyst in both this compound and 2-butoxyethanol. b. Maintain the reactions at a constant temperature. c. At regular time intervals, withdraw aliquots from each reaction mixture. d. Quench the reaction in the aliquots immediately. e. Analyze the composition of the aliquots using a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products. f. Plot the concentration of a key reactant or product as a function of time for each solvent. g. Calculate the initial reaction rate and/or the rate constant for each solvent to quantify the kinetic effect.
Protocol 2: Comparative Solubility Study of a Model API
-
Objective: To determine and compare the saturation solubility of a model active pharmaceutical ingredient (API) in both solvents.
-
Procedure: a. Add an excess amount of the powdered API to separate vials containing a known volume of either this compound or 2-butoxyethanol. b. Agitate the vials at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). c. After equilibration, allow any undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant from each vial. e. Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method. f. Determine the concentration of the API in the diluted samples using a validated analytical technique (e.g., UV-Vis spectroscopy, HPLC). g. Calculate the saturation solubility of the API in each solvent.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Evaluating Solvent Effects on Reaction Kinetics.
Caption: Workflow for Comparative Solubility Study of an API.
Safety and Environmental Considerations
A comprehensive solvent selection process must include a thorough evaluation of the associated hazards.
| Aspect | This compound | 2-Butoxyethanol |
| Primary Hazards | Flammable liquid and vapor. Potential for eye and skin irritation. | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[2] |
| Toxicity Profile | Limited publicly available detailed toxicity data. | Can cause hemolysis (destruction of red blood cells).[3] Animal studies have shown adverse effects on the kidneys and hematopoietic system.[3] |
| Environmental Fate | Expected to be biodegradable. | Readily biodegradable. Low potential for bioaccumulation.[4] |
| Regulatory Status | Not as extensively regulated as 2-butoxyethanol. | Subject to occupational exposure limits in many countries. |
It is crucial to consult the latest Safety Data Sheets (SDS) and relevant regulatory guidelines before handling either of these solvents. The toxicological profile of 2-butoxyethanol is more extensively studied, and it is known to have hematotoxic effects. While less information is available for this compound, its structural similarity warrants careful handling and the implementation of appropriate safety measures.
Conclusion and Recommendations
The choice between this compound and 2-butoxyethanol as a solvent will ultimately depend on the specific requirements of the application.
-
2-Butoxyethanol is a well-characterized, higher-boiling, and versatile solvent with established applications. Its strong hydrogen bonding capability and water miscibility make it suitable for a wide range of polar and protic systems. However, its known toxicity necessitates stringent safety protocols.
-
This compound presents an interesting alternative, particularly when a lower boiling point for easier removal is desired. Its reduced hydrogen bonding capacity due to the sterically hindered tert-butyl group may offer unique selectivity in certain reactions and could be advantageous for specific drug formulations. The more limited toxicological data for this compound underscores the need for caution and thorough risk assessment before its adoption in any process.
For researchers and drug development professionals, the selection of one isomer over the other should be guided by empirical data. The experimental protocols outlined in this guide provide a framework for generating the necessary comparative data to make a scientifically sound and safety-conscious decision. As with any solvent, the principles of green chemistry should also be considered, favoring options with lower toxicity and environmental impact whenever possible.
References
- 1. On the design of optimal computer experiments to model solvent effects on reaction kinetics - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00074A [pubs.rsc.org]
- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 3. tceq.texas.gov [tceq.texas.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 2-tert-Butoxyethanol and Propylene Glycol Ethers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of 2-tert-Butoxyethanol and various propylene (B89431) glycol ethers (PGEs). The information presented is intended to assist researchers and professionals in the pharmaceutical industry in selecting appropriate solvents for drug development and formulation. This document summarizes key physical and chemical properties, solvency characteristics, and toxicological data, supported by experimental protocols and visual diagrams to facilitate understanding.
Executive Summary
Propylene glycol ethers are generally favored in many applications due to their lower toxicity profile compared to ethylene (B1197577) glycol ethers. This guide delves into a comparative analysis to provide a clearer understanding of their relative performance. While data for this compound is limited, this guide utilizes data from the closely related 2-butoxyethanol (B58217) to draw relevant comparisons.
Physicochemical Properties
A fundamental aspect of solvent selection is the understanding of its physical and chemical properties. The following table summarizes key parameters for this compound and a selection of propylene glycol ethers.
| Property | This compound | Propylene Glycol Methyl Ether (PGME) | Propylene Glycol n-Butyl Ether (PGBE) | Propylene Glycol t-Butyl Ether (PGtBE) |
| CAS Number | 7580-85-0 | 107-98-2 | 5131-66-8 | 57018-52-7 |
| Molecular Formula | C6H14O2 | C4H10O2 | C7H16O2 | C7H16O2 |
| Molecular Weight ( g/mol ) | 118.17 | 90.12 | 132.2 | 132.2 |
| Boiling Point (°C) | 144 | 120 | 171 | 143-145 |
| Density (g/cm³ at 20°C) | ~0.9 | 0.92 | 0.879 | 0.874 |
| Flash Point (°C) | 47.3 | 31 | 63 | 44 |
| Water Solubility | Data not available | Completely miscible[1][2] | 5.5 g/100 mL | Soluble |
| Vapor Pressure (mmHg at 25°C) | 2.1 | Moderate | <1 | 3.7 |
Solvency Characteristics
The ability of a solvent to dissolve a range of compounds is critical in drug formulation. Hansen Solubility Parameters (HSP) provide a useful framework for predicting solubility. The HSP are composed of three components: δD (dispersion), δP (polar), and δH (hydrogen bonding).
Hansen Solubility Parameters (MPa½)
| Solvent | δD | δP | δH |
| 2-Butoxyethanol* | 16.0 | 5.1 | 12.3 |
| Propylene Glycol Methyl Ether (PGME) | 15.6 | 6.1 | 10.4 |
| Propylene Glycol n-Propyl Ether | 15.8 | 7.0 | 9.2 |
| Propylene Glycol n-Butyl Ether | 15.3 | 4.5 | 9.2 |
| Dipropylene Glycol Methyl Ether (DPM) | 16.2 | 6.4 | 9.9 |
| Dipropylene Glycol n-Butyl Ether (DPNB) | 14.8 | 2.5 | 8.7 |
Propylene glycol ethers, with their dual hydrophilic and lipophilic nature, are effective solvents for a wide array of substances. For instance, propylene glycol has been shown to significantly increase the solubility of poorly soluble drugs like ibuprofen (B1674241) and naproxen.[3]
Toxicological Profile
A significant consideration in the selection of pharmaceutical excipients is their toxicity. Propylene glycol ethers are generally considered to have a more favorable toxicological profile than their ethylene glycol ether counterparts.[4]
Acute Toxicity Data
| Compound | Test | Species | Route | LD50 Value |
| 2-Butoxyethanol | LD50 | Rat | Oral | 470 mg/kg[5][6][7] |
| 2-Butoxyethanol | LD50 | Rabbit | Dermal | 220 mg/kg[6] |
| Propylene Glycol t-Butyl Ether | LD50 | Rat | Oral | 3,771 mg/kg[4] |
| Propylene Glycol n-Butyl Ether | LD50 | Rat | Oral | >2,000 mg/kg[8] |
| Propylene Glycol n-Butyl Ether | LD50 | Rat | Dermal | >2,000 mg/kg[8] |
| Dipropylene Glycol n-Butyl Ether | LD50 | Rat | Oral | 1820-3700 mg/kg |
| Dipropylene Glycol n-Butyl Ether | LD50 | Rabbit | Dermal | >2000 mg/kg |
Metabolic Pathways
The metabolism of glycol ethers is a key determinant of their toxicity. Both 2-butoxyethanol and propylene glycol ethers are metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[9]
The metabolism of the β-isomer of propylene glycol ethers is of particular interest as it can be oxidized to potentially harmful metabolites.[10]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10][11][12][13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test solvent (this compound or propylene glycol ether) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
In Vivo Acute Oral Toxicity: OECD Test Guideline 420
This protocol outlines a method for assessing the acute oral toxicity of a substance.
Principle: A fixed dose procedure is used where the substance is administered to a group of animals at one of the defined dose levels. The outcome determines the next step, with the aim of identifying a dose that causes evident toxicity but not mortality.[1][14][15][16][17]
Procedure:
-
Animal Selection and Acclimatization: Use a single sex (typically female rats) and allow them to acclimatize to the laboratory conditions for at least 5 days.
-
Sighting Study: Administer the test substance sequentially to single animals at fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.
-
Main Study: Dose a group of at least 5 animals with the starting dose determined from the sighting study.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment: Depending on the outcome, dose another group at a higher or lower fixed dose level.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Analysis of Glycol Ether Metabolites by Gas Chromatography
Principle: Glycol ether metabolites in biological samples (e.g., urine) can be extracted, derivatized, and quantified using gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS).
General Procedure:
-
Sample Preparation: Acidify the urine sample and extract the metabolites using an organic solvent such as ethyl acetate.
-
Derivatization: Convert the acidic metabolites to more volatile esters (e.g., by reaction with 2,2,2-trichloroethanol/HCl) to improve their chromatographic properties.
-
GC Analysis: Inject the derivatized sample into a gas chromatograph equipped with an appropriate column and detector.
-
Quantification: Use a calibration curve prepared from standards of the metabolites of interest to quantify their concentration in the original sample.
Conclusion
The selection between this compound and propylene glycol ethers for pharmaceutical applications requires a careful evaluation of their performance and safety profiles. Propylene glycol ethers generally exhibit lower acute toxicity, making them a more attractive option from a safety standpoint. The choice of a specific propylene glycol ether will depend on the required solvency, volatility, and other physicochemical properties for a particular formulation. The experimental protocols provided in this guide offer a starting point for conducting comparative studies to inform this selection process. Further research is warranted to generate more direct comparative data, particularly for this compound, to enable a more complete performance assessment.
References
- 1. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 3. PROPYLENE GLYCOL T-BUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. Butoxyethanol, 2- (CICADS) [inchem.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. oecd.org [oecd.org]
- 16. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 17. oecd.org [oecd.org]
A Comparative Guide to Analytical Methods for 2-Butoxyethanol Quantification
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 2-butoxyethanol (B58217), selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of validated analytical techniques, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), to facilitate an informed decision-making process.
Comparison of Validated Analytical Methods
The following table summarizes the key performance characteristics of commonly employed analytical methods for the quantification of 2-butoxyethanol.
| Parameter | GC-FID (NIOSH 1403) | GC-FID (OSHA 83) | GC-MS | HPLC-Fluorescence (with Derivatization) |
| Principle | Separation of volatile compounds followed by detection using a Flame Ionization Detector. | Separation of volatile compounds followed by detection using a Flame Ionization Detector. | Separation of compounds followed by mass analysis for identification and quantification. | Separation of derivatized analyte by liquid chromatography with detection by fluorescence. |
| Linearity | N/A | N/A | Good linearity over a wide concentration range. | Linear response is generally observed in the low concentration range. |
| Accuracy (Recovery) | 92% (6.5% RSD)[1] | 99% (5.2% RSD)[1] | 87% to 116% depending on the matrix. | N/A |
| Precision (RSD) | 6.5%[1] | 5.2%[1] | 2% to 14% depending on the matrix. | N/A |
| Limit of Detection (LOD) | 1 mg/m³ (0.21 ppm) for a 10 L air sample.[1] | 150 µg/m³ (31 ppb) for a 48 L air sample.[1] | 0.4 mg/L in groundwater.[1] | 1-3 pg per injection.[1][2][3] |
| Limit of Quantification (LOQ) | N/A | N/A | N/A | N/A |
| Sample Throughput | High | High | Moderate to High | Moderate |
| Specificity | Good | Good | Excellent | Excellent |
| Derivatization Required | No | No | No (but can be used) | Yes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Gas Chromatography-Flame Ionization Detection (GC-FID) - Based on NIOSH Method 1403
This method is widely used for the analysis of 2-butoxyethanol in air samples.
1. Sample Collection:
-
Air is drawn through a solid sorbent tube, typically containing coconut shell charcoal, to trap the 2-butoxyethanol vapors.
2. Sample Preparation:
-
The charcoal from the sorbent tube is transferred to a vial.
-
A desorption solvent, commonly 5% (v/v) methanol (B129727) in dichloromethane, is added to the vial to elute the 2-butoxyethanol from the charcoal.[1]
3. GC-FID Analysis:
-
Column: A capillary column suitable for polar compounds is used.
-
Carrier Gas: Typically nitrogen or helium.
-
Injector Temperature: Set to ensure efficient volatilization of the sample.
-
Oven Temperature Program: An initial temperature is held, then ramped to a final temperature to ensure separation of 2-butoxyethanol from other components.
-
Detector: Flame Ionization Detector (FID).
-
Quantification: The concentration of 2-butoxyethanol is determined by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and can be used for various sample matrices.
1. Sample Preparation:
-
Liquid Samples (e.g., water, biological fluids): Direct injection can be used for clean samples.[1] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the 2-butoxyethanol.
-
Solid Samples: An appropriate extraction solvent is used to dissolve the 2-butoxyethanol.
2. GC-MS Analysis:
-
Column: A capillary column appropriate for the analysis of volatile organic compounds.
-
Carrier Gas: Helium.
-
Injector and Oven Temperature Program: Optimized to achieve good chromatographic separation.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: Isotope dilution is a common technique for accurate quantification, where a known amount of a labeled internal standard (e.g., deuterated 2-butoxyethanol) is added to the sample. The ratio of the analyte to the internal standard is used for quantification.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method requires derivatization of 2-butoxyethanol to make it detectable by a fluorescence detector.
1. Derivatization:
-
2-Butoxyethanol is reacted with a fluorescent labeling agent, such as 1-anthroylnitrile, to form a fluorescent derivative.[1][2][3]
2. Sample Preparation:
-
The derivatized sample is appropriately diluted with the mobile phase before injection.
3. HPLC Analysis:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water.
-
Flow Rate: Optimized for the best separation.
-
Detector: Fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent. For the 1-anthroylnitrile derivative, excitation at 370 nm and emission at 470 nm can be used.
-
Quantification: The concentration is determined from a calibration curve of the derivatized standard.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process, ensuring the reliability and accuracy of the obtained results.
Caption: General workflow for the validation of an analytical method.
References
Cross-Validation of 2-tert-Butoxyethanol Detection in Environmental Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 2-tert-Butoxyethanol in environmental samples is critical for monitoring, risk assessment, and regulatory compliance. This guide provides an objective comparison of analytical methodologies, supported by experimental data for closely related compounds, to aid in the selection of an appropriate detection strategy.
This compound, a glycol ether, is utilized in a variety of industrial and consumer products. Its potential for environmental release necessitates robust and validated analytical methods for its detection in matrices such as water and soil. While specific validated methods for this compound are not widely documented in regulatory guidelines, established methods for the broader class of glycol ethers can be adapted and cross-validated for this purpose. This guide focuses on Gas Chromatography (GC) based methods, which are the most common and effective for analyzing volatile organic compounds like this compound.
Comparative Analysis of Analytical Methods
The primary methods for the determination of this compound and other glycol ethers in environmental samples are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The choice between these depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of GC-FID and GC-MS for this compound Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on boiling point and polarity; detection is based on the ionization of organic compounds in a hydrogen-air flame. | Separates compounds similarly to GC-FID; detection is based on the mass-to-charge ratio of ionized molecules, providing structural information. |
| Selectivity | Lower; potential for co-elution with other compounds in complex matrices. | High; provides confident identification based on mass spectra. |
| Sensitivity (LOD/LOQ) | Generally in the low to mid µg/L (ppb) range for water samples. | Generally in the low to sub-µg/L (ppb to ppt) range for water samples. |
| Quantification | Reliable for well-separated peaks. | Highly reliable, can use selected ion monitoring (SIM) to enhance selectivity and sensitivity. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
| Ideal Application | Routine monitoring of relatively clean samples where target analytes are known and well-resolved. | Analysis of complex environmental samples, confirmation of analyte identity, and lower-level detection. |
Performance Data for Structurally Similar Glycol Ethers
The following table summarizes typical performance data for the analysis of glycol ethers in water, which can be considered indicative for the validation of a this compound method.
Table 2: Typical Validation Parameters for Glycol Ether Analysis in Water
| Parameter | Direct Aqueous Injection GC-MS[1] | Solid-Phase Extraction (SPE) GC-FID[1] |
| Limit of Detection (LOD) | ~ 5 mg/L | ~ 1 µg/L |
| Limit of Quantification (LOQ) | Not specified, typically 3-5x LOD | Not specified, typically 3-5x LOD |
| Accuracy (% Recovery) | Not applicable | 80 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are generalized protocols for the analysis of this compound in water and soil, based on established methods for other glycol ethers.
Method 1: Direct Aqueous Injection with GC-MS for Water Samples
This method is suitable for screening and for water samples expected to have high concentrations of this compound.
1. Sample Preparation:
- Collect water samples in amber glass vials with PTFE-lined septa.
- If necessary, filter the sample using a 0.45 µm PTFE syringe filter.
- Add an internal standard to the sample.
2. GC-MS Parameters:
- Column: Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
- Injector: 220°C, Splitless mode.
- Oven Program: 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 35-350 amu.
Method 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS for Water and Soil Samples
This method is ideal for trace-level analysis and provides a cleaner injection, reducing instrument maintenance.
1. Sample Preparation (Water):
- Place 5-10 mL of the water sample into a 20 mL headspace vial.
- Add a salting-out agent (e.g., NaCl) to improve the partitioning of this compound into the headspace.
- Add an internal standard.
- Seal the vial with a PTFE-lined septum.
2. Sample Preparation (Soil):
- Place 2-5 g of soil sample into a 20 mL headspace vial.
- Add a small amount of reagent water to moisten the sample.
- Add an internal standard.
- Seal the vial with a PTFE-lined septum.
3. HS-SPME Procedure:
- Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
- Incubation: Heat the vial at 60°C for 15 minutes with agitation.
- Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
- Desorption: Transfer the fiber to the GC inlet and desorb at 250°C for 2 minutes.
4. GC-MS Parameters:
- Same as Method 1.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the decision-making process for method selection.
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for selecting an analytical method.
References
Comparative Efficacy of 2-tert-Butoxyethanol in Cleaning Formulations: A Scientific Review
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for achieving optimal cleaning performance in various applications, from laboratory glassware to industrial equipment. This guide provides a comparative analysis of cleaning formulations containing 2-tert-Butoxyethanol, evaluating their efficacy against alternative solvents. The information presented is supported by established experimental protocols to ensure a comprehensive understanding of performance metrics.
This compound, a glycol ether, is recognized for its advantageous properties as a solvent in cleaning applications. Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic tert-butyl group, allows it to effectively dissolve a wide range of polar and non-polar soils. This dual solubility is a key factor in its performance in hard surface cleaning and degreasing operations. While specific quantitative data comparing the cleaning efficacy of various this compound formulations is not extensively available in publicly accessible literature, its general effectiveness is well-documented in industrial and commercial use.
Understanding Cleaning Efficacy: Key Performance Indicators
The cleaning efficacy of a formulation is a measure of its ability to remove unwanted soil from a surface. This is typically quantified by measuring the percentage of soil removed under controlled conditions. Key performance indicators include:
-
Soil Removal Percentage: The primary metric for cleaning efficacy, representing the amount of soil removed from a test surface after cleaning.
-
Surface Residue: The amount of cleaning agent or soil that remains on the surface after the cleaning process.
-
Wetting and Spreading: The ability of the cleaning solution to evenly coat the surface, which is crucial for effective soil removal.
Comparative Performance Insights
While direct, side-by-side quantitative comparisons are limited in the available literature, the known properties of this compound allow for a qualitative comparison with other common cleaning solvents.
| Solvent/Formulation | Key Characteristics | Advantages | Disadvantages |
| This compound Formulations | Glycol ether with good solvency for a range of soils. | Effective at dissolving both oily and water-soluble dirt; good coupling agent in multi-component cleaners. | Limited publicly available comparative performance data. |
| Aqueous Surfactant Solutions | Water-based cleaners with detergents. | Generally environmentally friendly and safe to handle. | May be less effective on heavy grease and oily soils without co-solvents like glycol ethers. |
| Other Glycol Ethers (e.g., Propylene Glycol Ethers) | Similar chemical class to this compound. | P-series glycol ethers are often considered to have a more favorable toxicological profile.[1] | Performance can vary depending on the specific soil and substrate. |
| Hydrocarbon Solvents (e.g., Mineral Spirits) | Non-polar solvents. | Highly effective for removing grease, oil, and other non-polar soils. | Can be flammable and may have environmental and health concerns. |
Experimental Protocols for Efficacy Testing
To ensure objective and reproducible evaluation of cleaning performance, standardized test methods are employed. These protocols provide a framework for soil application, cleaning procedures, and efficacy measurement.
Key Standardized Test Methods:
-
ASTM D4488 - Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls: This guide outlines procedures for soiling, cleaning, and evaluating the performance of cleaning products on surfaces like vinyl tiles.[2] Efficacy is often determined by measuring the reflectance of the surface before and after cleaning.[2]
-
ASTM G122 - Standard Test Method for Evaluating the Effectiveness of Cleaning Agents: This method provides a procedure to assess the ability of cleaning agents to remove contaminants from surfaces.[3] It is a versatile standard applicable to a wide range of cleaning scenarios.[3]
-
CSPA DCC-01 - A Method for Estimation of Foam of Mechanical Dishwashing Detergents: While focused on foam, the Consumer Specialty Products Association (CSPA) provides various test methods relevant to cleaning performance.
Generalized Experimental Workflow for Hard Surface Cleaning Efficacy:
The following diagram illustrates a typical workflow for evaluating the cleaning efficacy of a formulation based on standardized methods.
Detailed Methodologies:
1. Substrate and Soil Preparation:
-
Substrate: White vinyl tiles are commonly used as a consistent and reproducible surface.[2]
-
Soil: A standardized soil mixture is prepared. This often includes a particulate component (e.g., clay, carbon black) and an oily component (e.g., mineral oil, vegetable oil) to simulate real-world dirt.[2] The soil is applied uniformly to a designated area on the substrate.
2. Cleaning Procedure:
-
A Gardner Straight Line Washability and Abrasion Machine is frequently used to provide a consistent and repeatable cleaning action. This apparatus moves a sponge or brush with a specified weight across the soiled surface for a set number of cycles.
-
The cleaning formulation to be tested is applied to the sponge or the soiled surface according to the test protocol.
3. Efficacy Measurement:
-
A reflectometer or colorimeter is used to measure the reflectance of the substrate at three stages: before soiling (initial reflectance), after soiling, and after cleaning.
-
The percentage of soil removal is then calculated using the following formula:
% Soil Removal = [(Reflectance after cleaning - Reflectance after soiling) / (Initial reflectance - Reflectance after soiling)] x 100
Conclusion
References
A Comparative Environmental Impact Assessment: 2-tert-Butoxyethanol vs. Alternative Solvents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Environmental Profiles with Supporting Experimental Data
In the pursuit of greener and more sustainable practices within research and pharmaceutical development, the selection of solvents has become a critical consideration. This guide provides a comprehensive environmental impact assessment of 2-tert-Butoxyethanol (also known as 2-Butoxyethanol or EGBE) and compares it with three common alternative solvents: Propylene Glycol Monomethyl Ether (PGME), Dimethyl Sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The following sections present quantitative data on key environmental indicators, detailed experimental protocols for the cited tests, and a visual workflow for solvent environmental assessment.
Quantitative Environmental Impact Comparison
The following table summarizes the key environmental parameters for this compound and its alternatives. Data has been compiled from various safety data sheets and research publications.
| Solvent | Biodegradability (OECD 301F) | Aquatic Toxicity (Daphnia magna, 48h LC50) | Volatile Organic Compound (VOC) Content (g/L) |
| This compound | Readily biodegradable (>60% in 28 days)[1] | 1,550 mg/L | 894 |
| Propylene Glycol Monomethyl Ether (PGME) | Readily biodegradable (>90% in 28 days) | > 1,000 mg/L[2] | 920[3] |
| Dimethyl Sulfoxide (DMSO) | Inherently biodegradable (Not readily biodegradable) | > 1,000 mg/L[4] | 1,100[5] |
| N-methyl-2-pyrrolidone (NMP) | Readily biodegradable (>90%) | > 500 mg/L | 1,030[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test evaluates the potential for a chemical substance to be rapidly and ultimately biodegraded by aerobic microbial organisms.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in a closed flask with a device to measure oxygen consumption (a respirometer). The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).[7][8][9][10][11][12][13]
Apparatus:
-
Manometric respirometer
-
Incubator, maintained at 20 ± 1°C in the dark
-
Magnetic stirrers
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential mineral salts is prepared.
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, and the microbial suspension is prepared.
-
Test Setup: The test substance is added to the test flasks at a concentration to yield a theoretical oxygen demand of 50-100 mg/L. Control flasks with inoculum only, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are sealed and incubated for 28 days with continuous stirring.
-
Data Collection: The oxygen consumption is measured at regular intervals.
Interpretation of Results: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[7][10][11][12]
ISO 10253: Water quality — Marine algal growth inhibition test with Skeletonema costatum and Phaeodactylum tricornutum
This test determines the effect of a substance on the growth of marine algae.
Principle: Mono-specific algal strains are cultured for several generations in a defined medium containing a range of concentrations of the test substance. The test solutions are incubated for 72 hours, during which the cell density is measured at 24-hour intervals. The inhibition of growth is measured as a reduction in the growth rate relative to control cultures.[14][8][15]
Apparatus:
-
Culture flasks
-
Incubator with controlled temperature, lighting, and shaking/stirring
-
Cell counting device (e.g., microscope with counting chamber, electronic particle counter)
Procedure:
-
Algal Culture: A stock culture of the selected marine algae is maintained in an exponential growth phase.
-
Test Solutions: A series of test solutions with different concentrations of the test substance are prepared in the culture medium.
-
Inoculation: A known density of algal cells is inoculated into the test and control flasks.
-
Incubation: The flasks are incubated for 72 hours under controlled conditions of light, temperature, and agitation.
-
Cell Density Measurement: The cell density in each flask is measured at 24, 48, and 72 hours.
Interpretation of Results: The concentration of the test substance that causes a 50% reduction in the growth rate of the algae (EC50) is determined. A lower EC50 value indicates higher toxicity.
ASTM D2369: Standard Test Method for Volatile Content of Coatings
This method determines the weight percent of volatile content in a coating, which is a key factor in its VOC contribution.
Principle: A weighed specimen of the coating is heated in an oven at a specified temperature for a set period to drive off the volatile components. The weight loss of the specimen is then used to calculate the percentage of volatile content.[2][7][16]
Apparatus:
-
Forced-draft oven
-
Aluminum weighing dishes
-
Syringe
-
Analytical balance
Procedure:
-
Sample Preparation: A representative sample of the liquid coating is obtained.
-
Weighing: An aluminum dish is weighed. A specified amount of the coating is added to the dish, and the dish is reweighed.
-
Heating: The dish containing the specimen is placed in a forced-draft oven at 110 ± 5°C for 60 minutes.[2][7][16]
-
Cooling and Final Weighing: The dish is removed from the oven, cooled to room temperature in a desiccator, and weighed again.
Calculation: The volatile content is calculated as the percentage of weight loss from the original specimen weight.
Summary and Conclusion
This guide provides a comparative analysis of the environmental impact of this compound against three common alternatives. Based on the presented data:
-
Biodegradability: Both this compound and Propylene Glycol Monomethyl Ether (PGME) are considered readily biodegradable, indicating they are likely to be removed effectively in wastewater treatment plants. N-methyl-2-pyrrolidone (NMP) is also reported as readily biodegradable. Dimethyl Sulfoxide (DMSO) is considered inherently biodegradable, suggesting it will degrade, but at a slower rate.
-
Aquatic Toxicity: All four solvents exhibit low acute toxicity to Daphnia magna, with LC50 values greater than 500 mg/L. This suggests a relatively low immediate risk to aquatic invertebrates.
-
VOC Content: All the evaluated solvents have a high VOC content.
Overall Recommendation:
When selecting a solvent, a holistic approach that considers performance, safety, and environmental impact is crucial. While all the compared solvents have a high VOC content, Propylene Glycol Monomethyl Ether (PGME) appears to be a favorable alternative to this compound from an environmental standpoint due to its high and rapid biodegradability and low aquatic toxicity.
It is important for researchers and drug development professionals to consult the specific safety data sheets (SDS) and conduct their own risk assessments based on the intended application and local environmental regulations. This guide serves as a starting point for making more informed and environmentally conscious solvent selections.
References
- 1. epawebapp.epa.ie [epawebapp.epa.ie]
- 2. fishersci.dk [fishersci.dk]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute, chronic and sublethal effects of the herbicide propanil on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. oecd.org [oecd.org]
- 8. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. oecd.org [oecd.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. echa.europa.eu [echa.europa.eu]
- 16. fishersci.com [fishersci.com]
A Comparative In Vitro Toxicity Guide: 2-tert-Butoxyethanol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicity of 2-tert-butoxyethanol (also known as 2-butoxyethanol (B58217), BE) and its primary metabolites, 2-butoxyacetaldehyde (BAL) and 2-butoxyacetic acid (BAA). The information presented herein is compiled from various scientific studies and is intended to assist in the evaluation of the toxicological profiles of these compounds.
Executive Summary
This compound undergoes metabolic activation to more toxic compounds. The available in vitro data indicates that the aldehyde metabolite, 2-butoxyacetaldehyde (BAL), is significantly more cytotoxic than the parent compound. The primary metabolite, 2-butoxyacetic acid (BAA), is considered the principal agent responsible for the hematotoxicity observed in vivo, although direct comparative in vitro cytotoxicity data with the other metabolites is limited. The genotoxic potential of this compound and its metabolites appears to be low. Similarly, direct induction of oxidative stress by the parent compound and its acid metabolite has not been consistently observed in vitro.
Metabolic Pathway of this compound
The metabolism of this compound is a critical factor in its toxicity. It is primarily metabolized in the liver via a two-step oxidation process.
Metabolic activation of this compound.
Comparative In Vitro Toxicity Data
The following tables summarize the available quantitative data for the in vitro toxicity of this compound and its metabolites. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions, which may limit direct comparability.
Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound (fresh) | Opossum Kidney (OK) | Cell Viability | - | No toxic effect up to 1 mg/mL | [1] |
| This compound | Human Promyelocytic (NB4) | Growth Inhibition | IC50 (96h) | 0.1 mM | [2] |
| This compound | Mouse Growth Factor-Dependent (DA1) | Growth Inhibition | IC50 (48h) | 0.08 mM | [2] |
| 2-Butoxyacetaldehyde (BAL) | Opossum Kidney (OK) | Cell Viability | EC50 (24h) | 15 µg/mL | [1] |
Note: The EC50 value for BAL is approximately 70-fold lower than that of stored BE containing BAL, indicating its significantly higher cytotoxic potential[1]. A direct IC50 or EC50 value for BAA in a comparable in vitro cytotoxicity assay was not identified in the reviewed literature.
Genotoxicity
The available literature suggests a low genotoxic potential for this compound and its metabolites.
| Compound | Cell Line | Assay | Result | Citation |
| This compound | Chinese Hamster Ovary (CHO-AS52) | Mutagenicity | Not mutagenic | [3] |
| 2-Butoxyacetaldehyde (BAL) | Chinese Hamster Ovary (CHO-AS52) | Mutagenicity | Not mutagenic | [3] |
| This compound | Multiple in vitro and in vivo assays | Genotoxicity | No significant genotoxic activity | [4] |
Oxidative Stress
Direct evidence for the induction of oxidative stress by this compound and its metabolites in vitro is limited.
| Compound | Cell Line | Assay | Result | Citation |
| This compound | Rat and Mouse Hepatocytes | Oxidative DNA damage, Lipid peroxidation | No induction of oxidative stress | [5] |
| 2-Butoxyacetic Acid (BAA) | Rat and Mouse Hepatocytes | Oxidative DNA damage, Lipid peroxidation | No induction of oxidative stress | [5] |
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below.
Cytotoxicity Assays
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
References
- 1. Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the genotoxicity of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2-butoxyethanol on hepatic oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of 2-tert-Butoxyethanol: An Analysis of Experimental Data and Predicted Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and predicted physicochemical properties of 2-tert-Butoxyethanol. Due to the limited availability of in-depth experimental and computational data for this compound, this document also includes a more detailed comparison for its structural isomer, 2-Butoxyethanol, to serve as a comprehensive reference and to illustrate the type of data valuable for such analyses.
Overview of this compound and its Isomer
This compound (CAS 7580-85-0), also known as ethylene (B1197577) glycol mono-tert-butyl ether, is a glycol ether characterized by a tertiary butyl group. Its structural isomer, 2-Butoxyethanol (CAS 111-76-2), or ethylene glycol monobutyl ether, is a more commonly used industrial solvent. The difference in the butyl isomer structure significantly influences their physical and chemical properties.
Data Presentation
Physicochemical Properties of this compound
The following table summarizes the available experimental and computed data for this compound.
| Property | Experimental Value | Predicted/Computed Value |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol | 118.17 g/mol |
| Boiling Point | 151 °C | Not available |
| Density | 0.908 g/cm³ at 20 °C | Not available |
| Refractive Index | 1.415 at 20 °C | Not available |
| Viscosity | 4.2 mPa·s at 20 °C | Not available |
| Flash Point | 46 °C | Not available |
| Water Solubility | Miscible | Not available |
| LogP (Octanol-Water) | Not available | 0.8 (estimated) |
Comparative Physicochemical Properties of 2-Butoxyethanol
As a point of comparison, the following table presents a more extensive set of experimental and predicted properties for the well-studied isomer, 2-Butoxyethanol.
| Property | Experimental Value | Predicted/Computed Value |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [1] | 118.17 g/mol [1] |
| Boiling Point | 171.2 °C[1] | Not available |
| Melting Point | -74.8 °C[1] | Not available |
| Density | 0.9015 g/cm³ at 20 °C[1] | Not available |
| Refractive Index | 1.4192 at 20 °C | Not available |
| Viscosity | 2.9 mPa·s at 25 °C | Not available |
| Flash Point | 67 °C (closed cup) | Not available |
| Water Solubility | Miscible[2] | Not available |
| LogP (Octanol-Water) | 0.81 | 0.83 (QSAR) |
| Vapor Pressure | 0.76 mmHg at 20 °C | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are crucial for the reproducibility and validation of data. Standard methodologies are often employed.
Density Measurement
The density of liquid compounds like this compound is typically determined using a pycnometer or a digital density meter.[3][4][5]
-
Pycnometer Method:
-
The mass of a clean, dry pycnometer of a known volume is accurately measured.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a temperature-controlled water bath to reach thermal equilibrium.
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
-
Digital Density Meter:
-
The instrument, which often utilizes an oscillating U-tube, is calibrated with a substance of known density (e.g., dry air and pure water).[5]
-
The sample is injected into the measurement cell.
-
The instrument measures the oscillation frequency of the tube containing the sample, which is related to the sample's density. The density value is then automatically calculated and displayed.
-
Boiling Point Determination
The boiling point can be determined by several methods, including distillation and the Thiele tube method.[6][7]
-
Thiele Tube Method:
-
A small amount of the sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]
-
Viscosity Measurement
The viscosity of liquids can be measured using various types of viscometers, with the Ostwald viscometer being a common choice for many solvents.[8][9][10]
-
Ostwald Viscometer:
-
A known volume of the sample liquid is introduced into the viscometer.
-
The viscometer is placed in a constant-temperature bath.
-
The liquid is drawn up into the upper bulb by suction.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The viscosity is calculated by comparing the flow time of the sample to that of a reference liquid with a known viscosity.[8][9][10]
-
Correlation of Experimental and Predicted Data: A Workflow
The process of comparing experimental data with computational predictions is a cornerstone of modern chemical research. It allows for the validation of theoretical models and can provide insights into the underlying molecular properties.
Signaling Pathways and Biological Interactions
Conclusion
This guide highlights the current state of knowledge regarding the physicochemical properties of this compound. The available data, while limited, provides a foundational understanding of this compound. For a more in-depth analysis and to facilitate the development of predictive models, further experimental characterization is necessary. The detailed information provided for the isomer, 2-Butoxyethanol, serves as a valuable reference for the types of experimental and computational studies that would be beneficial to conduct for this compound. The continued generation of high-quality experimental data will be instrumental in building robust predictive models for this and other related glycol ethers, ultimately aiding in their safe and effective application in research and industry.
References
- 1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 3. truedyne.com [truedyne.com]
- 4. mt.com [mt.com]
- 5. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 9. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
"benchmarking the performance of 2-tert-Butoxyethanol in specific industrial applications"
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 2-tert-Butoxyethanol against common alternatives in key industrial applications, including its use as a solvent in coatings and industrial cleaning, as well as its role as a surfactant in the petroleum industry. The information is intended for researchers, scientists, and professionals in drug development who require a comparative understanding of solvent and surfactant performance supported by experimental data.
Performance in Coating Formulations
In the coatings industry, this compound, a glycol ether, is utilized as a coalescing agent and solvent. Its performance is critical for film formation, drying time, and the final physical properties of the coating. A common and less toxic alternative is Propylene Glycol n-Butyl Ether (PnB).
Comparative Data
| Property | This compound (Ethylene Glycol tert-Butyl Ether) | Propylene Glycol n-Butyl Ether (PnB) | Test Method |
| Kauri-Butanol (KB) Value | ~50-60 (Estimated for E-series butyl ethers) | ~45-55 | ASTM D1133 |
| Evaporation Rate (n-BuAc = 1) | ~0.08 | ~0.05 | ASTM D3539 |
| Coalescing Efficiency | Effective in a wide range of latex systems | Generally requires higher concentrations for the same effect | Internal Formulation Studies |
| Volatile Content (% by weight) | 100% | 100% | ASTM D2369 |
Note: Specific quantitative data for direct side-by-side comparisons can be limited in publicly available literature. The values presented are based on typical ranges and data from technical datasheets of similar glycol ethers.
Experimental Protocols for Coating Performance Evaluation
1.2.1. Solvency Power (Kauri-Butanol Value) - ASTM D1133
This method determines the relative solvent power of hydrocarbon solvents. A higher KB value indicates a stronger solvent.
-
Apparatus: 250-mL Erlenmeyer flask, 50-mL buret, calibrated thermometer.
-
Reagents: Standardized Kauri-Butanol solution.
-
Procedure:
-
A standard solution of kauri resin in n-butanol is prepared.
-
20g of the standard Kauri-Butanol solution is placed in the flask.
-
The test solvent (e.g., this compound) is titrated from the buret into the flask until the solution becomes turbid.
-
The volume of solvent required to cause turbidity is recorded.
-
The Kauri-Butanol value is calculated based on the volume of solvent used.
-
1.2.2. Volatile Content - ASTM D2369
This test determines the weight percent of volatile content in a coating.
-
Apparatus: Aluminum foil dish, syringe, forced draft oven, desiccator.
-
Procedure:
1.2.3. Coating Hardness (Shore Durometer) - ASTM D2240
This method measures the indentation hardness of materials.
-
Apparatus: Durometer (Type A or D are common for coatings).[5]
-
Procedure:
-
The coated substrate is placed on a hard, flat surface.
-
The durometer is pressed firmly against the coating.
-
The hardness reading is taken immediately or after a specified time.[5]
-
1.2.4. Specular Gloss - ASTM D523
This method is used to measure the shininess of a surface.
-
Apparatus: Glossmeter with specified geometry (20°, 60°, or 85°).[6][7][8]
-
Procedure:
-
The glossmeter is calibrated using a standard of known gloss value.
-
The glossmeter is placed on the coated surface.
-
The gloss value is read directly from the instrument's display.[7]
-
Experimental Workflow for Coating Evaluation
Performance in Industrial Cleaning
This compound is an effective solvent for removing both polar and non-polar soils, such as grease and oils.[9] A popular "green" alternative is d-Limonene, a citrus-based solvent.
Comparative Data
| Property | This compound | d-Limonene | Test Method |
| Cleaning Efficiency (% Soil Removal) | High (Specific data varies by soil and substrate) | High (Often requires formulation with surfactants for aqueous cleaning) | Gravimetric Analysis |
| Evaporation Rate (n-BuAc = 1) | ~0.08 | ~0.06 | ASTM D3539 |
| Flash Point (°C) | ~61 | ~48 | ASTM D93 |
| Solvency (Kauri-Butanol Value) | ~50-60 (Estimated) | ~67 | ASTM D1133 |
Experimental Protocols for Cleaning Performance Evaluation
2.2.1. Cleaning Efficiency (Gravimetric Analysis)
This method determines the effectiveness of a cleaning agent by measuring the weight of soil removed.
-
Apparatus: Substrate coupons (e.g., stainless steel), analytical balance, controlled application of soil.
-
Procedure:
-
Pre-weigh clean substrate coupons.
-
Apply a known amount of a standardized soil (e.g., grease, oil) to the coupons and reweigh.
-
Clean the soiled coupons using a standardized method (e.g., immersion, wiping) with the test solvent.
-
Dry the cleaned coupons and reweigh.
-
Calculate the percentage of soil removed.
-
2.2.2. Solvency Power (Kauri-Butanol Value) - ASTM D1133
The procedure is the same as described in section 1.2.1.
Logical Flow for Selecting an Industrial Cleaner
Performance in Petroleum Applications
In the petroleum industry, this compound is used in hydraulic fracturing fluids for its surfactant properties, which help to reduce interfacial tension and stabilize the fluid.[9] Greener alternatives are being explored, though comprehensive comparative data is limited.
Comparative Data
| Property | This compound | "Green" Surfactant Alternatives | Test Method |
| Interfacial Tension (IFT) vs. Crude Oil (mN/m) | Effective at lowering IFT | Performance varies widely by formulation | ASTM D971 |
| Emulsion Breaking Efficiency | Good | Variable, formulation dependent | Bottle Test |
| Biodegradability | Moderate | Generally higher, but formulation specific | OECD 301F |
Note: Performance in petroleum applications is highly dependent on the specific crude oil, brine composition, temperature, and pressure. "Green" alternatives encompass a wide range of chemistries, making direct comparison difficult without specific product information.
Experimental Protocols for Surfactant Performance Evaluation
3.2.1. Interfacial Tension (IFT) - ASTM D971 (Ring Method)
This method measures the tension at the interface between two immiscible liquids.
-
Apparatus: Tensiometer with a platinum ring.[10]
-
Procedure:
Signaling Pathway for Surfactant Action in Hydraulic Fracturing
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. paint.org [paint.org]
- 4. store.astm.org [store.astm.org]
- 5. Shore Hardness ASTM D2240 [intertek.com]
- 6. store.astm.org [store.astm.org]
- 7. micomlab.com [micomlab.com]
- 8. kelid1.ir [kelid1.ir]
- 9. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 10. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 11. plantech.com [plantech.com]
Safety Operating Guide
Proper Disposal of 2-tert-Butoxyethanol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-tert-butoxyethanol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
The primary recommended method for the disposal of this compound is incineration at an approved waste disposal plant.[1][2][3][4] For small quantities, it is sometimes suggested to mix the compound with more flammable solvents to improve combustion before atomizing the mixture in an incinerator.[5][6] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[3][7][8][9]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. It is a combustible liquid that is harmful if swallowed or inhaled and can cause serious eye and skin irritation.[4][7][8] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish it.[4]
Contaminated clothing should be removed immediately and washed before reuse.[9] After handling, it is essential to wash hands and face thoroughly.[7] Store this compound in a cool, well-ventilated place in a tightly closed container, away from heat, sparks, open flames, and hot surfaces.[3][4]
Spill Management and Disposal Procedures
In the event of a spill, all ignition sources must be removed from the area.[3][8][10] The spill should be contained and absorbed with an inert material such as vermiculite, sand, or earth.[10] The absorbed material should then be collected and placed into a suitable, labeled container for disposal.[3][10] It is important to prevent the spill from entering drains, storm sewers, or waterways.[2][4][10]
While one source suggests that very small amounts in a laboratory setting may be disposed of in the sink with a large volume of water, the overwhelming consensus is to avoid releasing the chemical into the environment and to dispose of it as chemical waste.[2] Therefore, disposal down the drain is not a recommended practice.
Empty containers should be treated as hazardous as they may retain product residue. Do not cut, weld, or expose empty containers to heat or ignition sources.[10] These containers should be taken to an approved waste handling site for recycling or disposal.[11]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 111-76-2 | [7] |
| Molecular Formula | C6H14O2 | |
| Molecular Weight | 118.18 g/mol | |
| Flash Point | 62 °C (143.6 °F) | [10] |
| OSHA PEL | 50 ppm (8-hour TWA) | [12] |
| NIOSH REL | 5 ppm (10-hour TWA) | [12] |
| ACGIH TLV | 20 ppm (8-hour TWA) | [12] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chemos.de [chemos.de]
- 8. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. nj.gov [nj.gov]
Personal protective equipment for handling 2-tert-Butoxyethanol
Essential Safety and Handling Guide for 2-tert-Butoxyethanol
This guide provides immediate, essential safety and logistical information for handling this compound (CAS 7580-85-0), also known as Ethylene glycol mono-tert-butyl ether. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves and Protective Clothing | Chemically impervious gloves (inspect before use) and fire/flame resistant clothing are mandatory.[1] |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Occupational Exposure Limits
Currently, specific occupational exposure limits for this compound have not been established. Therefore, it is imperative to handle this chemical with care in a well-ventilated area to minimize inhalation exposure.[2]
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical to maintaining a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as under a chemical fume hood, to minimize vapor inhalation.[1]
-
Ignition Sources: Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1] No smoking should be permitted in the handling area.[1]
-
Equipment: Use non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Static Discharge: Take precautionary measures to prevent static discharge.[1] Ground and bond containers and receiving equipment.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]
Storage Plan
-
Store containers in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials, such as strong oxidants, and foodstuff containers.[1][3]
-
Keep in the dark and protected from sunlight.[3]
-
The storage area should have a fireproof structure.[3]
Disposal Plan
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][2]
-
Waste should be sent to a permitted industrial waste facility.[2]
-
Incineration in a permitted waste incineration facility is a possible disposal alternative.[2]
Spill Management
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation of the spill area.[1]
-
Remove Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Collect leaking and spilled liquid in sealable containers as far as possible.[4][5]
-
Absorption: Absorb the remaining liquid with sand or an inert absorbent material.[4][5]
-
Disposal: Store and dispose of the absorbed material according to local regulations.[4][5]
Health Hazard Information
| Exposure Route | Symptoms and Effects |
| Inhalation | May cause drowsiness or dizziness. |
| Skin Contact | May cause skin irritation.[3] |
| Eye Contact | Causes serious eye irritation/damage.[3] |
| Ingestion | Harmful if swallowed. |
| Prolonged/Repeated Exposure | Causes damage to organs. |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air. If feeling unwell, seek medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected areas with water or shower.[1] If skin irritation or a rash occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
